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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Heptadecanoyl-lactosylceramide: Structure, Function, and Methodologies

Abstract N-Heptadecanoyl-lactosylceramide is a specific molecular species within the lactosylceramide (LacCer) class of glycosphingolipids (GSLs). While often studied as part of the broader LacCer family, its unique odd-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Heptadecanoyl-lactosylceramide is a specific molecular species within the lactosylceramide (LacCer) class of glycosphingolipids (GSLs). While often studied as part of the broader LacCer family, its unique odd-chain fatty acid confers specific properties, making it a valuable internal standard in lipidomic analyses and an intriguing molecule in its own right.[1] This guide provides a comprehensive overview of the fundamental structure, biosynthesis, and multifaceted biological functions of lactosylceramides, with specific details on the N-Heptadecanoyl variant where applicable. We will delve into the pivotal role of LacCer as a signaling hub, its implication in a range of pathologies, and the state-of-the-art methodologies employed for its study.

The Molecular Architecture of N-Heptadecanoyl-lactosylceramide

Lactosylceramides are diglycosylceramides, complex lipids composed of a hydrophobic ceramide backbone and a hydrophilic lactose headgroup.[2] The defining features of N-Heptadecanoyl-lactosylceramide, also denoted as LacCer(d18:1/17:0), are its specific lipid components.[3]

  • Ceramide Backbone : The foundation is a ceramide molecule, which itself consists of two parts:

    • Sphingoid Base : Typically, this is sphingosine (d18:1), an 18-carbon amino alcohol with a characteristic trans double bond.

    • N-Acyl Chain : An N-Heptadecanoyl group (a 17-carbon saturated fatty acid, C17:0) is attached to the amino group of the sphingosine via an amide bond.[1][3] The presence of this odd-chain fatty acid is less common than even-chain variants like palmitic (C16:0) or stearic (C18:0) acids.

  • Glycosidic Headgroup : A lactose disaccharide (β-D-galactosyl-(1→4)-β-D-glucose) is linked to the primary hydroxyl group of the ceramide backbone.[2][4]

Chemical Properties:

  • Molecular Formula : C47H89NO13[3]

  • Molecular Weight : 876.21 g/mol [3]

The amphipathic nature of this molecule—possessing both a large, polar carbohydrate head and a nonpolar lipid tail—dictates its localization within the cell membrane and its biological activities.

cluster_0 N-Heptadecanoyl-lactosylceramide Structure Ceramide Ceramide Backbone Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Contains FattyAcid Heptadecanoic Acid (17:0) (N-Acyl Chain) Ceramide->FattyAcid Contains (Amide Bond) Lactose Lactose Headgroup Ceramide->Lactose Glycosidic Bond to C1 Hydroxyl Galactose Galactose Glucose Glucose Lactose->Glucose Contains Lactose->Galactose Contains

Caption: Structural components of N-Heptadecanoyl-lactosylceramide.

Biosynthesis: A Golgi-Centric Process

Lactosylceramide is not a terminal molecule but a critical intermediate in the synthesis of over 300 complex glycosphingolipids, including gangliosides, globosides, and sulfatides.[5][6] Its own synthesis is a tightly regulated process occurring on the luminal side of the Golgi apparatus.[4][7]

The biosynthetic pathway begins with the formation of ceramide from the condensation of palmitoyl-CoA and L-serine.[6] The subsequent steps are:

  • Glucosylation : The enzyme glucosylceramide synthase (GCS) transfers a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).

  • Galactosylation : The key regulatory enzyme, lactosylceramide synthase (LacCer synthase; a β-1,4-galactosyltransferase), transfers a galactose molecule from the nucleotide sugar UDP-galactose to GlcCer, forming lactosylceramide.[4][7][8]

This newly formed LacCer can then be transported to the plasma membrane, particularly to lipid raft microdomains, or serve as a substrate for further glycosylation to create more complex GSLs.[4][6][8]

Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS GlcCer Glucosylceramide (GlcCer) LacCerS Lactosylceramide Synthase GlcCer->LacCerS LacCer Lactosylceramide (LacCer) Glycosyltransferases Further Glycosyltransferases LacCer->Glycosyltransferases ComplexGSLs Complex GSLs (Gangliosides, Globosides, etc.) GCS->GlcCer UDP_Glc UDP-Glucose UDP_Glc->GCS LacCerS->LacCer UDP_Gal UDP-Galactose UDP_Gal->LacCerS Glycosyltransferases->ComplexGSLs

Caption: Biosynthetic pathway of lactosylceramide.

A Nexus of Cellular Signaling: The Functions of Lactosylceramide

Far from being a mere structural component, LacCer is a potent bioactive lipid that serves as a conduit for transducing extracellular stimuli into intracellular responses.[5][8] It is a key component of lipid rafts, specialized microdomains of the plasma membrane where it helps stabilize the domain and cluster signaling molecules.[2][8] A diverse array of agonists, including oxidized LDL (ox-LDL), tumor necrosis factor-α (TNF-α), and vascular endothelial growth factor (VEGF), converge on LacCer synthase, activating it to rapidly generate LacCer.[5][9][10] This newly synthesized LacCer then initiates two major downstream signaling cascades.[7][11]

The Oxidative Stress Pathway

Newly generated LacCer can activate NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS), leading to an environment of high oxidative stress.[5][8] This ROS-dependent pathway triggers a cascade of signaling events that regulate several critical phenotypes:

  • Cell Proliferation : LacCer-induced oxidative stress can activate signaling molecules like p21 Ras and downstream kinase cascades, promoting cell proliferation.[7][12] This is a key mechanism in the pathogenesis of atherosclerosis, where LacCer stimulates the proliferation of aortic smooth muscle cells.[9][12]

  • Angiogenesis : LacCer mediates VEGF-induced angiogenesis, a process involving the formation of new blood vessels, which is crucial for tumor growth and plaque survival in atherosclerosis.[7][13]

  • Cell Adhesion : It upregulates the expression of adhesion molecules such as ICAM-1 and PECAM-1, facilitating the adhesion of inflammatory cells to the endothelium.[7][13]

The Inflammatory Pathway

LacCer also directly initiates pro-inflammatory signaling by activating cytosolic phospholipase A2 (cPLA2α).[5][7][8][14]

  • Arachidonic Acid Release : Activated cPLA2 cleaves arachidonic acid from membrane phospholipids.[5][8]

  • Eicosanoid Production : Arachidonic acid serves as the precursor for the synthesis of prostaglandins and other eicosanoids, which are potent mediators of inflammation.[5]

This pathway is central to the pathophysiology of numerous inflammatory conditions, including skin inflammation, neuro-inflammation, inflammatory bowel disease (IBD), and chronic obstructive pulmonary disease (COPD).[6][11]

cluster_Agonists External Stimuli / Agonists cluster_Oxidative Oxidative Stress Pathway cluster_Inflammatory Inflammatory Pathway Agonists ox-LDL, TNF-α, VEGF, Stress LacCerS Lactosylceramide Synthase Agonists->LacCerS Activate LacCer Lactosylceramide (LacCer) LacCerS->LacCer Generates NADPH NADPH Oxidase LacCer->NADPH cPLA2 cPLA2 Activation LacCer->cPLA2 ROS ROS Generation (Superoxides) NADPH->ROS Prolif Cell Proliferation (p21 Ras, Kinases) ROS->Prolif Adhesion Cell Adhesion (ICAM-1, PECAM-1) ROS->Adhesion Angio Angiogenesis ROS->Angio AA Arachidonic Acid Release cPLA2->AA PG Prostaglandin Synthesis AA->PG Inflam Inflammation & Neutrophil Infiltration PG->Inflam

Caption: Lactosylceramide-centric signaling pathways.

Implications in Disease Pathogenesis

The dysregulation of LacCer metabolism and signaling is a hallmark of numerous diseases. Its central role in mediating oxidative stress and inflammation makes it a key player in the initiation and progression of complex pathologies.[7][10][11]

Disease CategorySpecific DiseasesRole of Lactosylceramide
Cardiovascular Atherosclerosis, Ischemia-Reperfusion Injury[7][11]Promotes smooth muscle cell proliferation, inflammation, angiogenesis in plaques, and adhesion of monocytes to endothelial cells.[7][12]
Inflammatory Inflammatory Bowel Disease (IBD), COPD, Skin Inflammation, Alopecia[6][10][11]Drives inflammatory cascades via cPLA2 activation and prostaglandin synthesis, leading to neutrophil infiltration and tissue damage.[6][15] Elevated LacCer is a potential biomarker for IBD in children.[15]
Neurodegenerative Multiple Sclerosis (MS), Alzheimer's (AD), Parkinson's (PD)[16]Contributes to chronic neuro-inflammation, a key factor in the progression of neurodegenerative diseases.[16]
Cancer Colorectal Cancer, Renal Cancer[7][11]Supports tumor growth and metastasis by promoting angiogenesis and cell proliferation.[6][7]
Metabolic Diabetes, Insulin Resistance[7][11]Implicated in mitochondrial dysfunction and apoptosis.[6][7] Plasma levels of C16 lactosylceramide are elevated in insulin-resistant cattle.[17]
Lysosomal Storage Fabry Disease, Niemann-Pick Type C1[2][17][18]Accumulates due to enzymatic defects, contributing to the disease phenotype.[2][18] Distinguishing LacCer from its isomer Ga2 is critical for accurate Fabry disease diagnosis.[18]

Methodologies for Analysis and Characterization

The study of N-Heptadecanoyl-lactosylceramide and other LacCer species requires sophisticated analytical techniques due to their complexity and low abundance in biological matrices.[19]

Core Analytical Techniques
  • Mass Spectrometry (MS) : This is the cornerstone for modern lipid analysis.[20]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : The gold standard for both identification and quantification. It combines the powerful separation of liquid chromatography with the high sensitivity and specificity of tandem MS, allowing for the resolution of individual LacCer species from complex mixtures.[19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides unparalleled detail for de novo structural elucidation. NMR is essential for confirming the identity of carbohydrate moieties, their anomeric configurations (α or β), and the linkage between sugars without requiring chemical derivatization.[20][22]

  • Thin-Layer Chromatography (TLC) : A classic technique used for the separation of lipid classes.[19] It can be used for purification prior to MS analysis or for initial qualitative assessments, often involving radiolabeling for visualization.[14]

Experimental Workflow: Quantification in Biological Samples

The robust quantification of LacCer species from a biological matrix like plasma or tissue follows a multi-step process. The use of a stable isotope-labeled internal standard, such as a deuterated LacCer, or an odd-chain standard like N-Heptadecanoyl-lactosylceramide (in systems where it is not endogenous), is critical for accurate quantification.[1][21]

Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (e.g., LacCer-d7 or C17:0-LacCer) Sample->Spike Extraction Lipid Extraction (e.g., Chloroform/Methanol) Spike->Extraction Separation Chromatographic Separation (UPLC/HPLC with HILIC column) Extraction->Separation Ionization Ionization (Electrospray - ESI) Separation->Ionization Analysis Tandem Mass Spectrometry (MS/MS Analysis) Ionization->Analysis Quant Data Processing & Quantification Analysis->Quant

Caption: Experimental workflow for LacCer quantification by LC-MS/MS.

Protocol: Quantification of Lactosylceramides from Plasma via LC-MS/MS

Causality: This protocol is designed to ensure the complete precipitation of proteins, which can interfere with analysis, and the efficient extraction of amphipathic LacCer species. The use of a HILIC column in the LC method is crucial for retaining and separating these polar lipids, which would otherwise elute in the void volume on a standard reverse-phase column.

  • Sample Preparation & Protein Precipitation :

    • To 50 µL of plasma in a microcentrifuge tube, add a known concentration of N-Heptadecanoyl-lactosylceramide as an internal standard.

    • Add 200 µL of ice-cold isopropanol (IPA). This high concentration of organic solvent denatures and precipitates proteins.[21]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein disruption.

    • Incubate at -20°C for 2 hours to facilitate complete protein precipitation.[21]

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant containing the lipid extract to a clean glass vial for LC-MS/MS analysis.[21]

  • LC-MS/MS Analysis :

    • Chromatography : Employ a UPLC or HPLC system equipped with a HILIC (Hydrophilic Interaction Liquid Chromatography) column. This stationary phase is optimal for separating polar glycosphingolipids.

    • Mobile Phase : Use a gradient of acetonitrile and water (often with a small amount of an additive like formic acid or ammonium formate to improve ionization).

    • Mass Spectrometry :

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Utilize Multiple Reaction Monitoring (MRM) for quantification. This involves setting the instrument to detect a specific precursor ion (the intact LacCer molecule) and a specific fragment ion (e.g., the long-chain base ion), providing high specificity and sensitivity.[21]

  • Data Analysis :

    • Integrate the peak areas for each endogenous LacCer species and the N-Heptadecanoyl-lactosylceramide internal standard.

    • Calculate the ratio of the endogenous LacCer peak area to the internal standard peak area.

    • Determine the absolute concentration of each LacCer species by comparing this ratio to a standard curve generated with known amounts of each analyte.

Conclusion and Future Perspectives

N-Heptadecanoyl-lactosylceramide, and the LacCer class it represents, are far more than simple biosynthetic intermediates. They are critical signaling hubs that translate external stresses into potent intracellular responses, primarily through the axes of oxidative stress and inflammation. This central role places them at the heart of a multitude of human diseases, from atherosclerosis to cancer and neurodegeneration.

The development of advanced analytical methods, particularly LC-MS/MS, has been instrumental in uncovering these roles and has positioned LacCer species as promising biomarkers for disease diagnosis and monitoring.[15][23] Looking forward, the modulation of LacCer metabolism presents a compelling therapeutic strategy. Targeting lactosylceramide synthase could offer a novel approach to simultaneously mitigate the intertwined pathologies of chronic inflammation and oxidative stress, potentially providing a new avenue for treating some of today's most challenging diseases.[9][11]

References

  • Chatterjee, S., Balram, A., & Li, W. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. Convergence, Johns Hopkins University. Available at: [Link]

  • Lipotype GmbH. (n.d.). Lactosylceramide Analysis. Lipid Analysis. Available at: [Link]

  • Chatterjee, S., Balram, A., & Li, W. (2021). Convergence: lactosylceramide-centric signaling pathways induce inflammation, oxidative stress, and other phenotypic outcomes. Johns Hopkins University. Available at: [Link]

  • Chatterjee, S., Balram, A., & Li, W. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. PubMed. Available at: [Link]

  • Chatterjee, S., Balram, A., & Li, W. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. ResearchGate. Available at: [Link]

  • Chatterjee, S. (2021). Lactosylceramide. Encyclopedia MDPI. Available at: [Link]

  • Chatterjee, S., et al. (2005). Novel Role of Lactosylceramide in Vascular Endothelial Growth Factor–Mediated Angiogenesis in Human Endothelial Cells. Circulation Research, American Heart Association Journals. Available at: [Link]

  • Iwabuchi, K., et al. (2015). Properties and functions of lactosylceramide from mouse neutrophils. Glycobiology, Oxford Academic. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). LacCer(d18:1/16:0). PubChem Compound Database. Available at: [Link]

  • Wikipedia. (n.d.). Lactosylceramide. Available at: [Link]

  • Chatterjee, S., et al. (1993). Regulation of synthesis of lactosylceramide and long chain bases in normal and familial hypercholesterolemic cultured proximal tubular cells. Johns Hopkins University. Available at: [Link]

  • Oka, T., et al. (2015). Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α. Journal of Lipid Research, PMC. Available at: [Link]

  • Lin, S.-Y., et al. (2023). Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes. Molecules, MDPI. Available at: [Link]

  • Mu, H., et al. (2009). Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells. American Journal of Physiology-Heart and Circulatory Physiology, PubMed. Available at: [Link]

  • Boutin, M., et al. (2017). Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients. Analytical Chemistry, PubMed. Available at: [Link]

  • Chatterjee, S., & Pandey, A. (2008). The Yin and Yang of lactosylceramide metabolism: implications in cell function. Biochimica et Biophysica Acta, PubMed. Available at: [Link]

  • Kuchar, L., et al. (2020). Sphingolipid Analysis Indicate Lactosylceramide as a Potential Biomarker of Inflammatory Bowel Disease in Children. ResearchGate. Available at: [Link]

  • SCIEX. (n.d.). LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. Available at: [Link]

  • Yu, C., et al. (2021). The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease. Frontiers in Aging Neuroscience. Available at: [Link]

  • Chatterjee, S., et al. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. Cells, MDPI. Available at: [Link]

  • Taylor & Francis. (2020). Lactosylceramide – Knowledge and References. Available at: [Link]

  • Gisch, N., et al. (2021). Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy. Methods in Molecular Biology, PubMed. Available at: [Link]

Sources

Exploratory

biological role of C17:0 lactosylceramide

An In-depth Technical Guide to the Biological Role of C17:0 Lactosylceramide Introduction Glycosphingolipids (GSLs) are fundamental components of cellular membranes, acting not merely as structural elements but as critic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Role of C17:0 Lactosylceramide

Introduction

Glycosphingolipids (GSLs) are fundamental components of cellular membranes, acting not merely as structural elements but as critical mediators of complex biological events. Among these, lactosylceramide (LacCer), also known as CD17, occupies a pivotal position. It is a key intermediate in the biosynthesis of over 300 complex GSLs, including gangliosides and globosides, and is itself a potent signaling molecule.[1][2][3] Structurally, LacCer consists of a ceramide lipid backbone linked to a lactose disaccharide.[4][5] This guide focuses on a specific, less-studied variant: C17:0 lactosylceramide, which incorporates a heptadecanoic acid (C17:0) acyl chain.

While much of the existing research has centered on even-chain fatty acid LacCer species (e.g., C16:0, C24:0), the C17:0 variant presents unique questions. Odd-chain fatty acids like C17:0 are less common and often have distinct metabolic origins, potentially from diet or gut microbiota. Their incorporation into complex lipids like LacCer may alter membrane biophysics and protein interactions in subtle but significant ways. The discovery of C17:0 lactosylceramide in human brain metastases of lung adenocarcinomas, but not in healthy brain tissue, underscores its potential pathological relevance.[6]

This technical guide provides a comprehensive overview of the biological role of lactosylceramide, contextualizing the known functions of the broader LacCer family with the potential specificities conferred by the C17:0 acyl chain. We will delve into its metabolism, its central role as a signaling hub in lipid rafts, its implication in disease, and provide detailed methodologies for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the multifaceted functions of this important glycosphingolipid.

Section 1: The Molecular Landscape of Lactosylceramide

Biosynthesis and Metabolism

Lactosylceramide is a central node in GSL metabolism. Its synthesis and degradation are tightly regulated processes involving multiple enzymatic steps primarily occurring in the Golgi apparatus and lysosomes.

De Novo Synthesis and Salvage Pathways: The journey begins with the formation of the ceramide backbone. This can occur via two main routes: the de novo pathway, which starts with the condensation of serine and palmitoyl-CoA, or the salvage pathway, which recycles sphingosine from the breakdown of more complex sphingolipids.[1][7] The resulting ceramide is then transported to the Golgi apparatus.

Formation of Lactosylceramide: In the trans-Golgi lumen, the synthesis of LacCer proceeds in two key steps:

  • Glucosylation: Glucosylceramide synthase (GCS) transfers a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).

  • Galactosylation: Lactosylceramide synthase (a β-1,4-galactosyltransferase, primarily B4GALT5 or B4GALT6) transfers a galactose molecule from UDP-galactose to GlcCer, yielding lactosylceramide.[2][8][9]

LacCer then serves as the direct precursor for a vast array of complex GSLs, including gangliosides, globosides, and sulfatides.[1][2] Conversely, LacCer can be catabolized by the action of various enzymes, such as β-galactosidases, which cleave the terminal galactose to regenerate GlcCer.[8]

GSL_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Salvage & Degradation Serine Serine + Palmitoyl-CoA Ceramide Ceramide Serine->Ceramide de novo synthesis GCS GCS Ceramide->GCS GlcCer Glucosylceramide (GlcCer) LacCerS LacCer Synthase (B4GALT5/6) GlcCer->LacCerS LacCer Lactosylceramide (LacCer, C17:0) ComplexGSLs Complex GSLs (Gangliosides, Globosides) LacCer->ComplexGSLs BetaGal β-Galactosidase LacCer->BetaGal Sphingosine Sphingosine ComplexGSLs->Sphingosine Catabolism GCS->GlcCer UDP-Glucose LacCerS->LacCer UDP-Galactose Sphingosine->Ceramide Salvage Pathway Degradation Degradation Products BetaGal->GlcCer Cleavage

Caption: Biosynthesis and metabolic fate of Lactosylceramide.

The Significance of the C17:0 Acyl Chain

The fatty acid composition of ceramides, and consequently LacCer, is highly variable. The presence of a C17:0 chain is noteworthy. As an odd-chain fatty acid, it cannot be synthesized de novo by mammalian fatty acid synthase. Its origins are typically exogenous (e.g., from dairy products or ruminant fats in the diet) or from the metabolism of propionyl-CoA, which can be derived from gut microbiota.

The biophysical implications of an odd-numbered acyl chain within the membrane are significant:

  • Membrane Fluidity and Packing: Odd-chain fatty acids can disrupt the highly ordered packing of saturated even-chain lipids in the membrane bilayer, potentially altering local membrane fluidity and the stability of lipid microdomains.

  • Protein Interactions: The specific length and terminal methyl group position of the C17:0 chain may influence interactions with transmembrane proteins residing within or associating with lipid rafts.

  • Enzymatic Specificity: The enzymes that metabolize LacCer may exhibit different affinities or catalytic rates for the C17:0 variant compared to more common even-chain species. This could lead to its accumulation or depletion in specific cellular contexts.

Section 2: Core Biological Functions & Signaling Paradigms

Lactosylceramide is not merely a metabolic intermediate; it is a dynamic signaling platform, particularly within specialized membrane microdomains known as lipid rafts.[5][10]

Architect of Membrane Microdomains

Lipid rafts are ordered, detergent-resistant membrane domains enriched in sphingolipids, cholesterol, and specific proteins.[11] LacCer is an integral component of these rafts, where it is believed to stabilize the domain and organize signaling complexes.[3][5][8] Through hydrogen bonding between their sugar headgroups and hydrophobic interactions between their acyl chains, GSLs like LacCer can form clusters that serve as platforms for signal transduction.[12]

The fatty acid chain length is critical for this organizational role. Very long fatty acid-containing GSLs can promote interdigitation within the membrane, a phenomenon crucial for robust signaling platform formation.[10] While C17:0 is not a "very long" chain, its unique properties as an odd-chain lipid may influence the specific architecture and protein composition of the rafts it inhabits.

The LacCer-Centric Signaling Hub

A wealth of evidence points to LacCer as a convergence point for diverse extracellular stimuli, which activate LacCer synthase to generate a localized pool of signaling-competent LacCer.[2][3][8][13] Agonists such as oxidized LDL (ox-LDL), platelet-derived growth factor (PDGF), tumor necrosis factor-α (TNF-α), and even mechanical shear stress can trigger the phosphorylation and activation of LacCer synthase.[2][3][13] This newly synthesized LacCer then initiates a cascade of downstream signaling events.

Key Signaling Pathways:

  • Oxidative Stress (NADPH Oxidase): LacCer directly activates NADPH oxidase, a multi-subunit enzyme complex, to generate reactive oxygen species (ROS) like superoxide.[2][3][14] This "oxidative burst" is a key component of inflammatory responses and can also modulate the activity of other signaling proteins through redox-sensitive mechanisms.

  • Inflammation (cPLA2): LacCer activates cytosolic phospholipase A2 (cPLA2), which cleaves arachidonic acid from membrane phospholipids.[2][3] Arachidonic acid is the precursor for prostaglandins and other eicosanoids, which are potent pro-inflammatory mediators.

  • Kinase Cascades (Lyn, ERK1/2): In neutrophils, LacCer is physically and functionally coupled to the Src family kinase Lyn.[10][12] Ligand binding to LacCer can activate Lyn, leading to downstream events like superoxide generation and chemotaxis.[10] In other cell types, such as aortic smooth muscle cells, LacCer has been shown to promote proliferation and migration via the activation of the ERK1/2 pathway.[15]

LacCer_Signaling cluster_stimuli External Stimuli oxLDL ox-LDL LacCerSynthase LacCer Synthase (B4GALT5/6) oxLDL->LacCerSynthase activate PDGF PDGF / VEGF PDGF->LacCerSynthase activate TNFa TNF-α TNFa->LacCerSynthase activate ShearStress Shear Stress ShearStress->LacCerSynthase activate LacCer Lactosylceramide LacCerSynthase->LacCer generates NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates cPLA2 cPLA2 LacCer->cPLA2 activates Src_Kinase Src Kinase (Lyn) LacCer->Src_Kinase activates ERK_Pathway ERK1/2 Pathway LacCer->ERK_Pathway activates ROS ROS Production (Oxidative Stress) NADPH_Oxidase->ROS Inflammation Inflammation (Prostaglandins) cPLA2->Inflammation ImmuneResponse Immune Response (Chemotaxis) Src_Kinase->ImmuneResponse Proliferation Cell Proliferation & Migration ERK_Pathway->Proliferation

Caption: Lactosylceramide as a central hub for cellular signaling.

Section 3: C17:0 Lactosylceramide in Pathophysiology

Aberrant LacCer expression and metabolism are implicated in a wide range of human diseases. While most studies do not differentiate between acyl chain variants, the principles are broadly applicable and highlight areas where C17:0 LacCer could be a specific contributor or biomarker.

Inflammation and Immunity

LacCer plays a dual role in the immune system. It acts as a pattern recognition receptor (PRR) that can bind directly to various pathogens.[5][12] In neutrophils, LacCer-enriched membrane domains are critical for mediating functions like non-opsonic phagocytosis, chemotaxis, and superoxide generation.[10][12]

In chronic inflammatory conditions, LacCer's signaling functions can become pathogenic.

  • Inflammatory Bowel Disease (IBD): Studies in pediatric IBD patients found that serum levels of C16:0-LacCer were significantly elevated, particularly in Crohn's disease, and correlated with inflammatory markers.[16][17][18] This has positioned specific LacCer species as potential biomarkers to distinguish IBD subtypes.[16][18] The role of C17:0-LacCer in this context remains to be investigated.

  • Neuroinflammation: In the central nervous system (CNS), LacCer contributes to neuroinflammatory processes.[9] Astrocytes stimulated with inflammatory signals increase their synthesis of LacCer, which in turn drives the expression of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory neurodegeneration.[9][19]

Lactosylceramide Species Disease Association Key Findings Reference
C16:0-LacCerCrohn's Disease (CD)Significantly elevated in serum of pediatric CD patients. High diagnostic value (AUC > 0.8) for distinguishing CD from controls and Ulcerative Colitis.[16][17][18]
C18:0-Cer, C20:0-CerIBD (general)Levels increased in both CD and UC patients compared to healthy controls.[16][17]
C24:0-CerUlcerative Colitis (UC)Level was specifically enhanced in the UC group.[16][17]
C17:0-LacCerBrain MetastasesFound in human brain metastases of lung adenocarcinomas.[6]

Table 1: Differential Expression of Sphingolipids in Disease.

Cardiovascular and Metabolic Disease

The pro-inflammatory and oxidative signaling initiated by LacCer directly contributes to cardiovascular pathology.

  • Atherosclerosis: Elevated plasma LacCer levels are associated with cardiovascular disease.[15] LacCer promotes the proliferation and migration of aortic smooth muscle cells, key events in the formation of atherosclerotic lesions, through an oxidative stress- and ERK1/2-dependent mechanism.[15] Its synthesis is stimulated by ox-LDL, a primary driver of atherosclerosis.[2][3]

  • Insulin Resistance: Glycosphingolipid metabolites of ceramide are implicated in the development of insulin resistance. Pharmacological inhibition of glucosylceramide synthase (GCS), which blocks the production of both GlcCer and LacCer, was shown to reverse insulin resistance in obese rodents.[20]

Oncology

LacCer's role in promoting cell growth and survival is co-opted in cancer. It is involved in processes critical for tumor progression, including cell proliferation, migration, and angiogenesis (the formation of new blood vessels).[1][16][21] As noted, C17:0 LacCer was specifically identified in lung adenocarcinoma brain metastases, suggesting a potential role in the metastatic cascade.[6] Targeting LacCer synthase is therefore being explored as a potential therapeutic strategy.[14][21]

Section 4: Methodologies for the Researcher

Investigating the requires robust and sensitive analytical methods and targeted experimental approaches.

Experimental Protocol: Quantification of C17:0 Lactosylceramide by LC-MS/MS

This protocol describes a standard workflow for the extraction and quantification of LacCer species from biological samples (e.g., serum, plasma, cell lysates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method relies on a stable isotope-labeled or odd-chain internal standard for accurate quantification. C17:0 LacCer itself is often used as an internal standard for the quantification of other sphingolipids, but for its own measurement, a C13-labeled analog or a different odd-chain lipid would be ideal.[16]

Causality and Self-Validation:

  • Lipid Extraction: A modified Folch or Bligh-Dyer extraction using a chloroform/methanol mixture is standard for efficiently partitioning lipids from aqueous cellular components.[4]

  • Internal Standard: The addition of a known quantity of an internal standard (IS) prior to extraction is critical. The IS should be a structurally similar molecule that is not endogenously present (or present at very low levels). It co-extracts with the analyte and experiences similar matrix effects and ionization suppression/enhancement in the mass spectrometer. By normalizing the analyte peak area to the IS peak area, variations in sample preparation and instrument response are accounted for, ensuring accurate and reproducible quantification. C17-sphingolipids are commonly chosen for this purpose when analyzing even-chain lipids.[16]

  • Chromatographic Separation: Liquid chromatography separates different lipid classes and isomers prior to MS analysis, reducing ion suppression and allowing for more accurate identification.[4]

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides high specificity. A precursor ion corresponding to the mass of a specific LacCer species is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This "Multiple Reaction Monitoring" (MRM) transition is unique to the molecule of interest, filtering out background noise and ensuring that quantification is based only on the target analyte.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw biological sample (e.g., 100 µL serum) on ice.

    • Add 10 µL of internal standard mix containing a known concentration of a suitable IS (e.g., C17 Lactosyl Ceramide for analyzing even-chain species, or a C13-labeled C17:0 LacCer for analyzing endogenous C17:0 LacCer).[16]

  • Lipid Extraction:

    • Add 1.5 mL of an extraction solvent mixture (e.g., isopropanol:ethyl acetate, 15:85, v:v).[16]

    • Vortex vigorously for 1 minute.

    • Sonicate in a water bath for 5 minutes.

    • Centrifuge at 3000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant to a new glass tube.

    • Re-extract the pellet with another 0.5 mL of extraction solvent, vortex, and centrifuge again.

    • Combine the supernatants and dry under a stream of nitrogen gas.

  • Sample Reconstitution:

    • Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., methanol/acetonitrile).

    • Vortex and transfer to an LC-MS vial.

  • LC-MS/MS Analysis:

    • Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[16]

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of two solvents, such as (A) water with formic acid and ammonium formate and (B) acetonitrile/isopropanol, is used to elute the lipids.

    • MS Detection: Operate the mass spectrometer in positive ion ESI mode. Set up MRM transitions specific for C17:0 LacCer and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte/IS).

    • Generate a standard curve using known concentrations of the analyte and a fixed concentration of the IS.

    • Quantify the amount of C17:0 LacCer in the sample by interpolating its peak area ratio on the standard curve.

LCMS_Workflow Sample 1. Biological Sample (e.g., Serum) Add_IS 2. Add Internal Standard (IS) Sample->Add_IS Extraction 3. Solvent Extraction Add_IS->Extraction Drydown 4. Dry Under N2 Extraction->Drydown Reconstitute 5. Reconstitute in Mobile Phase Drydown->Reconstitute LC_Separation 6. UHPLC Separation Reconstitute->LC_Separation MS_Analysis 7. ESI-MS/MS Analysis (MRM) LC_Separation->MS_Analysis Data_Processing 8. Data Processing (Peak Area Ratio, Standard Curve) MS_Analysis->Data_Processing

Caption: Workflow for LC-MS/MS quantification of C17:0 Lactosylceramide.

Experimental Protocol: Probing LacCer Function with Pharmacological Inhibition

This protocol uses a GCS inhibitor, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), to deplete cells of GlcCer and downstream GSLs, including LacCer, to investigate its role in a specific cellular process, such as cytokine-induced iNOS expression in astrocytes.[19]

Causality and Self-Validation:

  • Inhibition: D-PDMP specifically inhibits GCS, the enzyme required for the first committed step in the synthesis of most GSLs.[19][21] By blocking this step, the cellular pool of LacCer can be depleted.

  • Rescue Experiment: The most critical part of this protocol for establishing causality is the "rescue" experiment. If the inhibitory effect of D-PDMP can be reversed by adding back exogenous LacCer, it provides strong evidence that the observed phenotype is specifically due to the lack of LacCer and not some off-target effect of the inhibitor.[19] This makes the protocol a self-validating system.

Step-by-Step Methodology (based on astrocyte iNOS expression[19]):

  • Cell Culture: Plate primary astrocytes or a relevant cell line in multi-well plates and grow to ~80% confluency.

  • Inhibitor Pre-treatment:

    • Pre-treat cells for 0.5-1 hour with varying concentrations of D-PDMP (e.g., 0, 10, 25, 50 µM) in serum-free media.

  • Cellular Stimulation:

    • After pre-treatment, stimulate the cells with an appropriate agonist (e.g., LPS/IFN-γ to induce inflammation) for a predetermined time (e.g., 6-24 hours).

  • Rescue Experiment:

    • In a parallel set of wells, pre-treat cells with D-PDMP (e.g., 25 µM).

    • During the stimulation step, add back exogenous, cell-permeable C17:0 LacCer along with the LPS/IFN-γ. As a control, add other GSLs (like GlcCer) to a separate set of wells to demonstrate specificity.

  • Endpoint Analysis:

    • Gene Expression: Harvest cells, extract RNA, and perform qRT-PCR to measure the mRNA levels of the target gene (e.g., iNOS).

    • Protein Expression: Lyse cells and perform a Western blot to measure the protein levels of the target (e.g., iNOS).

    • Functional Assay: Measure the functional consequence of the gene expression (e.g., measure nitric oxide (NO) production in the culture media using the Griess assay).

  • Data Analysis:

    • Compare the levels of iNOS mRNA, protein, and NO production across the different conditions.

    • A successful experiment will show that LPS/IFN-γ induces iNOS, D-PDMP inhibits this induction in a dose-dependent manner, and the addition of exogenous LacCer (but not other control lipids) rescues the phenotype, restoring iNOS expression.

Section 5: Future Directions and Unanswered Questions

The study of C17:0 lactosylceramide is still in its infancy. While the broader functions of the LacCer family provide a strong foundation, several key questions specific to the C17:0 variant must be addressed to understand its unique biological role.

  • Origin and Distribution: What are the primary sources of the C17:0 acyl chain for LacCer synthesis? Is it primarily derived from diet, or does gut microbiota play a significant role? Comprehensive lipidomic analyses are needed to map the distribution and abundance of C17:0 LacCer across different tissues and disease states.

  • Unique Functional Properties: Does the C17:0 acyl chain confer specific biophysical properties to membranes or lipid rafts? Does it lead to preferential binding of certain proteins or pathogens? Functional studies comparing the signaling output of C17:0 LacCer to even-chain species are required.

  • Biomarker Potential: Could C17:0 LacCer serve as a more specific or sensitive biomarker for certain diseases, such as specific cancer metastases or conditions linked to gut dysbiosis, than total LacCer or other acyl chain variants?

Answering these questions will require the development of more specific analytical tools and targeted biological experiments. As lipidomics technologies continue to advance, we will undoubtedly gain a deeper appreciation for the nuanced and vital roles that specific lipid species like C17:0 lactosylceramide play in health and disease.

References

  • Filimoniuk, A., Blachnio-Zabielska, A., Imierska, M., Lebensztejn, D. M., & Daniluk, U. (2020). Sphingolipid Analysis Indicate Lactosylceramide as a Potential Biomarker of Inflammatory Bowel Disease in Children. Biomolecules, 10(7), 1083. [Link]

  • Lipotype GmbH. (n.d.). Lactosylceramide Analysis. Retrieved from [Link]

  • Filimoniuk, A., Blachnio-Zabielska, A., Imierska, M., Lebensztejn, D. M., & Daniluk, U. (2020). Sphingolipid Analysis Indicate Lactosylceramide as a Potential Biomarker of Inflammatory Bowel Disease in Children. ResearchGate. [Link]

  • Filimoniuk, A., Blachnio-Zabielska, A., Imierska, M., Lebensztejn, D. M., & Daniluk, U. (2020). Sphingolipid Analysis Indicate Lactosylceramide as a Potential Biomarker of Inflammatory Bowel Disease in Children. PubMed. [Link]

  • Aerts, J. M., et al. (2007). Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity. Diabetes, 56(5), 1341-1349. [Link]

  • Sonnino, S., Prinetti, A., Nakayama, H., Yanagida, M., Ogawa, H., & Iwabuchi, K. (2009). Role of very long fatty acid-containing glycosphingolipids in membrane organization and cell signaling: the model of lactosylceramide in neutrophils. Glycoconjugate Journal, 26(7-9), 943-951. [Link]

  • Chatterjee, S. (2021). Lactosylceramide. Encyclopedia MDPI. [Link]

  • Chatterjee, S., Balram, A., & Li, W. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. International Journal of Molecular Sciences, 22(4), 1816. [Link]

  • Chatterjee, S., Balram, A., & Li, W. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. MDPI. [Link]

  • Chatterjee, S., Balram, A., & Li, W. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. PubMed. [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1-23. (Note: This is a general reference for sphingolipid metabolism, supplementing the provided search results.)
  • Chatterjee, S., Balram, A., & Li, W. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. Semantic Scholar. [Link]

  • Merrill Jr, A. H. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS. [Link]

  • Iwabuchi, K., Nakayama, H., & Ogawa, H. (2011). Lactosylceramide is a Pattern Recognition Receptor that Forms Lyn-Coupled Membrane Microdomains on Neutrophils. ResearchGate. [Link]

  • Paka, L., et al. (2005). A Novel Role of Lactosylceramide in the Regulation of Lipopolysaccharide/Interferon-γ-Mediated Inducible Nitric Oxide Synthase Gene Expression: Implications for Neuroinflammatory Diseases. The Journal of Neuroscience, 25(34), 7775-7785. [Link]

  • Mu, H., Wang, X., Wang, H., Lin, P., Yao, Q., & Chen, C. (2009). Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells. American Journal of Physiology-Heart and Circulatory Physiology, 297(1), H400-H408. [Link]

  • Chatterjee, S. (2007). Regulation of Lactosylceramide Synthase (Glucosylceramide β1→4 Galactosyltransferase); Implication as A Drug Target. ResearchGate. [Link]

  • Artola, M., et al. (2019). In situ glucosylceramide synthesis and its pharmacological inhibition analysed in cells by 13C5-sphingosine precursor feeding. FEBS Letters, 593(12), 1335-1345. [Link]

  • Chatterjee, S., & Pandey, A. (2008). The Yin and Yang of lactosylceramide metabolism: Implications in cell function. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(3), 113-121. [Link]

  • Sonnino, S., & Prinetti, A. (2009). Role of very long fatty acid-containing glycosphingolipids in membrane organization and cell signaling: The model of lactosylceramide in neutrophils. ResearchGate. [Link]

  • Chatterjee, S. (2019). Mechanism of action of lactosylceramide in skin inflammation and restoration by the use of D-PDMP. ResearchGate. [Link]

  • Li, M., et al. (2021). The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease. Frontiers in Molecular Neuroscience, 14, 706825. [Link]

  • Chatterjee, S., Balram, A., & Li, W. (2021). Convergence: lactosylceramide-centric signaling pathways induce inflammation, oxidative stress, and other phenotypic outcomes. Johns Hopkins University. [Link]

  • Lavoie, P., et al. (2018). Separation and Analysis of Lactosylceramide, Galabiosylceramide and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients. ResearchGate. [Link]

Sources

Foundational

Whitepaper: The N-Heptadecanoyl-Lactosylceramide Biosynthesis Pathway

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary N-Heptadecanoyl-lactosylceramide (C17-LacCer, d18:1/17:0) is a highly spec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

N-Heptadecanoyl-lactosylceramide (C17-LacCer, d18:1/17:0) is a highly specialized, odd-chain glycosphingolipid. While mammalian fatty acid synthase (FASN) predominantly generates even-chain fatty acids (e.g., C16, C18), trace amounts of odd-chain sphingolipids can occur naturally in specific pathologies, such as lung adenocarcinoma brain metastases . However, its primary utility in modern drug development and lipidomics lies in its role as an exogenous internal standard. Because endogenous C17-LacCer background levels in healthy mammalian tissues are virtually zero, it provides a background-free, self-validating baseline for quantifying endogenous glycosphingolipids via mass spectrometry.

This whitepaper details the enzymatic causality of its biosynthesis, the topological constraints of the Golgi apparatus during its formation, and a robust, field-proven methodology for its extraction and quantification.

Mechanistic Grounding: The Biosynthetic Pathway

The de novo synthesis of C17-LacCer is a multi-compartmental process that relies on the sequential action of three distinct enzyme classes across the endoplasmic reticulum (ER) and the Golgi apparatus.

Step 1: N-Acylation by Ceramide Synthases (ER)

The pathway initiates at the cytosolic leaflet of the ER. Sphingosine (d18:1) is N-acylated with heptadecanoyl-CoA (17:0-CoA) to form N-heptadecanoyl-ceramide (Cer d18:1/17:0). This reaction is catalyzed by Ceramide Synthases (CerS) . While mammalian cells express six CerS isoforms with varying acyl-chain specificities, CerS5 and CerS6—which canonically prefer C14–C16 substrates—exhibit sufficient active-site promiscuity to accommodate the odd-chain C17:0-CoA .

Step 2: Glucosylation by UGCG (Cytosolic Golgi)

Following vesicular transport to the Golgi apparatus, Cer d18:1/17:0 undergoes its first glycosylation. UDP-glucose ceramide glucosyltransferase (UGCG) transfers a glucose moiety from UDP-glucose to the ceramide backbone, yielding N-heptadecanoyl-glucosylceramide (GlcCer d18:1/17:0). Causality Check: UGCG is exclusively localized to the cytosolic surface of the Golgi . This topology is strictly required because the sugar donor, UDP-glucose, is synthesized in the cytosol and cannot freely cross the Golgi membrane.

Step 3: Galactosylation by B4GALT5/6 (Luminal Golgi)

To become a mature lactosylceramide, the GlcCer intermediate must be translocated (flipped) from the cytosolic to the luminal leaflet of the Golgi—a process potentially facilitated by flippases such as MDR1/P-glycoprotein. Once inside the lumen, Lactosylceramide synthase (predominantly B4GALT5, with B4GALT6 acting as a secondary isoform) transfers galactose from UDP-galactose to the GlcCer, forming the final C17-LacCer . Causality Check: This luminal reaction is topologically critical. Complex glycosphingolipids are destined for the outer leaflet of the plasma membrane; building the bulky sugar headgroup inside the Golgi lumen ensures the correct extracellular orientation upon vesicle fusion with the cell membrane.

Pathway Sph Sphingosine (d18:1) Cer N-Heptadecanoyl-Ceramide (Cer d18:1/17:0) Sph->Cer CerS5 / CerS6 CoA Heptadecanoyl-CoA (17:0) CoA->Cer CerS5 / CerS6 GlcCer N-Heptadecanoyl-Glucosylceramide (GlcCer d18:1/17:0) Cer->GlcCer UGCG (+ UDP-Glucose) LacCer N-Heptadecanoyl-Lactosylceramide (LacCer d18:1/17:0) GlcCer->LacCer B4GALT5/6 (+ UDP-Galactose)

Biosynthetic pathway of N-Heptadecanoyl-Lactosylceramide from sphingosine.

Quantitative Enzyme Dynamics

Understanding the kinetic differences between the two primary LacCer synthases is vital for drug developers targeting glycosphingolipid metabolism in neuroinflammation or oncology. B4GALT5 is the dominant systemic isoform, whereas B4GALT6 serves a highly specific, compensatory role primarily in the central nervous system .

Table 1: Comparative Profile of Lactosylceramide Synthases

ParameterB4GALT5 (Primary Isoform)B4GALT6 (Secondary Isoform)
Primary Localization Golgi Lumen (Ubiquitous)Golgi Lumen (Brain-enriched)
Substrate Affinity (GlcCer) HighModerate
Optimum pH 6.5 – 7.06.5 – 7.0
Gene Knockout Phenotype Early embryonic lethalViable (No gross abnormalities)
Metabolic Role Bulk systemic LacCer synthesisCNS-specific compensatory synthesis

Experimental Protocols: Self-Validating LC-MS/MS Workflow

When quantifying endogenous even-chain LacCer (e.g., C16:0, C24:1) in clinical or preclinical samples, extraction efficiency and matrix effects can severely skew data. To create a self-validating system , C17-LacCer must be spiked into the initial homogenate. Because it shares the exact ionization dynamics and partitioning coefficient of endogenous LacCer—but is absent in the biological matrix—it acts as an absolute calibrator.

Step-by-Step Methodology: Modified Bligh-Dyer Lipid Extraction & Quantification

Phase 1: Sample Preparation & Spiking

  • Homogenization: Transfer 20 mg of tissue (or

    
     pelleted cells) into a 1.5 mL low-binding microcentrifuge tube. Add 200 µL of ice-cold PBS (pH 7.4). Homogenize using a bead-beater for 2 minutes at 4°C.
    
  • Internal Standard Spike: Add 10 µL of a 50 µM C17-LacCer standard solution (dissolved in 100% Methanol) directly to the homogenate. Causality: Spiking before extraction ensures that any lipid loss during phase separation applies equally to the endogenous analytes and the standard, correcting for recovery bias.

Phase 2: Biphasic Lipid Extraction 3. Solvent Addition: Add 750 µL of a Chloroform:Methanol mixture (2:1 v/v) to the spiked homogenate. Vortex vigorously for 30 seconds. 4. Phase Separation: Add 150 µL of LC-MS grade water to induce phase separation. Vortex for 15 seconds. 5. Centrifugation: Centrifuge the mixture at 10,000 × g for 10 minutes at 4°C. 6. Recovery: Carefully extract the lower organic phase (containing the glycosphingolipids) using a glass Hamilton syringe to avoid extracting the proteinaceous interphase. Transfer to a clean glass vial. 7. Drying: Evaporate the solvent completely under a gentle stream of ultra-pure Nitrogen gas (


).

Phase 3: LC-MS/MS Analysis 8. Reconstitution: Resuspend the dried lipid film in 100 µL of Mobile Phase A (e.g., Water/Acetonitrile 60:40 with 10 mM Ammonium Formate). 9. Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution transitioning to Mobile Phase B (Isopropanol/Acetonitrile 90:10 with 10 mM Ammonium Formate) to elute highly hydrophobic ceramides. 10. MRM Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive ion mode. For C17-LacCer, monitor the precursor-to-product transition of m/z 876.2


 264.2 (corresponding to the cleavage of the d18:1 sphingoid base).

Workflow Prep 1. Sample Prep (Spike C17-LacCer) Extr 2. Lipid Extraction (CHCl3/MeOH/H2O) Prep->Extr LC 3. LC Separation (C18 Column) Extr->LC MS 4. MS/MS Detection (MRM Mode) LC->MS Data 5. Data Analysis (Quantification) MS->Data

LC-MS/MS workflow utilizing C17-LacCer as an internal standard.

References

  • Mullen, T. D., Hannun, Y. A., & Obeid, L. M. (2012). "Ceramide synthases at the centre of sphingolipid metabolism and biology." Biochemical Journal, 441(3), 789–802. URL:[Link]

  • National Center for Biotechnology Information. "UGCG UDP-glucose ceramide glucosyltransferase [Homo sapiens (human)] - Gene ID: 7357". NCBI Gene Database. URL:[Link]

  • Kumagai, T., et al. (2010). "Involvement of murine β-1,4-galactosyltransferase V in lactosylceramide biosynthesis." Glycoconjugate Journal, 27(6), 685–695. URL:[Link]

  • Tokuda, N., et al. (2023). "Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry." Molecules, 28(6), 2530. URL:[Link]

Exploratory

lactosylceramide synthase and N-Heptadecanoyl-lactosylceramide

An in-depth technical whitepaper on the biochemical mechanics of lactosylceramide synthase and the analytical frameworks required to quantify its activity using advanced mass spectrometry. Executive Summary Lactosylceram...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the biochemical mechanics of lactosylceramide synthase and the analytical frameworks required to quantify its activity using advanced mass spectrometry.

Executive Summary

Lactosylceramide (LacCer) is the critical metabolic branch point in the biosynthesis of complex glycosphingolipids (GSLs), serving as the universal precursor for the ganglio, globo, lacto, and asialo series[1]. The synthesis of LacCer is governed by lactosylceramide synthase, an enzymatic activity primarily encoded by the B4GALT5 and B4GALT6 genes[1]. Accurately measuring the activity of these enzymes is paramount for drug development targeting neuroinflammation, demyelinating diseases, and oncology[2].

As a Senior Application Scientist, I approach lipidomic assay development not merely as a sequence of steps, but as a self-validating thermodynamic and kinetic system. Historically, LacCer synthase activity was measured using hazardous radioisotopes (e.g., UDP-[3H]galactose)[3]. Today, the gold standard relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) paired with unnatural odd-chain internal standards—specifically, N-Heptadecanoyl-lactosylceramide (C17-LacCer) [4]. This guide details the mechanistic foundations of the enzyme and provides a field-proven, self-validating protocol for its quantification.

Mechanistic Foundations: The B4GALT5/6 Branch Point

Glycosphingolipid synthesis begins in the endoplasmic reticulum with ceramide, which is subsequently converted to glucosylceramide (GlcCer). GlcCer is translocated to the luminal leaflet of the Golgi apparatus, where B4GALT5 and B4GALT6 catalyze the transfer of a galactose moiety from UDP-galactose to GlcCer to form LacCer[1].

While both enzymes perform the same catalytic function, their tissue distribution and biological imperatives differ. B4GALT5 is the dominant synthase in early embryonic development and systemic tissues, whereas B4GALT6 plays a highly specialized, non-redundant role in the central nervous system, driving neuronal maturation and myelin formation[2].

Pathway Cer Ceramide GlcCer Glucosylceramide (GlcCer) Cer->GlcCer UGCG (GlcCer Synthase) LacCer Lactosylceramide (LacCer) GlcCer->LacCer B4GALT5 / B4GALT6 (+ UDP-Gal & Mn2+) Gangliosides Complex GSLs (GM3, GD3, etc.) LacCer->Gangliosides ST3GAL5 / B4GALNT1

Biosynthetic pathway of lactosylceramide and complex glycosphingolipids.

The Analytical Paradigm: Why N-Heptadecanoyl-Lactosylceramide (C17-LacCer)?

To measure LacCer synthase activity via LC-MS/MS, one must quantify the exact molar amount of LacCer produced in vitro. Absolute quantification in mass spectrometry requires an Internal Standard (IS) to correct for matrix suppression, ionization efficiency variations, and extraction losses[4].

The Causality of Chain Length Selection: Mammalian biological systems synthesize sphingolipids almost exclusively with even-chain fatty acids (e.g., C16:0, C18:0, C24:0) due to the iterative addition of two-carbon units by fatty acid synthase[4]. Therefore, odd-chain sphingolipids like N-Heptadecanoyl-lactosylceramide (C17-LacCer, d18:1/17:0) are virtually absent in natural mammalian samples[4].

When C17-LacCer is spiked into a sample, it co-elutes chromatographically with endogenous even-chain LacCer species (ensuring identical ionization environments) but possesses a distinct mass-to-charge ratio (m/z). This allows the mass spectrometer to isolate the C17 signal without any isotopic overlap from highly abundant endogenous C16 or C18 species—a common failure point when using lightly deuterated standards (e.g., +3 Da)[4].

Table 1: Quantitative Comparison of Internal Standard Strategies in Sphingolipidomics
Standard TypeExampleMass ShiftMatrix InterferenceAnalytical Verdict
Odd-Chain (Gold Standard) C17-LacCer (d18:1/17:0)Distinct m/zMinimal (Endogenous C17 is rare)Optimal. High precision, cost-effective, zero isotopic overlap.
Stable Isotope Labeled C16-LacCer-d3+3 DaModerate (M+3 isotopic overlap from endogenous C16)Sub-optimal. Requires heavily deuterated (d7/d9) versions to avoid overlap.
Fluorescent NBD-LacCer+ NBD massHigh (Alters chromatographic retention time)Poor for MS. Best reserved for TLC or HPLC-fluorescence assays.

Self-Validating Experimental Protocol: LC-MS/MS LacCer Synthase Assay

The following protocol measures the specific activity of B4GALT5/6 by utilizing a deuterated acceptor substrate (GlcCer-d7) and quantifying the newly formed product (LacCer-d7) against the C17-LacCer internal standard[3].

System Causality: We use GlcCer-d7 rather than unlabeled GlcCer as the substrate so the mass spectrometer can differentiate newly synthesized LacCer-d7 from the baseline endogenous LacCer already present in the cell lysate[3].

Phase 1: Substrate Presentation & Reaction Setup
  • Liposome Preparation: GlcCer is highly lipophilic and will precipitate in aqueous buffers. Mix 10 µM GlcCer-d7 with 50 µM phosphatidylcholine (PC) in chloroform/methanol. Evaporate under nitrogen gas, then rehydrate in 50 mM HEPES buffer (pH 7.4) and sonicate to form mixed micelles. Causality: This mimics the Golgi membrane, allowing the transmembrane B4GALT enzymes to access the substrate.

  • Enzyme Addition: Add 50 µg of Golgi-enriched microsomal protein lysate to the reaction tube.

  • Catalytic Initiation: Add 1 mM UDP-Galactose (donor) and 10 mM ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    . Causality: B4GALT5/6 are strictly metalloenzymes; 
    
    
    
    is thermodynamically required to coordinate the phosphate groups of the UDP-Gal donor in the active site.
  • Incubation: Incubate at 37°C for exactly 30 minutes.

Phase 2: Quenching, Spiking, and Extraction
  • Reaction Termination: Quench the reaction by adding 600 µL of Chloroform/Methanol (2:1, v/v).

  • Internal Standard Spiking: Immediately spike exactly 50 pmol of C17-LacCer into the quenched mixture[5]. Causality: Spiking the IS at the exact moment of quenching ensures that the IS and the newly synthesized LacCer-d7 undergo identical liquid-liquid extraction thermodynamics.

  • Phase Separation: Add 200 µL of MS-grade water. Vortex vigorously for 2 minutes, then centrifuge at 12,000 x g for 5 minutes. Extract the lower organic phase.

  • Mild Alkaline Hydrolysis (Critical Step): Add 0.1 M KOH in methanol to the dried organic phase and incubate at 37°C for 1 hour[6]. Causality: This saponifies abundant glycerophospholipids (cleaving ester bonds) while leaving sphingolipids (which have amide bonds) completely intact. This drastically reduces matrix suppression in the mass spectrometer[6].

Phase 3: LC-MS/MS Quantification
  • Chromatography: Inject the reconstituted lipids onto a C18 reverse-phase column.

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for LacCer-d7 and C17-LacCer.

Workflow Sample 1. Microsome Preparation Reaction 2. in vitro Reaction (GlcCer-d7 + UDP-Gal) Sample->Reaction Spike 3. Spike IS (C17-LacCer) Reaction->Spike Extract 4. Lipid Extraction & KOH Hydrolysis Spike->Extract LCMS 5. LC-MS/MS Quantification Extract->LCMS

LC-MS/MS workflow for LacCer synthase activity using C17-LacCer as an internal standard.

Data Interpretation & Quality Control

To establish trust in your assay, the system must be self-validating.

  • Absolute Quantification: Calculate the product formed using the peak area ratio:

    
    
    
  • Specific Activity: Express the final enzyme activity as pmol / min / mg of protein.

  • Validation Check: A true enzymatic reaction must demonstrate linearity. Run a time-course (10, 20, 30, 60 minutes) and a protein titration (10 to 100 µg). If the formation of LacCer-d7 relative to C17-LacCer plateaus early, substrate depletion has occurred, and the assay is no longer operating under steady-state Michaelis-Menten kinetics[3].

References

  • Synthesis, function, and therapeutic potential of glycosphingolipids - Frontiers. Frontiers in Oncology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMqwlCh9NjJVxm-qQLoj_RvHN0zub0Zz7t7djOT_ZoK_QTVgO0dgCTbTBQt-BJN1dwLtrfdDvaBA-rN0murYokmSPz42_oiTlcQvilxE7fzm1Uui2k8yjqANswSWpL2_j9y6mc6H0GAyO1URlEoNvjQkN9Hbl-5D3djS2BR0oN2nT-KM83r9JkIh4hIC6DWunN2Pk=]
  • Lactosylceramide synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo3VenXhACOu7aBqaI9FdvQ2Vk0cWsKPlurv-XSeK_DTW5HRu9oP8dUnt4yDHbBLP6NFxsDJ_oWuukQYKij-MzO3kHAg-OGmy9oDH0BeEh8jsDxHbQAOIeigV1T_oncDfhtzyeFvLwfhbiBUQ=]
  • Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - MDPI. International Journal of Molecular Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFObfz_wHIxkwi_0d9k8UIsm_TKUatlXt6xoILE-7fA46Xo3caXvMILNoKNtpGlBAisHNwf2_-5eN9d9naaCukqhHqC5Sbcpb7U6L278-thvY2yXUdrIssmylhmGCAq4lT01I4=]
  • Deuterated Odd Chain Fluorescent Standards for Sphingolipidomics | News & Announcements | Cayman Chemical. Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlGbFqUQXk1vf_yIdbjwI0O1Xm4eogK5rCr6GIdzkjioLYJ_pcElTYd86m4h-vtX-racvHjIq_HbHUIbof5Q8IJExTpOZFAAd4_mya11LldlqtB-J0EKITC5b1yEp5zJbHq4P1wMo0i1TC9NjaiVltCqsmpsTroCe2s1iZCfdbN-sNPXlAJAkwf6Sawgy4cEYdh8--6ySBBxqKJg==]
  • The Lipid Status in Patients with Ulcerative Colitis: Sphingolipids are Disease-Dependent Regulated - MDPI. International Journal of Molecular Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsRZNAOiX2NNr2PZtHvY37S-gVzlX1a8AVa5APkMzWokuO5juvhuQKvrY2v9ACmBhZkdVxsZQL2Tzizxc7icPcdnUdASaAEe69MJwY9N-IwVEf_2IJ7X0tTt_hgQvnk5Yz]
  • The C10orf76–PI4KB axis orchestrates CERT-mediated ceramide trafficking to the distal Golgi - PMC. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1CZ1oq9KC1aW4NKE7OoLhMiXUWZyPbAcR6gLQ2nVChJkg8m4g5GEoktR8Pi20g4I8UNku2K_WqaO_tclfyzyhWm6ji3XVbcR4SMMFA2PLCRK5BVFGibF_4G6a8Wjl0g6FurWzZzGaVZJVZqcf]

Sources

Foundational

Unveiling the Spatial Dynamics of N-Heptadecanoyl-Lactosylceramide (C17-LacCer): A Technical Guide to Subcellular Localization and Mass Spectrometry Imaging

Executive Summary N-Heptadecanoyl-lactosylceramide (C17-LacCer, d18:1/17:0) occupies a unique niche in lipidomics and cell biology. As an odd-chain glycosphingolipid (Formula: C47H89NO13, MW: 876.2), it is naturally rare...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Heptadecanoyl-lactosylceramide (C17-LacCer, d18:1/17:0) occupies a unique niche in lipidomics and cell biology. As an odd-chain glycosphingolipid (Formula: C47H89NO13, MW: 876.2), it is naturally rare in mammalian tissues, making it an indispensable internal standard for absolute quantification in mass spectrometry[1]. However, recent clinical lipidomics have also identified endogenous C17-LacCer as a highly specific biomarker in certain pathophysiological states, such as human brain metastases of lung adenocarcinomas[1].

Understanding the cellular localization of C17-LacCer—whether tracking it as an endogenous biomarker or utilizing it as a tracer—requires overcoming significant analytical hurdles. Traditional fluorescent tagging (e.g., BODIPY) alters the biophysical properties and membrane partitioning of lipids. Therefore, this guide outlines label-free, mass-spectrometry-driven workflows to map the subcellular and spatial localization of C17-LacCer with high fidelity.

Biological Context: The Subcellular Journey of Lactosylceramide

Lactosylceramide is a foundational hub in glycosphingolipid (GSL) biosynthesis and a potent bioactive signaling molecule. Its cellular localization is highly dynamic and strictly regulated by organelle-specific enzymes and transport proteins[2].

  • Synthesis in the Golgi : Ceramide is synthesized in the Endoplasmic Reticulum (ER) and transported to the cytosolic leaflet of the Golgi apparatus, where it is converted to Glucosylceramide (GlcCer). GlcCer must then be translocated (flipped) into the lumenal trans-Golgi network[3]. Here, Lactosylceramide synthase (B4GALT5/6) transfers a galactose residue to GlcCer to form LacCer[2].

  • Plasma Membrane & Lipid Rafts : Once synthesized, LacCer is trafficked via vesicular exocytosis to the plasma membrane. Due to its rigid ceramide backbone, it preferentially partitions into detergent-resistant membranes (lipid rafts)[4]. In these microdomains, LacCer acts as a pattern-recognition receptor and modulates signal transduction pathways (e.g., Src family kinases)[2].

  • Endosomal Recycling : Membrane-bound LacCer is continuously internalized via endocytosis, where it is either degraded in lysosomes or recycled back to the Golgi[4].

G ER Endoplasmic Reticulum (Ceramide Synthesis) CGolgi Cytosolic Golgi (GlcCer Synthesis) ER->CGolgi CERT Protein LGolgi Lumenal Trans-Golgi (C17-LacCer Synthesis) CGolgi->LGolgi Transmembrane Flippase PM Plasma Membrane (Lipid Rafts / Signaling) LGolgi->PM Vesicular Exocytosis Endo Endo-Lysosome (Degradation / Recycling) PM->Endo Endocytosis Endo->LGolgi Retrograde Transport

Subcellular trafficking pathway of Lactosylceramide from synthesis to membrane localization.

Methodology 1: Subcellular Fractionation and LC-MS/MS Quantification

To determine the exact organelle distribution of C17-LacCer without introducing fluorescent artifacts, researchers must pair differential centrifugation with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Causality of Experimental Choices
  • Mechanical vs. Acoustic Lysis : Dounce homogenization is strictly preferred over sonication. Sonication induces localized heating and generates free radicals that can oxidize the delicate d18:1 double bond of the sphingosine backbone, artificially reducing the detectable C17-LacCer pool.

  • Modified Folch Extraction : Standard Folch extraction (Chloroform:Methanol, 2:1) often leaves highly polar glycosphingolipids trapped in the protein interface. Adding a precise 0.1 ratio of water (2:1:0.1) shifts the dielectric constant, optimizing the recovery of LacCer into the organic phase[1].

Step-by-Step Protocol
  • Cell Lysis : Resuspend

    
     cells in 1 mL of hypotonic, detergent-free buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, pH 7.9). Homogenize using 30 strokes of a glass Dounce homogenizer. Self-Validation: Confirm >90% cell lysis via Trypan Blue staining under a light microscope before proceeding.
    
  • Differential Centrifugation :

    • Centrifuge at 1,000 × g for 10 min to pellet intact nuclei.

    • Centrifuge the supernatant at 10,000 × g for 20 min to pellet mitochondria.

    • Ultracentrifuge the resulting supernatant at 100,000 × g for 60 min. The pellet contains the plasma membrane and microsomal (Golgi/ER) fractions.

  • Validation Checkpoint : Run an aliquot of each fraction on a Western blot against Calnexin (ER), GM130 (Golgi), and Na+/K+ ATPase (Plasma Membrane) to quantitatively validate fraction purity.

  • Lipid Extraction : Resuspend the validated pellets in 1 mL of Chloroform:Methanol:Water (2:1:0.1 v/v/v). Vortex for 5 minutes, centrifuge at 3,000 × g for 10 minutes, and collect the lower organic phase. Dry under a gentle stream of nitrogen gas.

  • LC-MS/MS Analysis : Reconstitute in Methanol. Inject onto a reverse-phase C18 column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the transition

    
     (representing the cleavage of the d18:1 sphingoid base).
    
Quantitative Data Summary
Subcellular FractionCentrifugation SpeedMarker ProteinExpected C17-LacCer Enrichment (%)Validation Method
Cytosol 100,000 × g (Supernatant)GAPDH< 1%Western Blot
Mitochondria 10,000 × g (Pellet)VDAC~ 5%Western Blot
Golgi Apparatus Density GradientGM130~ 40%Western Blot / LC-MS
Plasma Membrane 100,000 × g (Pellet)Na+/K+ ATPase~ 50%Western Blot / LC-MS

Methodology 2: Spatial Lipidomics via MALDI-MSI

While subcellular fractionation provides organelle-specific data, it destroys the spatial architecture of the tissue. To map C17-LacCer within a complex microenvironment (e.g., a tumor boundary), Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is the gold standard[5].

The Causality of Experimental Choices
  • Avoidance of OCT Compound : Optimal Cutting Temperature (OCT) compound is a PEG-based polymer standardly used in histology. However, PEG ionizes aggressively under MALDI conditions, creating massive ion suppression that completely masks the low-abundance C17-LacCer signal at

    
    . Tissues must be flash-frozen and sectioned without embedding media.
    
  • Matrix Selection (DAN Sublimation) : 1,5-diaminonaphthalene (DAN) is utilized because it acts as both a matrix and a reducing agent, providing exceptional ionization efficiency for sphingolipids. Applying it via sublimation (rather than wet-spraying) prevents lipid delocalization and avoids the formation of "hot spots," ensuring high spatial resolution[5].

Step-by-Step Protocol
  • Cryosectioning : Cut flash-frozen tissue into 10 µm sections using a cryostat at -20°C. Thaw-mount the sections onto Indium Tin Oxide (ITO)-coated conductive glass slides.

  • Matrix Sublimation : Place the ITO slide in a sublimation apparatus. Sublime 300 mg of DAN matrix at 130°C under a vacuum of

    
     Torr for 15 minutes to achieve a homogeneous 1-2 µm crystalline matrix layer.
    
  • Laser Desorption/Ionization : Load the slide into a MALDI-TOF mass spectrometer. Raster a 355 nm Nd:YAG laser across the tissue at a spatial resolution of 20–50 µm.

  • Data Acquisition & Mapping : Acquire spectra in positive ion mode. Filter the dataset for the specific C17-LacCer precursor ion (

    
    ). Generate a false-color spatial heatmap correlating ion intensity with histological features.
    

Workflow S1 1. Cryosectioning (10 µm, No OCT) S2 2. Matrix Application (DAN Sublimation) S1->S2 S3 3. Laser Desorption (MALDI-TOF, 355 nm) S2->S3 S4 4. Ion Detection (m/z 876.2 [M+H]+) S3->S4 S5 5. Spatial Mapping (Heatmap Generation) S4->S5

Step-by-step MALDI-MSI workflow for spatial mapping of C17-LacCer in tissue sections.

Conclusion

The precise cellular localization of N-Heptadecanoyl-lactosylceramide requires a departure from traditional fluorescence microscopy. By leveraging differential centrifugation coupled with LC-MS/MS, researchers can accurately quantify its distribution across the Golgi and plasma membrane. Furthermore, applying MALDI-MSI allows for the spatial visualization of this unique odd-chain sphingolipid within intact tissue architectures, unlocking its potential as both a robust analytical standard and an emerging biomarker in oncology and metabolic disease.

References

  • National Center for Biotechnology Information (PMC) . Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. Retrieved from:[Link]

  • Journal of Cell Biology (MPI-CBG Publications) . Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC) . Mass Spectrometry Imaging of Lipids in Human Skin Disease Model Hidradenitis Suppurativa by Laser Desorption Ionization from Silicon Nanopost Arrays. Retrieved from:[Link]

  • MDPI . Golgi Apparatus Regulates Plasma Membrane Composition and Function. Retrieved from:[Link]

Sources

Exploratory

The Biophysical Blueprint of N-Heptadecanoyl-Lactosylceramide: A Technical Guide for Lipidomics and Drug Development

Executive Summary In the rapidly evolving field of lipidomics, the precision of quantitative mass spectrometry relies entirely on the physicochemical integrity of internal standards. N-Heptadecanoyl-lactosylceramide , co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of lipidomics, the precision of quantitative mass spectrometry relies entirely on the physicochemical integrity of internal standards. N-Heptadecanoyl-lactosylceramide , commonly referred to as C17 Lactosylceramide or LacCer(d18:1/17:0), serves as a cornerstone reference material in the quantification of complex glycosphingolipids [1].

Because mammalian fatty acid synthases predominantly generate even-chain fatty acids via the sequential addition of two-carbon units (malonyl-CoA), odd-chain lipids like C17:0 are virtually absent in human tissues [2]. This biological absence, combined with physical properties that perfectly mirror endogenous lactosylceramides, makes C17 LacCer an ideal, zero-background internal standard for tracking metabolic disorders, such as Fabry disease, and mapping lipid raft dynamics.

Physicochemical Properties & Structural Causality

Understanding the physical properties of C17 LacCer is not merely an academic exercise; it dictates every parameter of your extraction and chromatographic workflows. Lactosylceramides are strongly amphiphilic. The molecule consists of a highly hydrophobic ceramide backbone (a d18:1 sphingosine base linked to a C17:0 acyl chain) and a highly hydrophilic disaccharide headgroup (glucose + galactose).

Quantitative Physical Data
PropertyValue / SpecificationMechanistic Implication
Nomenclature LacCer(d18:1/17:0)Indicates a sphingosine base (18 carbons, 1 double bond) and a saturated 17-carbon acyl chain.
CAS Number 1354699-26-5Unique identifier for regulatory and procurement compliance [1].
Molecular Formula C₄₇H₈₉NO₁₃Determines exact mass for high-resolution MS targeting.
Molecular Weight 876.21 g/mol Used for molarity calculations in standard curve generation [1].
Optimal Solubility Chloroform:Methanol:Water (2:1:0.1 v/v)The addition of 0.1 parts water is critical . Without it, the dielectric constant is too low to fully solvate the polar disaccharide headgroup, leading to precipitation [3].
Physical State Solid (Lyophilized)Requires careful reconstitution and storage at -20°C to prevent hydrolysis.

The Logic of Odd-Chain Internal Standards

When designing a lipidomics assay, the internal standard must co-extract and co-elute with the target analytes to correct for matrix effects and ion suppression. However, it must remain mass-resolved from endogenous species.

By utilizing C17 LacCer, researchers bypass the need for expensive deuterated standards while maintaining identical extraction efficiencies to endogenous C16:0 or C18:0 LacCer [2]. The C17 acyl chain shifts the precursor m/z just enough to isolate it in the first quadrupole (Q1) of a triple quadrupole mass spectrometer, ensuring absolute quantification of downstream metabolites like Globotriaosylceramide (Gb3) [4].

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike C17 LacCer IS (Zero Background) Sample->Spike Step 1: Normalization Extract Biphasic Extraction (CHCl3:MeOH:H2O) Spike->Extract Step 2: Solvation Organic Organic Phase (Lipid Recovery) Extract->Organic Step 3: Phase Separation LCMS LC-MS/MS (ESI+) Targeted MRM Organic->LCMS Step 4: Quantification

LC-MS/MS Lipidomics Workflow utilizing C17 Lactosylceramide as an internal standard.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification to prevent systemic errors during glycosphingolipid extraction.

Protocol: Quantitative Lipid Extraction & LC-MS/MS Preparation

Adapted for the extraction of LacCer and Gb3 from plasma/tissue[4] [5].

Step 1: Sample Homogenization & Spiking

  • Action: Aliquot 50 µL of plasma or 20 mg of homogenized tissue into a glass vial (avoid plastics to prevent polymer leaching into organic solvents).

  • Spike: Add 10 µL of a 1 µM C17 LacCer internal standard solution.

  • Causality: Spiking before extraction ensures that any physical loss of lipid during the liquid-liquid extraction phase is proportionally mirrored by the internal standard, allowing for absolute recovery correction.

Step 2: Monophasic Solvation

  • Action: Add 750 µL of Methanol and 375 µL of Chloroform. Vortex vigorously for 2 minutes.

  • Causality: This creates a monophasic mixture that denatures lipid-binding proteins (via methanol) and fully solvates both the hydrophobic tail and hydrophilic headgroup of the lactosylceramide.

Step 3: Biphasic Separation (Modified Folch)

  • Action: Add 250 µL of Chloroform and 250 µL of LC-MS grade Water. Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Causality: The addition of water breaks the monophasic system. The lower organic layer (chloroform-rich) will contain the C17 LacCer and endogenous sphingolipids, while proteins and salts partition into the upper aqueous layer.

Step 4: Drying and Reconstitution

  • Action: Carefully transfer the lower organic phase to a new glass vial. Evaporate to dryness under a gentle stream of Nitrogen gas (N₂).

  • Causality: N₂ prevents the oxidation of the d18:1 sphingosine double bond.

  • Action: Reconstitute in 100 µL of the LC starting mobile phase (e.g., Methanol/Water with 5mM Ammonium Formate).

Biological Context: Signaling and Disease Pathology

While C17 LacCer is an analytical tool, the molecule it mimics—Lactosylceramide—is a critical node in cellular biology. LacCer is not merely a structural membrane component; it acts as a second messenger and a direct precursor to complex gangliosides and globosides [3].

In pharmacological drug development, C17 LacCer is heavily utilized to monitor the efficacy of Enzyme Replacement Therapies (ERT) or gene therapies. For example, in Fabry disease, the deficiency of α-galactosidase A prevents the breakdown of Globotriaosylceramide (Gb3) into LacCer. By spiking C17 LacCer into patient samples, researchers can accurately quantify the pathological accumulation of Gb3 and lyso-Gb3 to validate the success of AAV-vector gene therapies or recombinant enzymes like Lanzyme [4] [5].

Pathway Cer Ceramide GlcCer Glucosylceramide Cer->GlcCer GlcCer Synthase LacCer Lactosylceramide (Target Node) GlcCer->LacCer LacCer Synthase (B4GALT5/6) Gb3 Globotriaosylceramide (Gb3 Accumulation) LacCer->Gb3 a-1,4-GalT (Blocked in Fabry) GM3 Ganglioside GM3 LacCer->GM3 GM3 Synthase (ST3GAL5) Sulf Sulfatides LacCer->Sulf Sulfotransferases

Metabolic signaling pathway of Lactosylceramide into complex glycosphingolipids.

References

  • National Institutes of Health (PMC). (n.d.). Systematic gene therapy derived from an investigative study of AAV2/8 vector gene therapy for Fabry disease. Retrieved from[Link]

  • MDPI. (2022). Development of Lanzyme as the Potential Enzyme Replacement Therapy Drug for Fabry Disease. Retrieved from[Link]

Foundational

The Emerging Role of Lactosylceramide as a Bioactive Second Messenger: A Technical Guide for Researchers

Abstract Lactosylceramide (LacCer), a glycosphingolipid traditionally viewed as an intermediate in the biosynthesis of more complex glycosphingolipids, is now emerging as a critical bioactive lipid with second messenger...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lactosylceramide (LacCer), a glycosphingolipid traditionally viewed as an intermediate in the biosynthesis of more complex glycosphingolipids, is now emerging as a critical bioactive lipid with second messenger functions.[1][2] This guide provides an in-depth technical overview of the function of lactosylceramide in cellular signaling, tailored for researchers, scientists, and drug development professionals. We will delve into the enzymatic regulation of LacCer metabolism, dissect its intricate signaling networks, explore its implications in various disease states, and provide detailed experimental protocols to facilitate further investigation into this dynamic signaling molecule.

Introduction: Beyond a Structural Intermediate

For decades, the central role of lactosylceramide (CD17/CDw17) was considered to be a precursor for the synthesis of a diverse array of glycosphingolipids, including gangliosides and globosides.[1][3] However, a growing body of evidence has repositioned LacCer as a key signaling molecule in its own right, acting as a second messenger to transduce extracellular stimuli into intracellular responses.[1][2] Situated within lipid rafts of the plasma membrane, LacCer acts as a crucial hub, integrating signals from a variety of agonists to modulate a wide range of cellular processes, including inflammation, proliferation, migration, and angiogenesis.[1][4] Dysregulation of LacCer-mediated signaling has been implicated in the pathophysiology of numerous diseases, such as atherosclerosis, cancer, and neuroinflammatory disorders, making it a compelling target for therapeutic intervention.[1][3][5]

The Enzymatic Machinery of Lactosylceramide Signaling

The cellular levels of lactosylceramide are tightly controlled by the coordinated action of synthetic and degradative enzymes. Understanding this enzymatic machinery is fundamental to deciphering its role as a second messenger.

Synthesis of Lactosylceramide

The primary route of LacCer synthesis is catalyzed by lactosylceramide synthase (β-1,4-galactosyltransferase) , an enzyme localized in the Golgi apparatus.[1][6] This enzyme facilitates the transfer of galactose from UDP-galactose to glucosylceramide (GlcCer).[1][7] Two main isoforms of LacCer synthase have been identified, encoded by the B4GALT5 and B4GALT6 genes.[6]

A diverse array of extracellular agonists can activate LacCer synthase, leading to a rapid increase in intracellular LacCer levels.[1][7] These stimuli include:

  • Growth factors: Platelet-derived growth factor (PDGF), Vascular endothelial growth factor (VEGF)[1][7]

  • Pro-inflammatory cytokines: Tumor necrosis factor-alpha (TNF-α)[1][7]

  • Modified lipoproteins: Oxidized low-density lipoprotein (ox-LDL)[1][7]

  • Other stimuli: Stress and cigarette smoke[1]

This convergence of multiple signaling pathways on LacCer synthase underscores its central role as an integrator of cellular signals.

Degradation of Lactosylceramide

Lactosylceramide can be catabolized by the action of specific glycosidases. For instance, β-galactosidase can cleave the terminal galactose residue, converting LacCer back to GlcCer. This enzymatic control ensures a transient and localized signaling response.

Lactosylceramide-Mediated Signaling Pathways

Upon its synthesis, lactosylceramide initiates a cascade of downstream signaling events, primarily through two interconnected pathways: the generation of reactive oxygen species (ROS) and the activation of cytosolic phospholipase A2 (cPLA2).[1][7]

The Oxidative Stress Pathway

Lactosylceramide is a potent activator of NADPH oxidase , a multi-subunit enzyme complex responsible for the production of superoxide radicals (O₂⁻), a primary reactive oxygen species.[1][7][8] This leads to a state of "oxidative stress," which in turn modulates the activity of various downstream signaling molecules.[1]

Key downstream effectors of the LacCer-ROS pathway include:

  • Ras-Raf-MEK-ERK Cascade: LacCer stimulates the loading of GTP onto Ras, a small GTPase, leading to the sequential activation of Raf, MEK1/2, and the extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/42 MAPK.[7][9] This pathway is a central regulator of cell proliferation and differentiation.[9]

  • PI3K/Akt Pathway: Evidence suggests that LacCer signaling can also engage the phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival and growth.[1][5][6]

The Inflammatory Pathway

Lactosylceramide directly interacts with and activates cytosolic phospholipase A2α (cPLA2α) .[10] cPLA2α is the rate-limiting enzyme in the release of arachidonic acid from membrane phospholipids.[11] Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to generate a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[1][11] This pathway is a cornerstone of the inflammatory response.

Furthermore, LacCer-mediated signaling can lead to the activation of the transcription factor NF-κB , a master regulator of inflammatory gene expression.[12][13]

Lactosylceramide_Signaling_Pathways Agonists Agonists (PDGF, VEGF, TNF-α, ox-LDL) LacCer_Synthase Lactosylceramide Synthase (β-1,4-GalT) Agonists->LacCer_Synthase Activates LacCer Lactosylceramide (Second Messenger) LacCer_Synthase->LacCer Synthesizes GlcCer Glucosylceramide GlcCer->LacCer_Synthase NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase Activates cPLA2 cPLA2α LacCer->cPLA2 Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK (p44/42 MAPK) ROS->Ras_Raf_MEK_ERK Activates PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Activates NFkB NF-κB ROS->NFkB Activates Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Releases Prostaglandins Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins Metabolized to Inflammation Inflammation Prostaglandins->Inflammation Proliferation Cell Proliferation, Migration, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation NFkB->Inflammation NFkB->Proliferation

Caption: Lactosylceramide signaling pathways.

Pathophysiological Implications of Lactosylceramide Signaling

The aberrant regulation of lactosylceramide signaling is increasingly recognized as a key contributor to the pathogenesis of a wide range of diseases.

Disease/ProcessRole of Lactosylceramide SignalingKey Findings
Cancer Promotes tumor growth, proliferation, and angiogenesis.Increased LacCer levels and LacCer synthase activity have been observed in colorectal, renal, and breast cancer tissues compared to normal tissues.[7][14][15][16] Inhibition of LacCer synthesis can suppress tumor growth.[14]
Atherosclerosis Induces vascular smooth muscle cell proliferation and inflammation.ox-LDL stimulates LacCer synthesis, leading to a pro-atherogenic phenotype.[1]
Neuroinflammation Mediates glial cell activation and the production of pro-inflammatory mediators.TNF-α-induced astrocyte proliferation is dependent on LacCer synthase activity.[1][7]
Inflammatory Skin Disorders Contributes to skin inflammation.A Western diet can induce skin inflammation through a LacCer-dependent pathway.[3]
Cardiac Hypertrophy Induces cardiomyocyte hypertrophy.LacCer treatment of cardiomyocytes leads to increased cell size and expression of hypertrophic markers.[17]

Experimental Guide to Studying Lactosylceramide Signaling

This section provides a curated selection of field-proven experimental protocols for investigating the function of lactosylceramide as a second messenger.

Quantification of Lactosylceramide

Accurate quantification of cellular LacCer levels is crucial for understanding its signaling dynamics.

Protocol: Lipid Extraction and Thin-Layer Chromatography (TLC)

  • Cell Lysis and Lipid Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Extract total lipids using a chloroform:methanol (2:1, v/v) solution.

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the lower organic phase containing the lipids.

  • TLC Separation:

    • Spot the lipid extract onto a silica gel TLC plate.

    • Develop the plate in a chromatography chamber with a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).

    • Visualize the separated lipids using a suitable stain (e.g., orcinol for glycolipids).

    • Identify the LacCer band by comparing its migration to a known LacCer standard.

  • Quantification:

    • Scrape the LacCer band from the plate.

    • Quantify the amount of LacCer using methods such as gas chromatography or mass spectrometry.

Note: For more precise quantification, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.

Modulation of Lactosylceramide Levels

To elucidate the specific functions of LacCer, it is essential to manipulate its cellular concentration.

Protocol: Inhibition of Lactosylceramide Synthesis with D-PDMP

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) is a widely used inhibitor of glucosylceramide synthase, the enzyme upstream of LacCer synthase.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of D-PDMP (typically in the range of 10-50 µM) for a specified duration (e.g., 24-48 hours).

    • Include a vehicle-treated control (e.g., DMSO).

  • Assessment of Inhibition:

    • Measure the levels of LacCer and other glycosphingolipids to confirm the inhibitory effect of D-PDMP.

    • Perform downstream functional assays to assess the consequences of LacCer depletion.

Protocol: siRNA-mediated Knockdown of Lactosylceramide Synthase

  • siRNA Transfection:

    • Design or obtain siRNA constructs targeting the mRNA of B4GALT5 or B4GALT6.

    • Transfect cells with the siRNA using a suitable transfection reagent according to the manufacturer's protocol.

    • Include a non-targeting siRNA control.

  • Verification of Knockdown:

    • After 48-72 hours, assess the knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot).

  • Functional Assays:

    • Perform downstream assays to investigate the phenotypic effects of LacCer synthase knockdown.

Measurement of Downstream Signaling Events

Protocol: NADPH Oxidase Activity Assay

NADPH oxidase activity can be measured by detecting the production of superoxide radicals.

  • Cell Preparation:

    • Prepare cell lysates or membrane fractions from control and treated cells.

  • Assay Reaction:

    • Incubate the cell preparation with a substrate (NADPH) and a detection reagent such as lucigenin or cytochrome c.

    • Measure the change in absorbance or luminescence over time, which is proportional to the rate of superoxide production.

Protocol: cPLA2 Activity Assay (Arachidonic Acid Release)

  • Cell Labeling:

    • Label cells with [³H]-arachidonic acid for several hours to allow for its incorporation into membrane phospholipids.

  • Stimulation and Measurement:

    • Wash the cells to remove unincorporated [³H]-arachidonic acid.

    • Stimulate the cells with the agonist of interest.

    • Collect the cell culture supernatant at different time points.

    • Measure the amount of radioactivity in the supernatant using a scintillation counter, which corresponds to the amount of released [³H]-arachidonic acid.

Experimental_Workflow Start Start with Research Question: Investigate the role of LacCer in a specific cellular process Manipulation Modulate LacCer Levels Start->Manipulation Inhibition Inhibition (e.g., D-PDMP) Manipulation->Inhibition Knockdown siRNA Knockdown (LacCer Synthase) Manipulation->Knockdown Exogenous Exogenous LacCer Addition Manipulation->Exogenous Quantification Quantify LacCer Levels (TLC, LC-MS) Inhibition->Quantification Knockdown->Quantification Exogenous->Quantification Downstream_Assays Measure Downstream Signaling Events Quantification->Downstream_Assays ROS_Assay NADPH Oxidase Activity (ROS Production) Downstream_Assays->ROS_Assay cPLA2_Assay cPLA2 Activity (Arachidonic Acid Release) Downstream_Assays->cPLA2_Assay Kinase_Assay Kinase Activation (e.g., ERK, Akt) Downstream_Assays->Kinase_Assay Phenotypic_Assays Assess Cellular Phenotype ROS_Assay->Phenotypic_Assays cPLA2_Assay->Phenotypic_Assays Kinase_Assay->Phenotypic_Assays Proliferation_Assay Proliferation Assay (e.g., BrdU, MTS) Phenotypic_Assays->Proliferation_Assay Migration_Assay Migration/Invasion Assay (e.g., Boyden Chamber) Phenotypic_Assays->Migration_Assay Gene_Expression Gene Expression Analysis (qRT-PCR, Western Blot) Phenotypic_Assays->Gene_Expression Conclusion Draw Conclusions on the Function of LacCer Proliferation_Assay->Conclusion Migration_Assay->Conclusion Gene_Expression->Conclusion

Caption: Experimental workflow for studying LacCer signaling.

Conclusion and Future Perspectives

The recognition of lactosylceramide as a bona fide second messenger has opened up new avenues for understanding the complex interplay of lipid signaling in health and disease. The convergence of diverse stimuli on LacCer synthase positions it as a critical regulatory node in cellular communication. The downstream activation of ROS production and cPLA2-mediated inflammatory pathways provides a mechanistic framework for the multifaceted roles of LacCer in a wide array of pathophysiological processes.

Future research should focus on further dissecting the upstream regulatory mechanisms of LacCer synthase isoforms and identifying novel downstream effectors of LacCer. The development of more specific and potent inhibitors of LacCer synthase will be instrumental in validating its therapeutic potential. A deeper understanding of the spatiotemporal dynamics of LacCer signaling within distinct subcellular compartments will provide further insights into its precise cellular functions. The continued exploration of lactosylceramide signaling holds great promise for the development of novel diagnostic and therapeutic strategies for a variety of human diseases.

References

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Exploratory

N-Heptadecanoyl-lactosylceramide: A Strategic Precursor for Elucidating Glycosphingolipid Metabolism and Signaling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Glycosphingolipids (GSLs) are fundamental components of cellular membranes that play critical roles in a vast array of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosphingolipids (GSLs) are fundamental components of cellular membranes that play critical roles in a vast array of biological processes, from cell recognition and signaling to pathogenesis.[1] Lactosylceramide (LacCer) sits at a crucial metabolic crossroads, serving as the central precursor for the biosynthesis of most major GSLs, including the ganglio-, globo-, and lacto-series.[2][3][4] This guide provides a comprehensive technical overview of N-Heptadecanoyl-lactosylceramide (LacCer(d18:1/17:0)), a synthetic, odd-chain fatty acid analog of LacCer. We will explore the scientific rationale for its use as a powerful tool in metabolic labeling studies, detail its integration into cellular pathways, and provide field-proven protocols for its application in research and therapeutic development. The unique N-heptadecanoyl (C17:0) acyl chain allows for the precise tracing and quantification of LacCer metabolism, distinguishing it from the endogenous, even-chain GSL landscape.

The Centrality of Lactosylceramide in Glycosphingolipid Biology

The biosynthesis of GSLs is a stepwise process occurring across the endoplasmic reticulum (ER) and Golgi apparatus.[5][6] The pathway initiates with the synthesis of ceramide, the hydrophobic lipid anchor for all sphingolipids.[7][8] Ceramide is then glycosylated by glucosylceramide synthase (GCS) to form glucosylceramide (GlcCer).[3][9] In the Golgi lumen, GlcCer is converted to lactosylceramide (LacCer) by the addition of a galactose residue, a reaction catalyzed by LacCer synthase (β-1,4-galactosyltransferase).[10]

This step is a critical branch point. From LacCer, a multitude of downstream pathways diverge to create hundreds of unique GSL structures that populate the cell membrane.[1][3][4][11] These molecules are not merely structural components; they cluster in lipid rafts and function as modulators of signal transduction, regulators of inflammation, and mediators of cell adhesion and proliferation.[7][2][12][13] Dysregulation of GSL metabolism, often stemming from aberrant LacCer processing, is a hallmark of numerous pathologies, including lysosomal storage diseases (LSDs), cancer, and inflammatory disorders.[1][9][14]

The Odd-Chain Advantage: Introducing N-Heptadecanoyl-lactosylceramide

Studying the flux through these complex metabolic pathways requires tools that can differentiate exogenously supplied precursors from the cell's endogenous lipid pool. N-Heptadecanoyl-lactosylceramide (LacCer d18:1/17:0) is a semi-synthetic LacCer species designed for this purpose.[15] Its defining feature is the N-acyl chain, which is a 17-carbon fatty acid (heptadecanoic acid).

Mammalian cells primarily synthesize and utilize even-chain (e.g., C16, C18, C24) fatty acids for de novo sphingolipid synthesis.[5][16] Odd-chain sphingolipids are present at very low endogenous levels, often derived from gut microbial metabolism or specific dietary sources.[17][18] By introducing LacCer with a C17:0 acyl chain, researchers can use mass spectrometry to specifically track its uptake and conversion into downstream GSLs, as the resulting metabolites will all carry this unique mass signature, distinguishing them from their even-chain endogenous counterparts.

GSL_Metabolism

Applications in Research and Drug Development

The ability to trace GSL metabolism opens avenues for investigating cellular physiology and pathology with high precision.

Mapping Metabolic Flux and Enzyme Activity

By treating cells with N-Heptadecanoyl-lactosylceramide and analyzing the lipidome at various time points, researchers can quantify the rate of synthesis of downstream GSLs. This provides a direct measure of the activity of key enzymes in the pathway, such as the various sialyl- and galactosyltransferases that build upon the LacCer core. This approach is invaluable for:

  • Drug Discovery: Screening compound libraries for inhibitors or activators of specific GSL biosynthetic enzymes. For example, identifying inhibitors of GM3 synthase in the context of certain cancers.[3]

  • Disease Modeling: Characterizing the metabolic dysregulation in models of lysosomal storage diseases, where the catabolism of GSLs is impaired, leading to their accumulation.[1][9]

  • Understanding Signaling: Investigating how external stimuli, such as growth factors or inflammatory cytokines, alter GSL metabolic flux, as LacCer itself is a signaling molecule implicated in angiogenesis and inflammation.[2][13][14][19]

Investigating Lactosylceramide-Mediated Signaling

Beyond its role as a precursor, LacCer functions as a second messenger that organizes signaling platforms within membrane microdomains.[4][12] Exogenous application of N-Heptadecanoyl-lactosylceramide can be used to specifically probe these signaling functions, which include:

  • Activation of pro-inflammatory pathways.[14]

  • Induction of cell proliferation and migration.[13]

  • Generation of reactive oxygen species (ROS).[2][14]

The odd-chain structure ensures that the observed effects can be confidently attributed to the exogenously supplied lipid and its subsequent metabolic products.

Experimental Design and Protocols

The successful use of N-Heptadecanoyl-lactosylceramide requires careful experimental design and validated protocols. The following sections provide a trusted framework for its application.

Core Experimental Workflow

A typical metabolic labeling experiment follows a logical progression from cell treatment to data analysis. The workflow is designed to ensure reproducibility and accurate interpretation of results.

Workflow

Detailed Protocol: Metabolic Labeling and Lipid Extraction

This protocol provides a self-validating system for tracing the metabolism of N-Heptadecanoyl-lactosylceramide in cultured cells.

Materials:

  • N-Heptadecanoyl-lactosylceramide (powder)[15][20]

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Ethanol (200 proof)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium appropriate for the cell line

  • Solvents for extraction: Chloroform, Methanol, Water (HPLC grade)

Protocol Steps:

  • Preparation of LacCer-BSA Complex (5 mM Stock):

    • a. Weigh out a precise amount of N-Heptadecanoyl-lactosylceramide powder.

    • b. Dissolve in a small volume of ethanol to create a concentrated solution.

    • c. In a separate sterile tube, prepare a 10% (w/v) solution of fatty-acid-free BSA in PBS.

    • d. While vortexing the BSA solution gently, add the ethanolic LacCer solution dropwise to form the complex. The final ethanol concentration should be <1%.

    • e. The rationale for BSA complexation is to enhance the solubility of the hydrophobic lipid in aqueous culture medium and facilitate its uptake by cells, mimicking the natural transport of lipids by lipoproteins.

  • Cell Treatment:

    • a. Plate cells and grow to desired confluency (typically 70-80%).

    • b. Remove the growth medium and replace it with a fresh medium containing the LacCer-BSA complex at the desired final concentration (e.g., 1-10 µM).

    • c. Include control wells: untreated cells and cells treated with BSA-vehicle control (BSA with ethanol only).

    • d. Incubate for the desired time course (e.g., 1, 4, 12, 24 hours) to monitor the progression of metabolism.

  • Cell Harvest and Lipid Extraction (Bligh-Dyer Method):

    • a. Aspirate the medium and wash cells twice with ice-cold PBS to remove any remaining extracellular LacCer. This wash step is critical for accurate quantification of internalized and metabolized lipid.

    • b. Add 1 mL of ice-cold methanol to the plate to quench metabolic activity and scrape the cells. Collect the cell suspension in a glass tube with a Teflon-lined cap.

    • c. Add 0.5 mL of chloroform. Vortex vigorously for 1 minute.

    • d. Add 0.4 mL of water. Vortex again for 1 minute.

    • e. Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • f. Three layers will form: an upper aqueous layer (methanol/water), a lower organic layer (chloroform), and a protein disk at the interface. The lipids, including the GSLs, will be in the lower organic phase.

    • g. Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface. Transfer to a new glass tube.

    • h. Dry the lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -80°C until analysis.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for analyzing complex lipid mixtures.[21]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed to separate GSLs based on the polarity of their carbohydrate head groups.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection. Analysis can be performed in either positive or negative ion mode.

  • Detection: The key is to create an inclusion list or perform a targeted MS/MS experiment (Multiple Reaction Monitoring, MRM) to specifically look for the precursor and expected product ions of C17:0-containing GSLs.[22] The unique mass of the heptadecanoyl chain provides a clear signature for identification and quantification against an appropriate internal standard.

Data Interpretation and Quantitative Analysis

The primary output of the LC-MS analysis will be chromatograms and mass spectra. Quantitative data can be summarized for clear comparison.

AnalyteAbbreviationParent Ion [M+H]+ (example)Key Fragment Ion
N-Heptadecanoyl-lactosylceramideLacCer(d18:1/17:0)876.67264.1 (C17:0-sphingosine)
N-Heptadecanoyl-GM3GM3(d18:1/17:0)1167.79292.1 (Sialic Acid)
N-Heptadecanoyl-globotriaosylceramideGb3(d18:1/17:0)1038.77264.1 (C17:0-sphingosine)

Table 1: Example mass spectrometry data for identifying N-Heptadecanoyl-lactosylceramide and its downstream metabolites. Actual masses will vary based on the sphingoid base and adducts.

By integrating the peak areas of the C17:0-GSLs and normalizing to an internal standard and cell number/protein content, one can plot the metabolic fate of the precursor over time, revealing the kinetics of GSL biosynthesis in the chosen experimental system.

Conclusion and Future Perspectives

N-Heptadecanoyl-lactosylceramide is a sophisticated and indispensable tool for the modern lipid biologist. Its utility as a metabolic tracer provides an unparalleled window into the complex and dynamic world of glycosphingolipid metabolism. By enabling the precise dissection of GSL biosynthetic and signaling pathways, it empowers researchers to uncover novel disease mechanisms and identify new therapeutic targets. As analytical technologies continue to improve in sensitivity and resolution, the application of stable-isotope-labeled variants of odd-chain precursors will further refine our understanding of the critical roles that these fascinating lipids play in health and disease.

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Foundational

An In-depth Technical Guide to the Interaction of N-Heptadecanoyl-lactosylceramide with Cell Membranes

Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-Heptadecanoyl-lactosylceramide (C17:0-LacCer) is a glycosphingolipid of significant interest due to its unique odd-chain fatty acid stru...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heptadecanoyl-lactosylceramide (C17:0-LacCer) is a glycosphingolipid of significant interest due to its unique odd-chain fatty acid structure and its role in the intricate landscape of cell membrane biology. This guide provides a comprehensive technical overview of the interaction of C17:0-LacCer with cell membranes, from its fundamental biophysical properties to its influence on cellular signaling cascades. We will explore how the distinct stereochemistry and acyl chain composition of this molecule drive its behavior within the lipid bilayer, leading to the formation of specialized membrane domains. Furthermore, this document will detail the downstream consequences of these interactions, including the modulation of key signaling pathways implicated in cellular stress and inflammatory responses. Detailed experimental protocols are provided to enable researchers to investigate these phenomena in their own model systems.

Introduction: The Significance of N-Heptadecanoyl-lactosylceramide

Lactosylceramides (LacCers) are a class of glycosphingolipids composed of a ceramide lipid anchor and a lactose headgroup.[1] They are key intermediates in the biosynthesis of more complex glycosphingolipids and are enriched in specialized membrane microdomains known as lipid rafts.[2][3] These domains, rich in cholesterol and sphingolipids, serve as platforms for cellular signaling.[4][5]

The N-acyl chain of lactosylceramide plays a crucial role in determining its biophysical properties and its interactions within the cell membrane.[6][7] N-Heptadecanoyl-lactosylceramide, with its saturated 17-carbon fatty acid chain, is of particular interest.[8] The odd-numbered carbon chain is less common in mammalian cells compared to its even-chained counterparts (e.g., palmitoyl C16:0, stearoyl C18:0) and its unique packing properties within the lipid bilayer can lead to distinct effects on membrane organization and function.

This guide will dissect the multifaceted interactions of N-Heptadecanoyl-lactosylceramide with cell membranes, providing a foundational understanding for researchers exploring its role in health and disease.

Biophysical Interactions with the Cell Membrane

The incorporation of N-Heptadecanoyl-lactosylceramide into a cell membrane initiates a cascade of biophysical alterations, primarily driven by its molecular geometry and intermolecular forces.

Acyl Chain Packing and Membrane Ordering

The long, saturated N-heptadecanoyl (C17:0) chain of this lactosylceramide variant promotes a high degree of order within the lipid bilayer. Saturated acyl chains, like the C17:0 chain, tend to adopt a more extended conformation compared to unsaturated chains, allowing for tighter packing with neighboring lipids.[6] This tight packing leads to an increase in the gel-phase transition temperature of the lipid domains where it resides.[6] The odd number of carbons in the heptadecanoyl chain may introduce subtle perturbations in the typical hexagonal packing of acyl chains, potentially influencing the plasticity and domain morphology of the membrane.[9]

Interaction with Cholesterol and Formation of Liquid-Ordered Domains

N-Heptadecanoyl-lactosylceramide, in concert with cholesterol, plays a critical role in the formation of liquid-ordered (Lo) phases within the membrane. These Lo domains, also known as lipid rafts, are characterized by a high degree of acyl chain order, yet retain lateral mobility of the constituent lipids. The interaction between the rigid sterol nucleus of cholesterol and the saturated acyl chain of C17:0-LacCer is a key driver of this phase separation.

Impact on Membrane Fluidity

The presence of N-Heptadecanoyl-lactosylceramide in membrane domains leads to a localized decrease in membrane fluidity. This is a direct consequence of the increased order and tighter packing of the lipid acyl chains within these domains. This altered fluidity can have profound effects on the diffusion and function of membrane-associated proteins.

Table 1: Predicted Biophysical Properties of N-Heptadecanoyl-lactosylceramide in a Model Membrane

PropertyPredicted Effect of N-Heptadecanoyl-lactosylceramideRationale
Phase Transition Temperature (Tm) IncreasedSaturated C17:0 acyl chain promotes a more ordered, gel-like state.[6]
Membrane Fluidity DecreasedTightly packed saturated acyl chains reduce lipid mobility.
Lipid Packing Density IncreasedStrong van der Waals interactions between saturated acyl chains.
Domain Formation Promotes Lo phase with cholesterolFavorable interactions between the rigid cholesterol molecule and the saturated acyl chain.

Biochemical and Cellular Consequences

The biophysical changes induced by N-Heptadecanoyl-lactosylceramide have significant downstream effects on cellular signaling pathways. By organizing specific proteins and lipids into functional microdomains, it can act as a transducer of extracellular signals.

Modulation of Lipid Raft-Mediated Signaling

Lactosylceramide-enriched lipid rafts serve as signaling platforms that bring together receptors and downstream effector proteins.[3][10] The clustering of N-Heptadecanoyl-lactosylceramide can stabilize these rafts, thereby modulating the activity of raft-associated signaling molecules.

Activation of Src Family Kinases

A key consequence of lactosylceramide clustering in membrane microdomains is the activation of Src family tyrosine kinases, such as Lyn.[11][12] This activation is thought to be a critical initiating event in several signaling cascades. The precise mechanism likely involves the conformational changes in the membrane environment induced by the lipid domains, which facilitate the autophosphorylation and activation of these kinases.

Activation of NADPH Oxidase and Generation of Reactive Oxygen Species (ROS)

Activated Src family kinases can, in turn, lead to the assembly and activation of the NADPH oxidase complex at the membrane.[3][13] This enzyme complex generates superoxide radicals, a form of reactive oxygen species (ROS). This lactosylceramide-induced ROS production is a key component of inflammatory responses and can contribute to cellular stress.

Diagram 1: N-Heptadecanoyl-lactosylceramide Induced Signaling Pathway

C17_LacCer N-Heptadecanoyl- lactosylceramide Raft Lipid Raft Formation C17_LacCer->Raft Incorporation Membrane Cell Membrane Src Src Family Kinase (e.g., Lyn) Activation Raft->Src Clustering & Activation NADPH_Oxidase NADPH Oxidase Activation Src->NADPH_Oxidase Phosphorylation ROS ROS Production NADPH_Oxidase->ROS Catalysis

Caption: Signaling cascade initiated by N-Heptadecanoyl-lactosylceramide.

Experimental Protocols

This section provides detailed methodologies for studying the interaction of N-Heptadecanoyl-lactosylceramide with cell membranes.

Synthesis of N-Heptadecanoyl-lactosylceramide

The synthesis of N-Heptadecanoyl-lactosylceramide can be achieved through the N-acylation of lactosyl-sphingosine with heptadecanoic acid. A general procedure involves the use of a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent such as a mixture of chloroform and methanol. Purification is usually achieved by silica gel column chromatography. For detailed synthetic schemes, researchers can refer to literature on the synthesis of various lactosylceramide analogs.[14][15][16]

Preparation of Model Membranes

GUVs are a valuable tool for visualizing membrane domains and the effects of lipid composition on a larger scale. The electroformation method is commonly used for their preparation.[17][18][19]

Protocol:

  • Prepare a lipid mixture in chloroform containing the desired molar ratio of background lipid (e.g., POPC), cholesterol, and N-Heptadecanoyl-lactosylceramide. A fluorescent lipid probe (e.g., 0.5 mol% Lissamine Rhodamine B-PE) can be included for visualization.

  • Deposit the lipid mixture onto indium tin oxide (ITO)-coated glass slides and dry under a gentle stream of nitrogen, followed by desiccation under vacuum to form a thin lipid film.

  • Assemble the two ITO slides with a Teflon spacer to create a chamber.

  • Fill the chamber with a swelling solution (e.g., 200 mM sucrose).

  • Apply an AC electric field (e.g., 1 V, 10 Hz) for 2-4 hours at a temperature above the phase transition of the lipid mixture.

  • The resulting GUVs can be harvested and observed by fluorescence microscopy.

SLBs provide a planar membrane geometry suitable for surface-sensitive techniques like atomic force microscopy (AFM) and fluorescence recovery after photobleaching (FRAP).

Protocol:

  • Prepare small unilamellar vesicles (SUVs) by sonicating or extruding a solution of the desired lipid mixture.

  • Clean a hydrophilic substrate (e.g., glass or mica) thoroughly.

  • Incubate the substrate with the SUV suspension. The vesicles will rupture and fuse to form a continuous lipid bilayer on the surface.

  • Rinse thoroughly to remove excess vesicles.

Measurement of Membrane Fluidity using Laurdan

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which correlates with membrane fluidity.[1][12][13]

Protocol:

  • Label cells or model membranes with 5-10 µM Laurdan for 30-60 minutes at 37°C.

  • Wash to remove excess probe.

  • Acquire fluorescence emission spectra at two wavelengths, typically around 440 nm (for ordered phases) and 490 nm (for disordered phases), using an excitation wavelength of 350 nm.

  • Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490) A higher GP value indicates lower membrane fluidity (more ordered).

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the lateral diffusion of fluorescently labeled molecules in a membrane.

Protocol:

  • Incorporate a fluorescently labeled version of N-Heptadecanoyl-lactosylceramide (e.g., BODIPY-LacCer) into live cells or a model membrane.[2][20]

  • Using a confocal microscope, photobleach a defined region of interest (ROI) with a high-intensity laser.

  • Monitor the recovery of fluorescence in the bleached ROI over time as unbleached probes diffuse into the area.

  • Analyze the fluorescence recovery curve to determine the mobile fraction and the diffusion coefficient of the probe.

Diagram 2: Experimental Workflow for Studying N-Heptadecanoyl-lactosylceramide Interactions

cluster_synthesis Synthesis & Labeling cluster_model_membranes Model Membrane Preparation cluster_analysis Biophysical & Cellular Analysis Synthesis Synthesize C17:0-LacCer Labeling Fluorescent Labeling (e.g., BODIPY) Synthesis->Labeling Signaling Analyze Signaling (Western Blot, etc.) Synthesis->Signaling GUVs Prepare GUVs Labeling->GUVs SLBs Prepare SLBs Labeling->SLBs Fluidity Measure Fluidity (Laurdan GP) GUVs->Fluidity FRAP Measure Diffusion (FRAP) SLBs->FRAP

Caption: Workflow from synthesis to functional analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the behavior of N-Heptadecanoyl-lactosylceramide within a lipid bilayer.

Protocol Outline:

  • System Setup: Construct a model bilayer (e.g., POPC) with a defined concentration of N-Heptadecanoyl-lactosylceramide and cholesterol using a tool like CHARMM-GUI. Solvate the system with water and add ions to neutralize.

  • Force Field: Utilize a well-validated lipid force field such as CHARMM36.[21][22] For the odd-chain N-heptadecanoyl lipid, parameters can be derived by analogy from existing saturated acyl chains within the force field, or more rigorously, by performing quantum mechanical calculations for torsion potentials.

  • Simulation: Perform an equilibration simulation to allow the system to relax, followed by a production run to collect data.

  • Analysis: Analyze the trajectory to calculate properties such as membrane thickness, area per lipid, deuterium order parameters, and radial distribution functions to understand the interactions between N-Heptadecanoyl-lactosylceramide and other membrane components.

Conclusion

N-Heptadecanoyl-lactosylceramide is a unique sphingolipid whose interaction with cell membranes is governed by the biophysical properties of its odd-numbered saturated acyl chain. Its ability to promote ordered membrane domains has significant implications for the spatial and temporal regulation of cellular signaling pathways, particularly those involved in inflammatory and stress responses. The experimental and computational approaches detailed in this guide provide a robust framework for researchers to further elucidate the precise roles of this intriguing lipid in cellular function and disease.

References

  • Chatterjee, S., et al. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. International Journal of Molecular Sciences, 22(4), 1816. [Link]

  • Wenzel, M., et al. (2018). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Springer Protocols. [Link]

  • Iwabuchi, K., et al. (2002). Lactosylceramide-enriched glycosphingolipid signaling domain mediates superoxide generation from human neutrophils. Journal of Biological Chemistry, 277(33), 29884-29891. [Link]

  • Chatterjee, S., et al. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. PubMed. [Link]

  • Pinto, S. N., et al. (2014). Biophysical properties of sphingosine, ceramides and other simple sphingolipids. Biochemical Society Transactions, 42(5), 1373-1380. [Link]

  • Lingwood, D., & Simons, K. (2010). Lipid rafts as a membrane-organizing principle. Science, 327(5961), 46-50. [Link]

  • Pike, L. J. (2006). Rafts defined: a report on the Keystone Symposium on Lipid Rafts and Cell Function. Journal of lipid research, 47(7), 1597-1598. [Link]

  • Róg, T., et al. (2015). Tackling the biophysical properties of sphingolipids to decipher their biological roles. Progress in lipid research, 59, 1-22. [Link]

  • Chatterjee, S. (2021). Lactosylceramide. MDPI Encyclopedia. [Link]

  • Laviad, E. L., et al. (2012). Biophysical and biological properties of atypical sphingolipids : implications to physiology and pathophysiology. ULisboa. [Link]

  • Brown, R. E., & London, E. (2002). Lactosylceramide: effect of acyl chain structure on phase behavior and molecular packing. Biophysical journal, 83(3), 1543-1554. [Link]

  • Murate, M., et al. (2022). Development of lacto-series ganglioside fluorescent probe using late-stage sialylation and behavior analysis with single-molecule imaging. RSC Chemical Biology, 3(7), 868-875. [Link]

  • Singh, R. D., et al. (2006). Synthesis of fluorescent lactosylceramide stereoisomers. Chemistry and physics of lipids, 142(1-2), 58-69. [Link]

  • Brown, R. E., & London, E. (2002). Lactosylceramide: effect of acyl chain structure on phase behavior and molecular packing. PMC. [Link]

  • Lin, Y. C., et al. (2021). Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes. Molecules, 26(13), 3894. [Link]

  • Goñi, F. M., & Alonso, A. (2006). Biophysics of sphingolipids I. Membrane properties of sphingosine, ceramides and other simple sphingolipids. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1758(12), 1902-1921. [Link]

  • Chatterjee, S., et al. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. MDPI. [Link]

  • Di Pasquale, E., et al. (2021). Lipid acyl chain length and unsaturation modulate membrane surface charge and interactions with amphiphilic DNA nanoprobes. bioRxiv. [Link]

  • Veatch, S. L. (2008). "Making Giant Unilamellar Vesicles via Hydration of a Lipid Film". In: Current Protocols in Cell Biology. EPFL. [Link]

  • Pandit, A. A., & Mihailescu, M. (2022). Conformation of ultra-long-chain fatty acid in lipid bilayer: Molecular dynamics study. Biophysical Journal, 121(21), 4089-4100. [Link]

  • Wikipedia. (n.d.). Sphingomyelin. [Link]

  • Summary of Methods to Prepare Lipid Vesicles. (n.d.). [Link]

  • Leonard, A. N., et al. (2018). Parameterization of the CHARMM All-Atom Force Field for Ether Lipids and Model Linear Ethers. Journal of physical chemistry. B, 122(26), 6744-6754. [Link]

  • Yu, Y., et al. (2021). Semi-automated Optimization of the CHARMM36 Lipid Force Field to Include Explicit Treatment of Long-Range Dispersion. Journal of Chemical Theory and Computation, 17(3), 1581-1595. [Link]

  • Pinto, S. N., et al. (2014). Changes in membrane biophysical properties induced by sphingomyelinase depend on the sphingolipid N-acyl chain. Journal of lipid research, 55(3), 539-547. [Link]

  • Petrache, A. I., et al. (2015). Lactosylceramide-accumulation in lipid-rafts mediate aberrant-autophagy, inflammation and apoptosis in cigarette smoke induced emphysema. Cell death & disease, 6(1), e1591. [Link]

  • Al-Zubaidi, H. (2020). GIANT UNILAMELLAR VESICLES FOR PEPTIDE-MEMBRANE INTERACTION STUDIES USING FLUORESCENCE MICROSCOPY. Diva-Portal.org. [Link]

  • Metabolon. (n.d.). Sphingomyelin. [Link]

  • Yu, Y., et al. (2021). SEMI-Automated Optimization of the CHARMM36 Lipid Force Field to Include Explicit Treatment of Long-Range Dispersion. PMC. [Link]

  • Mackerell, A. D. (2017). CHARMM Additive and Polarizable Force Fields for Biophysics and Computer-Aided Drug Design. Request PDF. [Link]

  • Yu, Y., et al. (2021). CHARMM36 Lipid Force Field with Explicit Treatment of Long-Range Dispersion: Parametrization and Validation for PE, PG. Semantic Scholar. [Link]

  • Piggot, T. J., et al. (2017). Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It. Methods in molecular biology, 1646, 19-35. [Link]

  • Hui, S. W., et al. (1975). Hexagonal packing of lipid acyl chains and membrane plasticity. Proceedings of the National Academy of Sciences, 72(1), 274-278. [Link]

  • Melcr, J., et al. (2018). MD simulation setup: configuration of a hydrated POPC lipid bilayer... ResearchGate. [Link]

  • Stansfeld, P. J., et al. (2015). Comparing methods to set up AA MD simulations of a POPC lipid bilayer.... ResearchGate. [Link]

  • Ramstedt, B., & Slotte, J. P. (2002). Membrane properties of sphingomyelins. FEBS letters, 531(1), 33-37. [Link]

  • Toyota, T., & Zhang, Y. (2023). A Practical Guide to Preparation and Applications of Giant Unilamellar Vesicles Formed via Centrifugation of Water-in-Oil Emulsion Droplets. PMC. [Link]

  • Honigmann, A., et al. (2018). The origin of long-chain fatty acids required for de novo ether lipid/plasmalogen synthesis. Journal of lipid research, 59(11), 2137-2146. [Link]

  • Javanainen, M., et al. (2023). Miscibility of Phosphatidylcholines in Bilayers: Effect of Acyl Chain Unsaturation. International Journal of Molecular Sciences, 24(7), 6736. [Link]

  • Melcr, J. (2018). Molecular dynamics simulations of lipid bilayers containing POPC and POPS with the lipid17 force field, only counterions, and CaCl2 concentrations. the University of Groningen research portal. [Link]

  • Pasenkiewicz-Gierula, M., et al. (2000). Molecular dynamics simulation studies of lipid bilayer systems. Acta biochimica polonica, 47(3), 601-611. [Link]

  • Ito, Y., et al. (2001). Structures of lactosylceramide and synthetic lactosides. Carbohydrate research, 334(3), 211-218. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of N-Heptadecanoyl-Lactosylceramide (C17-LacCer) for Sphingolipidomics

Introduction & Biological Context Lactosylceramide (LacCer) is a central bioactive glycosphingolipid that serves as the metabolic hub for the biosynthesis of complex gangliosides and globosides. In quantitative LC-MS/MS...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Lactosylceramide (LacCer) is a central bioactive glycosphingolipid that serves as the metabolic hub for the biosynthesis of complex gangliosides and globosides. In quantitative LC-MS/MS lipidomics, accurately measuring endogenous LacCer species (which predominantly contain even-chain fatty acids like C16:0, C18:0, and C24:0) requires robust internal standards. These standards are critical for correcting matrix effects, extraction efficiency, and instrument variability [1].

Because odd-chain fatty acids are virtually absent in mammalian systems, N-heptadecanoyl-lactosylceramide (C17-LacCer, d18:1/17:0) is considered the gold-standard internal standard for glycosphingolipidomics [2]. This application note details a highly efficient, chemoselective semi-synthesis of C17-LacCer from lyso-lactosylceramide using HATU-mediated N-acylation, designed specifically for researchers requiring high-purity analytical standards.

Pathway Cer Ceramide (Endogenous) GlcCer Glucosylceramide Cer->GlcCer UGCG LacCer Lactosylceramide (Endogenous) GlcCer->LacCer B4GALT5/6 Complex Complex GSLs (Gangliosides) LacCer->Complex Glycosyltransferases Lyso lyso-Lactosylceramide (Precursor) C17 C17-Lactosylceramide (Internal Standard) Lyso->C17 Chemoselective N-Acylation C17->LacCer LC-MS/MS Surrogate

Figure 1: Sphingolipid biosynthetic pathway and the analytical role of synthetic C17-LacCer.

Chemical Synthesis Strategy & Causality

The synthesis relies on the chemoselective N-acylation of the free primary amine of D-lactosyl-β1-1'-D-erythro-sphingosine (lyso-LacCer). To achieve high yields and prevent the unwanted O-acylation of the numerous hydroxyl groups on the lactose moiety, we utilize HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) [3].

Mechanistic Rationale:

  • HATU: Rapidly activates the carboxyl group of heptadecanoic acid to form a highly reactive O-At ester intermediate. It is vastly superior to standard EDC/NHS coupling for sterically hindered sphingoid bases, minimizing reaction time and side-product formation.

  • DIPEA: Acts as a sterically hindered, non-nucleophilic base. It efficiently deprotonates the sphingoid base amine to facilitate nucleophilic attack but is too bulky to interfere with the activated ester.

  • Solvent System (DMF/DCM): Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) in a 1:1 ratio ensure the co-solubility of the highly hydrophobic heptadecanoic acid and the amphiphilic lyso-LacCer precursor.

Workflow A 1. Carboxyl Activation Heptadecanoic acid + HATU + DIPEA B 2. N-Acylation Add lyso-LacCer in DMF/DCM (Stir 4h) A->B C 3. Quenching & Extraction MeOH Quench + Folch Extraction B->C D 4. Phase Separation Discard Upper Aqueous Phase (Salts) C->D E 5. Chromatography Silica Gel (CHCl3/MeOH/H2O) D->E F 6. Validation LC-MS/MS MRM Analysis E->F

Figure 2: Step-by-step workflow for the semi-synthesis and purification of C17-LacCer.

Quantitative Data & Reaction Parameters

Table 1: Reaction Stoichiometry and Conditions

ReagentMW ( g/mol )EquivalentsAmount
lyso-Lactosylceramide623.801.0 eq10.0 mg (16.0 µmol)
Heptadecanoic Acid (C17:0)270.451.5 eq6.5 mg (24.0 µmol)
HATU380.201.5 eq9.1 mg (24.0 µmol)
DIPEA129.243.0 eq8.4 µL (48.0 µmol)
DMF/DCM (1:1 v/v, Anhydrous)N/ASolvent1.0 mL

Step-by-Step Experimental Protocols

Protocol A: Activation and N-Acylation

Self-Validating Step: The reaction mixture should transition from a cloudy suspension to a clear, pale-yellow solution as the activated ester forms and reacts with the amphiphilic lyso-LacCer.

  • Weigh 6.5 mg of heptadecanoic acid and 9.1 mg of HATU into a flame-dried 5 mL glass vial equipped with a magnetic stir bar.

  • Add 0.5 mL of anhydrous DCM and 0.5 mL of anhydrous DMF. Stir at room temperature under a nitrogen atmosphere.

  • Add 8.4 µL of DIPEA. Allow the mixture to stir for 15 minutes to ensure complete formation of the active O-At ester.

  • Dissolve 10.0 mg of lyso-Lactosylceramide in 200 µL of DMF (mild sonication may be required) and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4 to 6 hours. Monitor completion via TLC (Chloroform:Methanol:Water, 65:25:4, v/v/v; visualize with ninhydrin to confirm the disappearance of the primary amine).

Protocol B: Quenching and Folch Extraction

Self-Validating Step: The Folch extraction inherently strips away water-soluble coupling byproducts (tetramethylurea, hexafluorophosphate salts) and DIPEA, leaving the highly hydrophobic C17-LacCer in the lower organic phase.

  • Quench the reaction by adding 200 µL of LC-MS grade Methanol.

  • Transfer the mixture to a 15 mL glass centrifuge tube. Add 4.0 mL of Chloroform and 2.0 mL of Methanol to establish a Folch-like monophasic system.

  • Induce phase separation by adding 1.5 mL of MS-grade water. Vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Carefully aspirate and discard the upper aqueous/methanol phase (contains salts and DMF).

  • Wash the lower chloroform phase once more with 2.0 mL of theoretical upper phase (Chloroform:Methanol:Water, 3:48:47).

  • Evaporate the lower phase to dryness under a gentle stream of nitrogen.

Protocol C: Silica Gel Purification
  • Re-dissolve the dried lipid film in 500 µL of Chloroform:Methanol (9:1, v/v).

  • Load onto a pre-equilibrated 1g Silica Solid Phase Extraction (SPE) cartridge.

  • Wash the cartridge with 5 mL of Chloroform to remove unreacted heptadecanoic acid.

  • Elute the C17-LacCer product using 5 mL of Chloroform:Methanol:Water (65:25:4, v/v/v).

  • Dry the eluate under nitrogen and store the purified C17-LacCer powder at -20°C.

LC-MS/MS Validation

To validate the structural integrity and purity of the synthesized C17-LacCer, perform Multiple Reaction Monitoring (MRM) LC-MS/MS in positive electrospray ionization (ESI+) mode[4]. The characteristic product ion at m/z 264.3 corresponds to the d18:1 sphingosine backbone following the neutral loss of the lactose headgroup and the C17 fatty acyl chain.

Table 2: LC-MS/MS MRM Transitions (Positive Ion Mode, [M+H]⁺)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C17-LacCer (Synthesized Std) 876.7 264.3 (Sphingoid base)35
C16-LacCer (Endogenous)862.6264.3 (Sphingoid base)35
lyso-LacCer (Precursor check)624.4264.3 (Sphingoid base)30

Note: Absence of the 624.4 m/z peak in the final product confirms the complete conversion of the lyso-LacCer precursor.

References

  • bioRxiv. Acyltransferases in the first step of glycerophospholipid synthesis have redundant and non-redundant roles in sn-1 acyl chain regulation, ether lipid levels, and cell survival. Retrieved from:[Link]

  • Journal of the American Chemical Society (ACS). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. New Perspectives in Dried Blood Spot Biomarkers for Lysosomal Storage Diseases. Retrieved from:[Link]

Application

developing a quantitative assay for lactosylceramide synthase using deuterated substrates

Application Note: Next-Generation Quantitative Profiling of Lactosylceramide Synthase Activity via Deuterated Substrate LC-MS/MS Abstract & Biological Context Lactosylceramide (LacCer) is a foundational glycosphingolipid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Next-Generation Quantitative Profiling of Lactosylceramide Synthase Activity via Deuterated Substrate LC-MS/MS

Abstract & Biological Context

Lactosylceramide (LacCer) is a foundational glycosphingolipid, serving as the obligate precursor for complex gangliosides and acting as a bioactive lipid second messenger in neuroinflammation and cancer[1]. The biosynthesis of LacCer is catalyzed by β-1,4-galactosyltransferases—primarily B4GALT5 and B4GALT6—which transfer a galactose moiety from UDP-galactose to glucosylceramide (GlcCer)[2]. Historically, LacCer synthase activity was measured via the incorporation of radiolabeled galactose (e.g., UDP-[3H]galactose)[3]. However, this classical method lacks sensitivity in crude homogenates with low endogenous activity (such as human dermal fibroblasts) and carries the safety and financial burdens of radiochemical waste[1].

To overcome these limitations, this application note details a highly sensitive, non-radioactive assay utilizing deuterated glucosylceramide (GlcCer-d7) and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

Biosynthesis GlcCer Glucosylceramide (GlcCer-d7) Enzyme LacCer Synthase (B4GALT5 / 6) GlcCer->Enzyme Acceptor UDPGal UDP-Galactose (Donor) UDPGal->Enzyme Donor LacCer Lactosylceramide (LacCer-d7) Enzyme->LacCer Catalysis (Mn2+)

Fig 1. Biosynthetic pathway of lactosylceramide catalyzed by B4GALT5/6 using deuterated substrates.

Assay Causality and Design Principles

Transitioning from radiochemical assays to mass spectrometry requires a fundamental shift in experimental design. Every reagent in this protocol is selected based on specific mechanistic causality:

  • Deuterated Acceptor Substrate (GlcCer-d7): Using a substrate with a +7 Da mass shift ensures that the newly synthesized product (LacCer-d7) is easily distinguishable from endogenous LacCer and its naturally occurring 13C isotopes[1]. This eliminates background noise and allows for the precise measurement of de novo synthesis.

  • Cofactor Optimization (Mn2+): The reaction is strictly dependent on divalent cations. Manganese (Mn2+) is the optimal cofactor (at 10 mM) because it coordinates the UDP-galactose donor within the catalytic pocket of the B4GALT enzymes, facilitating the nucleophilic attack by the acceptor lipid[1].

  • Enzyme Preservation (CDP-Choline): Crude cell homogenates contain endogenous ceramidases and phospholipases that can degrade the lipid substrate. The addition of CDP-Choline (2.5 mM) acts as a protective agent against these degradation pathways, preserving the GlcCer-d7 pool and slightly stimulating target synthase activity[1].

  • Simultaneous Quantification: Unlike scintillation counting, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode allows the simultaneous monitoring of substrate depletion and product formation[4]. This enables precise stoichiometric tracking and internal validation of the assay.

Logic Old Radiochemical Assay (3H-UDP-Gal) Limitation Fails in low-activity samples (Fibroblasts) Old->Limitation Safety High Cost & Radioactive Waste Old->Safety New LC-MS/MS Assay (GlcCer-d7) Adv1 High Sensitivity Detects low activity New->Adv1 Adv2 Simultaneous Substrate/Product Tracking New->Adv2

Fig 2. Logical causality and advantages of transitioning from radiochemical to LC-MS/MS assays.

Materials and Reagents

  • Acceptor Substrate: Deuterated Glucosylceramide (GlcCer-d7) (e.g., d7-C16:0 GlcCer).

  • Donor Substrate: Unlabeled UDP-Galactose.

  • Reaction Buffer: 50 mM HEPES (pH 7.3).

  • Cofactors: 10 mM MnCl2, 2.5 mM CDP-Choline.

  • Lipid Extraction Solvents: Chloroform, Methanol, LC-MS grade Water[4].

  • Internal Standard (Post-Reaction): C12-Lactosylceramide (for extraction recovery validation)[4].

  • Enzyme Source: Cell homogenates (e.g., HEK-293T, HEK-B4GALT5, or human dermal fibroblasts)[1].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. It incorporates mandatory quality control checkpoints to ensure trustworthiness.

Step 1: Sample Preparation

  • Harvest cells (e.g., 5×10^6 fibroblasts or HEK-293T cells) and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 50 mM HEPES buffer (pH 7.3) containing a protease inhibitor cocktail.

  • Homogenize the cells using a Dounce homogenizer or probe sonicator on ice (3 cycles of 10 seconds).

  • Determine the protein concentration using a BCA assay. Adjust the homogenate to a working concentration of 1.5 mg/mL[3].

Step 2: Reaction Assembly Prepare the reaction mixture in glass vials (to prevent lipid adsorption). For a standard 100 µL reaction:

  • Buffer: 50 mM HEPES (pH 7.3)

  • Cofactors: 10 mM MnCl2, 2.5 mM CDP-Choline

  • Donor: 500 µM UDP-Galactose

  • Acceptor: 10 µM GlcCer-d7 (delivered in a micellar form using 0.1% Triton X-100 or liposomes)

  • Enzyme: 0.15 mg/mL of cell homogenate protein[1].

Self-Validation Controls:

  • Blank Control: Replace homogenate with HEPES buffer to establish baseline noise.

  • Negative Control: Use homogenate boiled at 95°C for 10 minutes to denature enzymes and account for non-enzymatic lipid conversion.

Step 3: Incubation Incubate the reaction mixture at 37°C in a shaking water bath for 60 minutes. The reaction is linear up to 60 minutes and up to 0.2 mg/mL protein for high-expressing cells, or 1.5 mg/mL for low-expressing fibroblasts[1].

Step 4: Reaction Termination & Lipid Extraction

  • Terminate the reaction by adding 400 µL of Chloroform/Methanol (2:1, v/v).

  • Add 10 pmol of C12-LacCer as an internal standard to validate extraction recovery[4].

  • Vortex vigorously for 1 minute, then centrifuge at 3,000 × g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (containing the sphingolipids) and transfer it to a clean glass vial.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid film in 100 µL of Methanol/Water (9:1, v/v) for LC-MS/MS analysis.

Step 5: LC-MS/MS Analysis

  • Inject 10 µL of the reconstituted sample into an LC-MS/MS system equipped with a C18 reverse-phase column.

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode[4].

  • Set the Multiple Reaction Monitoring (MRM) transitions for:

    • GlcCer-d7 (Substrate)

    • LacCer-d7 (Product)

    • C12-LacCer (Internal Standard)

Workflow Prep 1. Sample Preparation Homogenize cells/tissues in protease inhibitors Reaction 2. Enzymatic Reaction Add GlcCer-d7, UDP-Gal, Mn2+, CDP-Choline Prep->Reaction Extraction 3. Lipid Extraction Quench & extract via Chloroform/Methanol Reaction->Extraction LCMS 4. LC-MS/MS Analysis MRM mode: Monitor d7-substrate & d7-product Extraction->LCMS Validate 5. Data Quantification Calculate specific activity & validate controls LCMS->Validate

Fig 3. Step-by-step experimental workflow for the LC-MS/MS based lactosylceramide synthase assay.

Quantitative Data & Expected Results

The transition to a deuterated LC-MS/MS assay yields highly reproducible kinetic data. The simultaneous tracking of substrate and product ensures that the calculated specific activity is robust against extraction variances.

Table 1: Comparison of Assay Methodologies

ParameterClassical Radiochemical Assay[1]Deuterated LC-MS/MS Assay[1]
Substrate Unlabeled GlcCer + 3H-UDP-GalGlcCer-d7 + Unlabeled UDP-Gal
Detection Method Liquid Scintillation CountingTandem Mass Spectrometry (MRM)
Sensitivity in Fibroblasts Undetectable (Fails)Highly Reliable & Quantifiable
Safety & Handling Radioactive waste, strict regulationsNon-radioactive, standard lab safety
Data Output Total radioactivity (Product only)Substrate depletion & Product formation

Table 2: Expected Kinetic Parameters for B4GALT5 (HEK-293T Overexpression Model)

SubstrateRoleCalculated Km (µM)95% Confidence Interval (µM)
UDP-Galactose Donor214.4149.1 – 308.0
GlcCer-d7 Acceptor2.471.88 – 3.19

Note: The exceptionally low Km for the GlcCer-d7 acceptor (2.47 µM) highlights the high affinity of the B4GALT5 enzyme for its lipid substrate, underscoring the necessity of a highly sensitive detection method to accurately capture initial reaction rates[1].

Troubleshooting & System Validation

  • Low Product Yield: Ensure that Mn2+ is freshly prepared, as oxidation can reduce its efficacy as a cofactor. Verify that the homogenate protein concentration does not exceed the linear range (0.2 mg/mL for high-activity lysates), which could lead to substrate depletion or product inhibition[1].

  • Inconsistent Extraction: Fluctuations in absolute signal intensity between replicates are common in lipidomics. Always normalize the LacCer-d7 product area to the C12-LacCer internal standard to correct for matrix effects and extraction losses[4].

References

  • Dei Cas, M., Montavoci, L., Casati, S., Malagolini, N., Dall'Olio, F., & Trinchera, M. (2023). Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry. International Journal of Molecular Sciences, 24(6), 5291. URL:[Link]

  • Kumagai, Y., et al. (2018). Lactosylceramide synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice. PLoS Genetics, 14(8), e1007545. URL:[Link]

  • Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Biochimica et Biophysica Acta, 1811(11), 838-853. URL:[Link]

Sources

Method

Application Note: High-Precision Lipidomics in Neurodegeneration Research Using N-Heptadecanoyl-Lactosylceramide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Biomarker Discovery, Sphingolipidomics, Neuroinflammation, and Neurodegenerative Diseases (AD, PD, ALS) Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Biomarker Discovery, Sphingolipidomics, Neuroinflammation, and Neurodegenerative Diseases (AD, PD, ALS)

Introduction: Lactosylceramide in Neurodegeneration

Lactosylceramide (LacCer) is a highly bioactive glycosphingolipid that serves as a critical intermediate in the biosynthesis of complex gangliosides. Beyond its structural role in cell membranes, recent evidence has positioned LacCer as a potent signaling molecule and an early biomarker for neurodegenerative diseases[1].

Pathological accumulation of LacCer in the central nervous system (CNS) directly induces neurodegeneration by activating astrocytes. This activation triggers a severe neuroinflammatory cascade, characterized by the release of pro-inflammatory cytokines and reactive oxygen species (ROS), which ultimately leads to neuronal apoptosis[1]. Furthermore, clinical lipidomics studies have demonstrated that elevated plasma levels of LacCer species are strongly correlated with cognitive decline in Parkinson's Disease (PD)[2] and are broadly elevated across multiple neurodegenerative conditions, including Alzheimer's Disease (AD), Lewy Body Dementia (DLB), and Multiple System Atrophy (MSA)[3].

To develop targeted therapeutics and reliable diagnostic assays, researchers must accurately quantify these trace endogenous sphingolipids in complex biological matrices (e.g., brain tissue, cerebrospinal fluid, plasma).

G GlcCer Glucosylceramide (Precursor) B4GALT β-1,4-GalT V/VI (Enzyme Upregulation) GlcCer->B4GALT LacCer Lactosylceramide (Pathological Accumulation) B4GALT->LacCer Astrocytes Astrocyte Activation (Proliferation & ROS) LacCer->Astrocytes Signaling Cascade Inflammation Neuroinflammation (Cytokine Release) Astrocytes->Inflammation Secretion Neurodegeneration Neurodegeneration (AD, PD, ALS) Inflammation->Neurodegeneration Neuronal Apoptosis

Fig 1. Lactosylceramide-mediated signaling pathway driving neuroinflammation and neurodegeneration.

The Analytical Rationale: Why N-Heptadecanoyl-Lactosylceramide?

Accurate quantification of lipids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires an internal standard (IS) to account for matrix suppression effects and extraction losses.

The Causality of the Standard Choice: Mammalian fatty acid synthases iteratively add two carbon units during lipid elongation, meaning endogenous sphingolipids almost exclusively feature even-chain fatty acids (e.g., C16:0, C18:0, C24:0). Consequently, odd-chain sphingolipids like N-Heptadecanoyl-lactosylceramide (C17-LacCer, d18:1/17:0) are virtually absent in natural mammalian biofluids and tissues[4],[5].

By utilizing C17-LacCer as an internal standard, researchers achieve a highly controlled analytical environment:

  • Identical Physicochemical Behavior: C17-LacCer shares the same amphipathic properties as endogenous LacCer, ensuring identical partitioning during liquid-liquid extraction[4].

  • Co-elution & Ionization: It elutes at a predictable retention time adjacent to endogenous species, experiencing the exact same electrospray ionization (ESI) matrix effects, allowing for precise mathematical normalization.

  • Cost-Effective Stability: Unlike some deuterated standards which can suffer from isotopic scrambling or retention time shifts (chromatographic isotope effect), odd-chain standards provide robust, highly stable quantification baselines.

Self-Validating Protocol: LC-MS/MS Lipidomics Workflow

This protocol details the extraction and quantification of LacCer from brain tissue or plasma. It is designed as a self-validating system , incorporating built-in quality control (QC) checkpoints to guarantee data trustworthiness.

Reagents & Materials
  • Internal Standard: N-Heptadecanoyl-lactosylceramide (C17-LacCer), ≥98% purity[5].

  • Solvents: LC-MS grade Chloroform, Methanol, Isopropanol, and Water.

  • Matrix: 50 mg brain tissue homogenate or 100 µL plasma/CSF.

Step-by-Step Extraction Methodology (Modified Folch)
  • Standard Spiking (QC Checkpoint 1):

    • Action: Aliquot 100 µL of plasma into a glass vial. Spike with exactly 20 pmol of C17-LacCer IS.

    • Causality: Spiking before any chemical disruption ensures that any subsequent physical loss of lipids during phase separation or evaporation is mathematically corrected by the IS recovery ratio.

  • Protein Precipitation & Disruption:

    • Action: Add 1.5 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 5 minutes.

    • Causality: The non-polar chloroform disrupts hydrophobic lipid-lipid interactions, while methanol disrupts hydrogen bonds and denatures lipid-binding proteins, fully solubilizing the amphipathic LacCer molecules.

  • Biphasic Separation:

    • Action: Add 0.3 mL of MS-grade water. Centrifuge at 3,000 × g for 10 minutes at 4°C.

    • Causality: Water induces a phase partition. The dense, hydrophobic chloroform layer (containing the sphingolipids) drops to the bottom, while polar metabolites, salts, and proteins remain in the upper aqueous phase and interphase.

  • Collection & Reconstitution:

    • Action: Carefully extract the lower organic phase using a glass Pasteur pipette. Evaporate to complete dryness under a gentle stream of Nitrogen gas. Reconstitute in 100 µL of Methanol:Isopropanol (1:1, v/v).

System Validation & Quality Control

To ensure the protocol is self-validating, the following runs must be executed alongside the biological samples:

  • Extraction Blank (Negative Control): Run MS-grade water spiked with C17-LacCer through the entire extraction. Validation: Confirms no background lipid contamination from solvents or glassware.

  • Matrix Blank (Specificity Check): Run an unspiked pooled matrix sample. Validation: Confirms the absolute absence of endogenous C17-LacCer in your specific biological model.

  • Absolute Recovery Check: Compare the peak area of C17-LacCer spiked before extraction to a sample spiked after extraction. Validation: Ensures the modified Folch extraction efficiency remains >85%.

W Sample Sample Prep (Tissue/Plasma) Spike Spike IS (C17-LacCer) Sample->Spike Extract Biphasic Extraction (CHCl3:MeOH) Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Quant Absolute Quantification (Data Normalization) LCMS->Quant

Fig 2. Self-validating lipidomics workflow utilizing C17-LacCer as an internal standard.

Data Presentation & MS Parameters

To quantify the lipids, the mass spectrometer should be operated in positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM). Sphingolipids characteristically yield a product ion at m/z 264.3, corresponding to the dehydrated sphingosine backbone.

Table 1: Representative MRM Transitions for Lactosylceramide Profiling
Lipid SpeciesRolePrecursor Ion[M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
LacCer (d18:1/17:0) Internal Standard 876.7 264.3 40
LacCer (d18:1/16:0)Endogenous Target862.6264.340
LacCer (d18:1/18:0)Endogenous Target890.7264.340
LacCer (d18:1/24:0)Endogenous Target974.8264.345
LacCer (d18:1/24:1)Endogenous Target972.8264.345
Table 2: Expected Pathological Variations in Neurodegeneration

Based on recent clinical lipidomics cohorts[2],[3].

Neurodegenerative ConditionBiofluid MatrixEndogenous LacCer TrendClinical Implication
Parkinson's Disease (PD) PlasmaSignificantly Elevated Correlates with mild cognitive impairment (MCI) and dementia progression.
Alzheimer's Disease (AD) Plasma / CSFElevated Indicates active astrocyte-driven neuroinflammation.
Amyotrophic Lateral Sclerosis (ALS) Spinal Cord / PlasmaElevated Associated with motor neuron degeneration and disease severity.

Conclusion

The integration of N-Heptadecanoyl-lactosylceramide (C17-LacCer) into neuro-lipidomics workflows provides an elegant, highly reliable method for quantifying endogenous lactosylceramides. By establishing a self-validating extraction and LC-MS/MS protocol, researchers can confidently track LacCer fluctuations, accelerating the discovery of early-stage biomarkers and the development of targeted anti-neuroinflammatory therapies.

References

  • The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease.
  • Possible Biomarker for Cognitive Decline in Parkinson's. Medscape.
  • Plasma sphingolipid abnormalities in neurodegenerative diseases.
  • Deuterated Odd Chain Fluorescent Standards for Sphingolipidomics. Cayman Chemical.
  • C17 Lactosylceramide (d18:1/17:0) (CAS 1354699-26-5). Cayman Chemical.

Sources

Application

The Researcher's Guide to N-Heptadecanoyl-lactosylceramide: Sourcing and Application Protocols

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity N-Heptadecanoyl-lactosylceramide (C17:0-LacCer). T...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity N-Heptadecanoyl-lactosylceramide (C17:0-LacCer). This document provides an overview of the molecule's significance, a comparative table of commercial suppliers, and detailed, field-proven protocols for its use as a mass spectrometry internal standard and for live-cell-based assays.

Introduction: The Significance of an Odd-Chain Glycosphingolipid

N-Heptadecanoyl-lactosylceramide is a glycosphingolipid composed of a ceramide backbone (d18:1 sphingosine acylated with a C17:0 fatty acid) linked to a lactose disaccharide. Its significance in research is twofold:

  • As a Critical Internal Standard: The heptadecanoyl (C17:0) acyl chain is an odd-numbered fatty acid, which is of very low abundance in most mammalian cells and tissues. This unique structural feature makes C17:0-LacCer an ideal internal standard for quantitative lipidomics using mass spectrometry (LC-MS/MS). When a known amount is "spiked" into a biological sample prior to extraction, it allows for precise correction of sample loss and analytical variability, ensuring accurate quantification of endogenous lactosylceramides and other lipid species.[1][2]

  • As a Biological Tool: Lactosylceramide (LacCer) is not merely a structural lipid or a precursor for more complex gangliosides; it is a critical signaling molecule in its own right.[3][4][5] Located in lipid rafts, LacCer can modulate signaling cascades involved in inflammation, oxidative stress, cell proliferation, and apoptosis.[6][7][8] Utilizing exogenous, well-defined species like C17:0-LacCer allows researchers to probe these pathways with precision.

Commercial Sources for High-Purity N-Heptadecanoyl-lactosylceramide

Procuring a well-characterized, high-purity standard is the foundational step for any successful experiment. The following suppliers are reputable sources for N-Heptadecanoyl-lactosylceramide, often designated as LacCer(d18:1/17:0). Purity is typically assessed by Thin-Layer Chromatography (TLC) and confirmed by Mass Spectrometry (MS).

SupplierProduct NameCatalog NumberPurityFormStorage
Cayman Chemical C17 Lactosylceramide (d18:1/17:0)19565≥98%Solid-20°C
Avanti Polar Lipids C17 Lactosyl(β) Ceramide (d18:1/17:0)860595>99%Powder-20°C
Matreya LLC N-Heptadecanoyl-lactosylceramide1538>98%Solid-20°C
Larodan N-Heptadecanoyl-lactosylceramide56-1052>98%Solid-20°C

Note: This information is subject to change. Researchers should always verify product specifications directly with the supplier before purchasing.

Essential Handling and Storage Procedures

Glycosphingolipids require careful handling to maintain their structural integrity and ensure experimental reproducibility.

  • Storage: Upon receipt, store the vial at -20°C as recommended. The compound is typically supplied as a solid or powder. Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture onto the product.

  • Weighing: For precise measurements, use a microbalance in a controlled environment. Due to the small quantities typically used, it is advisable to prepare a concentrated stock solution rather than weighing out material for each experiment.

  • Solubility: N-Heptadecanoyl-lactosylceramide is insoluble in aqueous solutions. It is soluble in mixtures of organic solvents, most commonly Chloroform:Methanol:Water in a 2:1:0.1 ratio.[3][9] For cell culture applications, initial solubilization in ethanol or DMSO is required before complexing with a carrier protein.

Protocol 1: Application as an Internal Standard for LC-MS/MS

This protocol outlines the use of C17:0-LacCer for the quantification of endogenous lipids in biological samples such as cell pellets or tissue homogenates.

Rationale

The core principle of using an internal standard (IS) is to add a known quantity of a chemically similar but structurally distinct molecule to a sample at the very beginning of the workflow. The IS experiences the same extraction inefficiencies and ionization suppression/enhancement as the target analytes. By calculating the ratio of the analyte peak area to the IS peak area, accurate quantification is achieved.[1]

Materials
  • N-Heptadecanoyl-lactosylceramide (from a supplier in Table 1)

  • LC-MS grade methanol, chloroform, and water

  • Biological sample (e.g., cell pellet, ~1 million cells; or tissue, ~10-20 mg)

  • Glass vials

  • Pipettors and tips

  • Vortex mixer and centrifuge

  • Nitrogen gas stream or vacuum concentrator

Step-by-Step Methodology
  • Prepare Internal Standard Stock Solution (1 mg/mL):

    • Carefully weigh 1 mg of C17:0-LacCer.

    • Dissolve it in 1 mL of a Chloroform:Methanol (2:1, v/v) mixture in a glass vial.

    • Vortex thoroughly until fully dissolved. Store this stock solution at -20°C.

  • Prepare Working Solution (10 µg/mL):

    • Dilute the 1 mg/mL stock solution 1:100 in methanol to create a working solution. This concentration may be adjusted based on instrument sensitivity and expected analyte levels.

  • Sample Spiking and Homogenization:

    • Place the pre-weighed tissue or cell pellet in a glass tube.

    • Add 500 µL of ice-cold methanol to the sample.

    • Add a precise volume of the IS working solution (e.g., 20 µL of 10 µg/mL for a final amount of 200 ng). This is the critical quantification step.

    • Homogenize the sample thoroughly using a probe sonicator or bead beater.

  • Lipid Extraction (MTBE Method Example):

    • To the methanol homogenate containing the IS, add 1 mL of methyl-tert-butyl ether (MTBE).

    • Vortex vigorously for 1 hour at 4°C.

    • Induce phase separation by adding 250 µL of LC-MS grade water. Vortex for 1 minute.

    • Centrifuge at 4,000 x g for 10 minutes. Two phases will form.

    • Carefully collect the upper organic phase, which contains the lipids, and transfer to a new glass vial.

  • Sample Finalization:

    • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid film in a solvent suitable for your LC-MS system (e.g., 100 µL of Acetonitrile:Isopropanol 1:1, v/v).

    • Transfer to an autosampler vial for analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis prep_is Prepare C17:0-LacCer Internal Standard (IS) Stock spike Spike Sample with IS prep_is->spike prep_sample Prepare Biological Sample (Cell Pellet / Tissue) prep_sample->spike homogenize Add Methanol & Homogenize spike->homogenize Add IS at start to correct for loss extract Add MTBE & Water (Phase Separation) homogenize->extract centrifuge Centrifuge & Collect Organic (Upper) Phase extract->centrifuge dry Dry Down Under N2 centrifuge->dry reconstitute Reconstitute in LC-MS Buffer dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for using C17:0-LacCer as an internal standard.

Protocol 2: Application in Cell Culture for Biological Studies

This protocol details how to prepare and deliver C17:0-LacCer to live cells in culture to study its effects on cellular signaling and metabolism.

Rationale

Because lipids are not water-soluble, they cannot be directly added to aqueous cell culture media. They would precipitate and not be available to the cells. The standard method is to complex the lipid with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), which mimics the physiological transport of lipids in vivo and ensures their delivery to cells in a monomeric, bioavailable form.[9][10]

Materials
  • N-Heptadecanoyl-lactosylceramide

  • 100% Ethanol (or DMSO)

  • Fatty Acid-Free BSA powder

  • Phosphate-Buffered Saline (PBS) or serum-free cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes and glass vials

  • Water bath sonicator

  • Sterile 0.22 µm filter

Step-by-Step Methodology
  • Prepare 10% (w/v) Fatty Acid-Free BSA Solution:

    • Dissolve 1 g of fatty acid-free BSA powder in 10 mL of sterile PBS or serum-free medium.

    • Gently mix by inversion until fully dissolved. Avoid vigorous shaking which can cause frothing and protein denaturation.

    • Sterilize the solution using a 0.22 µm syringe filter.

    • This stock can be stored in aliquots at -20°C.

  • Prepare 1 mM C17:0-LacCer Stock in Ethanol:

    • The molecular weight of C17:0-LacCer is ~876.2 g/mol .

    • Weigh 0.88 mg of C17:0-LacCer into a sterile glass vial.

    • Add 1 mL of 100% ethanol.

    • Warm to 37°C and vortex or sonicate briefly in a water bath until a clear solution is formed. This is your primary lipid stock. Store at -20°C.

  • Complex C17:0-LacCer with BSA:

    • In a sterile tube, add an appropriate volume of the 10% BSA solution. For example, 1 mL.

    • Warm the BSA solution to 37°C.

    • Slowly add a small volume of the 1 mM lipid-ethanol stock to the BSA solution while gently vortexing. A good starting molar ratio is 2:1 (Lipid:BSA). The MW of BSA is ~66,500 g/mol , so a 10% solution is ~1.5 mM. To achieve a final lipid concentration of 100 µM in this complex, you would add 66.7 µL of the 1.5 mM BSA solution to 10 µL of the 1 mM lipid stock and bring the final volume to 100 µL with media. It is critical to add the lipid to the BSA, not the other way around, to prevent precipitation.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complexation.

  • Cell Treatment:

    • The resulting Lipid-BSA complex can now be diluted to the desired final concentration in your complete cell culture medium.

    • For example, to treat cells with 10 µM LacCer, dilute the 100 µM complex 1:10 into the cell media.

    • Crucially, a "vehicle control" should always be run in parallel. This control should contain an equivalent amount of BSA and ethanol that has undergone the same complexation procedure but without the lipid. This ensures that any observed cellular effects are due to the lipid itself and not the delivery vehicle.

Biological Context: The Lactosylceramide Signaling Hub

Lactosylceramide is a central hub in glycosphingolipid metabolism and signaling. It is synthesized from glucosylceramide by the enzyme LacCer synthase in the Golgi apparatus.[3][11][12] From there, it can be used to build more complex glycosphingolipids. However, external stimuli like growth factors (PDGF), inflammatory cytokines (TNF-α), or oxidized LDL can rapidly increase LacCer synthesis.[7][8] This newly generated LacCer pools in lipid rafts and triggers downstream signaling. A key pathway involves the activation of NADPH oxidase, leading to the production of Reactive Oxygen Species (ROS). This "oxidative stress" environment can then activate other enzymes like cPLA2 to produce arachidonic acid, a precursor for inflammatory prostaglandins.[3][6]

G tnfa TNF-α lcs LacCer Synthase tnfa->lcs activates oxldl oxLDL oxldl->lcs activates pdgf PDGF pdgf->lcs activates laccer Lactosylceramide (LacCer) lcs->laccer synthesizes glccer Glucosylceramide glccer->lcs nadph NADPH Oxidase laccer->nadph activates ros ROS (Oxidative Stress) nadph->ros generates cpla2 cPLA2 ros->cpla2 activates apoptosis Apoptosis ros->apoptosis aa Arachidonic Acid cpla2->aa releases inflammation Inflammation aa->inflammation

Caption: Simplified Lactosylceramide-centric signaling pathway.

References

  • Chatterjee, S., Balram, A., & Li, W. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. International Journal of Molecular Sciences, 22(4), 1735. [Link]

  • Chatterjee, S., Balram, A., & Li, W. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. Semantic Scholar. [Link]

  • Chatterjee, S., Balram, A., & Li, W. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. PubMed. [Link]

  • Chatterjee, S., Balram, A., & Li, W. (2021). Convergence: lactosylceramide-centric signaling pathways induce inflammation, oxidative stress, and other phenotypic outcomes. Johns Hopkins University. [Link]

  • Various Authors. (2025). How to prepare different lipid conditions for cell culture experiments?. ResearchGate. [Link]

  • Chatterjee, S., & Pandey, A. (2008). The Yin and Yang of lactosylceramide metabolism: Implications in cell function. Johns Hopkins University. [Link]

  • Unknown Author. Summary of Methods to Prepare Lipid Vesicles. stanford.edu. [Link]

  • Wang, Z., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. STAR Protocols. [Link]

  • Cherezov, V. (2015). Protocol for Generation of lipid stock for LCP. usc.edu. [Link]

  • LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. lipidmaps.org. [Link]

  • Royal Society of Chemistry. ONLINE METHODS Sample Preparation for Lipid Standards. rsc.org. [Link]

  • Holthuis, J. C. M., & Róg, T. (2024). The use of click chemistry in sphingolipid research. Journal of Cell Science. [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). Regulation of Cellular and Systemic Sphingolipid Homeostasis. Journal of Biological Chemistry. [Link]

  • New Life Biologics. Lipid-Rich BSA Max Bovine Serum Albumin for Cell Culture. newlifebiologics.com. [Link]

  • Croyal, M., et al. (2020). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules. [Link]

  • Le, B. M., & Pomes, R. (2019). Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays. Methods in Molecular Biology. [Link]

  • LibreTexts Biology. (2026). 21.4: Biosynthesis of Membrane Sphingolipids. bio.libretexts.org. [Link]

  • Thondamal, M., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving N-Heptadecanoyl-lactosylceramide solubility for in vitro assays

Welcome to the technical support guide for N-Heptadecanoyl-lactosylceramide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-Heptadecanoyl-lactosylceramide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming the solubility challenges associated with this complex glycosphingolipid in in vitro settings. Here, we move beyond simple instructions to explain the underlying principles of each method, ensuring you can make informed decisions to optimize your experimental success.

Section 1: Understanding the Solubility Challenge

Question: Why is N-Heptadecanoyl-lactosylceramide so difficult to dissolve in aqueous buffers?

Answer: The solubility challenge stems from its amphipathic nature. The molecule consists of two distinct parts:

  • A Hydrophilic Head: Composed of a disaccharide (lactose), which readily interacts with water.

  • A Hydrophobic Tail: Comprising a ceramide backbone with a long heptadecanoyl (C17:0) fatty acid chain. This lipid tail is highly non-polar and repels water.[1][2]

In an aqueous environment, these molecules tend to self-aggregate to minimize the exposure of their hydrophobic tails to water, leading to the formation of insoluble micelles or larger aggregates. Standard laboratory buffers are therefore unsuitable for direct solubilization. Technical data sheets consistently list its solubility in organic solvent mixtures like chloroform/methanol/water, highlighting its poor aqueous compatibility.[1][3][4]

Section 2: Core Strategies for Aqueous Solubilization

To successfully incorporate N-Heptadecanoyl-lactosylceramide into your aqueous assay systems, one of the following core strategies is required. Each method aims to shield the hydrophobic lipid tail, allowing the molecule to be dispersed in a stable form.

StrategyMechanismBest ForKey Considerations
Solvent Exchange The lipid is first dissolved in an organic solvent, which is then evaporated. The resulting thin lipid film is reconstituted in an aqueous buffer, often with energy input (vortexing, sonication).Preparing lipid vesicles (liposomes) or simple dispersions.Risk of precipitation if the final concentration is too high. The quality of the dispersion is highly dependent on the technique.
Detergent-Assisted Solubilization Detergents, which are also amphipathic, form mixed micelles with the lactosylceramide, sequestering the hydrophobic tails away from the water.[5][6]Enzyme assays, protein interaction studies, and cell lysis experiments where membrane disruption is intended.[6][7]The detergent type and concentration must be carefully chosen to avoid interfering with the assay or harming cells. Must be used above the Critical Micelle Concentration (CMC).[8]
Carrier Protein Complexation Carrier proteins, such as Bovine Serum Albumin (BSA), have hydrophobic binding pockets that can encapsulate the lipid tail, effectively chaperoning it in solution.[9][10]Cell-based assays requiring the delivery of lipids to cells in a more physiologically relevant manner.[9][11]The BSA must be of high quality (low endotoxin, fatty-acid free recommended). The molar ratio of lipid to BSA is a critical parameter.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the core solubilization strategies.

Protocol 1: Solvent Exchange and Reconstitution

This is the most fundamental method for creating a basic aqueous dispersion or for preparing liposomes.

  • Initial Dissolution:

    • Weigh the required amount of N-Heptadecanoyl-lactosylceramide solid in a glass vial.

    • Dissolve the lipid in an appropriate organic solvent. A common and effective choice is a chloroform:methanol mixture (e.g., 2:1, v/v).[1][3] Ensure the lipid is fully dissolved, resulting in a clear solution.

  • Solvent Evaporation:

    • Under a gentle stream of nitrogen gas, evaporate the organic solvent. While evaporating, rotate the vial to create a thin, even film of the lipid on the bottom and lower walls of the glass.

    • Place the vial under high vacuum for at least 1-2 hours to remove any residual solvent, which can be cytotoxic or interfere with assays.

  • Reconstitution:

    • Add the desired volume of pre-warmed (e.g., to 37°C) aqueous buffer or cell culture medium directly to the lipid film.

    • Vortex vigorously for 5-10 minutes. The solution will likely appear as a cloudy or milky suspension.

    • For a more uniform dispersion, sonicate the vial. Use a bath sonicator (5-15 minutes) or a probe sonicator (short bursts on ice to prevent heating) until the suspension becomes more translucent. This helps break down large aggregates into smaller vesicles.

  • Quality Control:

    • Visually inspect the solution for any particulate matter or precipitate. If present, the concentration may be too high.

    • For cell culture, it is highly recommended to filter the final preparation through a 0.22 µm syringe filter to ensure sterility and remove any large, un-solubilized aggregates.

Protocol 2: Detergent-Assisted Solubilization

This protocol is ideal for biochemical assays.

  • Prepare Detergent Buffer:

    • Choose a suitable detergent. Non-ionic detergents like Triton™ X-100 or zwitterionic detergents like CHAPS are common choices that are less harsh on protein structures than ionic detergents.[12][13]

    • Prepare your assay buffer containing the detergent at a concentration well above its Critical Micelle Concentration (CMC). For example, a working solution of 0.5-1.0% Triton™ X-100 is often effective.[14]

  • Lipid Preparation:

    • Follow steps 1 and 2 from Protocol 1 to create a thin lipid film.

  • Reconstitution in Detergent Buffer:

    • Add the detergent-containing buffer to the dried lipid film.

    • Vortex gently until the lipid film is completely lifted from the glass and the solution is clear. The formation of mixed micelles should result in a transparent solution, unlike the suspension formed in Protocol 1.

Protocol 3: Complexation with Bovine Serum Albumin (BSA)

This is the preferred method for delivering lactosylceramide to live cells in culture.

  • Prepare BSA Solution:

    • Use fatty-acid-free BSA for best results, as endogenous bound lipids can affect complexation efficiency.[15]

    • Prepare a stock solution of BSA (e.g., 10% w/v) in your desired cell culture medium or a balanced salt solution (like PBS). Ensure it dissolves completely.

  • Prepare Lipid Stock in Organic Solvent:

    • Dissolve N-Heptadecanoyl-lactosylceramide in a minimal amount of warm ethanol or DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Complexation:

    • Warm the BSA solution to 37°C in a water bath.

    • While gently vortexing the BSA solution, add the lipid stock solution dropwise. This slow addition is critical to allow the BSA molecules to properly bind the lipid.

    • The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid cytotoxicity.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete complexation.

  • Final Preparation:

    • The resulting solution should be clear. It can now be added directly to your cell culture experiments.

Section 4: Troubleshooting and FAQs

Q: My lactosylceramide precipitates out of solution after reconstitution. What went wrong?

A: This is the most common issue and usually points to one of three things:

  • Concentration is too high: The aqueous buffer is supersaturated. Try preparing a more dilute solution.

  • Insufficient energy input: The lipid aggregates were not sufficiently broken down. Increase vortexing time or use sonication as described in Protocol 1.

  • Residual solvent: Trace amounts of organic solvent can alter solubility characteristics. Ensure you have thoroughly dried the lipid film under vacuum.

Q: Can I use DMSO to make a stock solution and dilute it directly into my cell culture medium?

A: While tempting for its simplicity, this is generally not recommended. Lactosylceramide has very low solubility in aqueous media, and diluting a DMSO stock often causes it to immediately precipitate ("crash out") into fine, biologically unavailable particles. The BSA complexation method (Protocol 3) is far more reliable for cell-based work.

Q: I am seeing unexpected effects or cytotoxicity in my cell-based assay. Could it be my lipid preparation?

A: Absolutely. Potential culprits include:

  • Solvent Toxicity: If you did not completely remove the initial organic solvent (e.g., chloroform, methanol), it can be highly toxic to cells.

  • Detergent Effects: If using a detergent-based method for cell delivery, the detergent itself can permeabilize cell membranes and cause artifacts. This method is better suited for cell-free assays.[5]

  • Lipid Aggregates: Large, non-uniform aggregates can be taken up by cells differently than finely dispersed vesicles or BSA-complexed lipids, leading to inconsistent results.

Q: How should I store my prepared lactosylceramide solutions?

A: It is always best to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use vials and freeze at -20°C or -80°C. Be aware that freeze-thaw cycles can disrupt the structure of liposomes and may cause the lipid to aggregate. Upon thawing, it is good practice to vortex or briefly sonicate the solution again.

Visual Workflows and Decision Guides

G cluster_start Start: Solid Lipid cluster_prepare Step 1: Initial Dissolution cluster_evap Step 2: Create Lipid Film cluster_reconstitution Step 3: Choose Reconstitution Method cluster_methods cluster_end Final Preparations start Weigh N-Heptadecanoyl- lactosylceramide dissolve Dissolve in Chloroform:Methanol (2:1) start->dissolve evap Evaporate solvent with N2 stream dissolve->evap vacuum Dry under high vacuum (>1 hour) evap->vacuum decision What is the assay type? vacuum->decision aq_buffer Aqueous Buffer (e.g., PBS, Media) decision->aq_buffer Vesicle Prep/ Simple Dispersion det_buffer Detergent Buffer (e.g., with Triton X-100) decision->det_buffer Biochemical/ Enzyme Assay bsa_complex BSA Solution decision->bsa_complex Cell-Based Assay end_liposome Liposome/Vesicle Suspension aq_buffer->end_liposome Vortex + Sonicate end_micelle Clear Micellar Solution det_buffer->end_micelle Vortex Gently end_bsa Lipid-BSA Complex bsa_complex->end_bsa Slow Addition @ 37°C

Troubleshooting start Problem: Precipitate forms in aqueous solution q1 Was the lipid film thoroughly dried under vacuum? start->q1 sol1 Solution: Dry film under high vacuum for at least 1-2 hours to remove residual solvent. q1->sol1 No q2 Was sonication used after adding buffer? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Use bath or probe sonication to break down large aggregates into smaller, more stable vesicles. q2->sol2 No q3 What is the final concentration? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Decrease the final concentration. The buffer may be supersaturated. q3->sol3 High end If problem persists, consider using a detergent or BSA carrier method. q3->end Low a3_high High (e.g., >1 mM) a3_low Low (e.g., <500 µM)

References

  • New Life Biologics. Lipid-Rich BSA Max Bovine Serum Albumin for Cell Culture. [Link]

  • Capricorn Scientific. Bovine Serum Albumin (BSA), BSA Protein. [Link]

  • G-Biosciences. Detergents for Cell Lysis and Protein Extraction in Biological Research. [Link]

  • GoldBio. (2025). 5 Detergents for Cell Lysis/Protein Extraction: CHAPS, Chlorhexidine, Deoxycholic Acid & Digitonin. [Link]

  • Cell Culture Dish. (2018). Bovine Serum Albumin – More complex than you might think. [Link]

  • G-Biosciences. (2014). Uncovering the Importance of Detergents in the Study of Membrane Proteins. [Link]

  • Luput, L., et al. (2023). Novel Bovine Serum Albumin-Decorated–Nanostructured Lipid Carriers Able to Modulate Apoptosis and Cell-Cycle Response in Ovarian, Breast, and Colon Tumoral Cells. MDPI. [Link]

  • Ito, M., & Komori, H. (2021). Hydrolysis of glycosphingolipids by a sphingolipid ceramide N-deacylase (SCDase). STAR Protocols. [Link]

  • St. Anton, M., & Sandhoff, K. (2020). Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders. MDPI. [Link]

  • PubChem. LacCer(d18:1/16:0) Compound Summary. [Link]

  • Merrill, A. H., et al. (2011). Ganglioside Extraction, Purification and Profiling. PMC. [Link]

  • Taki, T., & Handa, S. (2005). Method of separating glycolipids.
  • Basu, M., et al. (1985). Biosynthesis in Vitro of Disialosylneolactotetraosylceramide by a Solubilized Sialyltransferase From Embryonic Chicken Brain. PubMed. [Link]

  • Aureli, M., et al. (2023). Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry. MDPI. [Link]

  • FooDB. Showing Compound Lactosylceramide (d18:1/26:0) (FDB023468). [Link]

  • Chatterjee, S., et al. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. MDPI. [Link]

  • Hiraoka, M., et al. (2013). Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α. Journal of Biological Chemistry. [Link]

  • Ito, M., et al. (2005). Isolation and mass spectrometry characterization of molecular species of lactosylceramides using liquid chromatography-electrospray ion trap mass spectrometry. PubMed. [Link]

Sources

Optimization

Technical Support Center: Method Refinement for Separating N-Heptadecanoyl-lactosylceramide from Other Lipids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the successful sep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the successful separation of N-Heptadecanoyl-lactosylceramide from complex lipid mixtures. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles.

Introduction

N-Heptadecanoyl-lactosylceramide (C17:0-LacCer) is a crucial lactosylceramide containing a heptadecanoyl group.[1] Due to its specific structure, it is often used as an internal standard in lipidomic studies.[1] Achieving clean separation of C17:0-LacCer from other lipids, including its endogenous counterparts and other lipid classes, is paramount for accurate quantification and downstream analysis. This guide will walk you through common challenges and their solutions, from initial sample preparation to final analysis.

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations before starting the lipid extraction for C17:0-LacCer analysis?

A1: Before any extraction, it is critical to consider the nature of your sample matrix and the potential for interference from other lipid classes. A common initial step is a saponification (mild alkaline hydrolysis) to remove glycerolipids, which can interfere with the analysis of glycosphingolipids.[2] This step simplifies the lipid mixture, leading to cleaner downstream separation.[2]

Q2: Which extraction method is recommended for isolating lactosylceramides?

A2: A modified Folch extraction is a robust and widely used method for extracting lipids, including sphingolipids.[3][4] This liquid-liquid extraction method uses a chloroform and methanol mixture to separate lipids from other cellular components.[4] For optimal recovery of neutral glycosphingolipids like lactosylceramide, re-extracting the upper aqueous phase with water-saturated butanol can be beneficial.[3] Alternatively, a single-phase extraction with a methanol/chloroform mixture has also been shown to be effective for sphingolipid analysis.[5]

Q3: Can I use Solid-Phase Extraction (SPE) to enrich for N-Heptadecanoyl-lactosylceramide?

A3: Absolutely. SPE is a highly effective technique for fractionating lipid classes.[6][7] Aminopropyl-bonded silica cartridges are particularly useful for separating neutral glycosphingolipids (like lactosylceramide) from other lipid classes such as free ceramides, sphingomyelin, and acidic phospholipids.[3][8][9] This pre-purification step significantly reduces sample complexity before chromatographic analysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your separation workflow.

Issue 1: Poor Separation or Overlapping Peaks in HPLC Analysis

You are observing co-elution of your target analyte, N-Heptadecanoyl-lactosylceramide, with other lipids, particularly other lactosylceramide species or isomeric glycosphingolipids.

  • Inappropriate Column Chemistry: The choice of stationary phase is critical. For separating glycosphingolipid isomers, such as lactosylceramide and galactosylceramide, which can interfere with analysis, normal-phase or HILIC chromatography is often more effective than reverse-phase.[10][11] A reverse-phase C8 or C18 column can separate lactosylceramides based on the length and saturation of their fatty acyl chains.[12][13]

  • Suboptimal Mobile Phase Gradient: A poorly optimized gradient may not provide sufficient resolution.

    • For Reverse-Phase LC: A gradient of methanol and a low concentration of ammonium formate in water is a good starting point.[12][13]

    • For HILIC: An isocratic elution with a mobile phase containing acetonitrile, methanol, and acetic acid with ammonium acetate can be used to separate glucosyl- and galactosyl-ceramides.[11]

  • Isomeric Interference: Lactosylceramide (LacCer) is a structural isomer of galabiosylceramide (Ga2), which can lead to co-elution and impact the sensitivity of your analysis, especially in disease-related research like Fabry disease.[10] A well-developed normal-phase UPLC-MS/MS method can achieve baseline separation of these isomers.[10]

  • Column Selection:

    • For general separation based on fatty acid chain length: Utilize a C8 or C18 reverse-phase column.

    • For separating from isomeric glycosphingolipids: Employ a HILIC or normal-phase silica column.

  • Mobile Phase Preparation (Reverse-Phase Example):

    • Mobile Phase A: 1 mM Ammonium Formate in Water

    • Mobile Phase B: Methanol

    • Reference: A mixture of methanol and 1 mM ammonium formate has been successfully used.[12]

  • Gradient Elution Program (Example for a C8 column):

    • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time. A shallow gradient often improves the resolution of closely eluting species.

  • Flow Rate and Temperature:

    • Lowering the flow rate can sometimes enhance separation.[11]

    • Maintain a constant and optimized column temperature to ensure reproducible retention times.

  • Detection:

    • Couple the HPLC system to a tandem mass spectrometer (MS/MS) for highly specific and sensitive detection and quantification.[10][14][15]

Issue 2: Streaking or Diffuse Spots in Thin-Layer Chromatography (TLC)

Your separated lipid spots on the TLC plate are not compact and well-defined, making identification and quantification difficult.

  • Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[16]

  • Inappropriate Solvent System Polarity: If the solvent system is too polar for your lipids of interest, they will travel with the solvent front, resulting in poor separation.[17] Conversely, if it is not polar enough, they will remain at the origin.

  • Sample Impurities: The presence of salts or other impurities in your sample can interfere with the chromatographic process.

  • Incorrect Spotting Technique: Applying the sample in a large spot will lead to diffuse bands.

TLC_Troubleshooting Start Streaking/Diffuse Spots on TLC Overloading Is the sample overloaded? Start->Overloading Solvent_Polarity Is the solvent system polarity optimal? Overloading->Solvent_Polarity No Dilute_Sample Dilute the sample and re-spot. Overloading->Dilute_Sample Yes Sample_Purity Is the sample free of impurities? Solvent_Polarity->Sample_Purity Yes Adjust_Solvent Adjust the solvent system's polarity. Solvent_Polarity->Adjust_Solvent No Spotting_Technique Is the spotting technique correct? Sample_Purity->Spotting_Technique Yes Clean_Sample Clean up the sample (e.g., SPE). Sample_Purity->Clean_Sample No Re_spot Re-spot using a fine capillary or syringe. Spotting_Technique->Re_spot No Resolved_Spots Resolved, compact spots Spotting_Technique->Resolved_Spots Yes Dilute_Sample->Resolved_Spots Adjust_Solvent->Resolved_Spots Clean_Sample->Resolved_Spots Re_spot->Resolved_Spots

Caption: A logical workflow for troubleshooting common TLC issues.

Solvent System ComponentsRatio (v/v/v)Application NotesReference
Chloroform / Methanol / DI Water65:25:4A standard system for general glycosphingolipid separation.[1]
Chloroform / Methanol / 4.2N NH4OH9:7:2Good for resolving a range of sphingolipids.[11]
Chloroform / Methanol / Water100:42:6Used for separating glycosphingolipids.[18]
Issue 3: Low Signal or No Detection in Mass Spectrometry

You are unable to detect N-Heptadecanoyl-lactosylceramide with sufficient intensity using LC-MS.

  • Ion Suppression: Co-eluting compounds, especially those present at high concentrations, can suppress the ionization of your target analyte. This is a common issue in complex lipid extracts.

  • Suboptimal MS Parameters: The mass spectrometer settings, including ionization mode, collision energy, and precursor/product ion selection, may not be optimized for your analyte.

  • Analyte Degradation: Lactosylceramides can be susceptible to oxidation, which can alter their mass and prevent detection of the native molecule.[19]

MS_Signal_Improvement Start Low/No MS Signal for C17:0-LacCer Check_Chromatography Improve Chromatographic Separation Start->Check_Chromatography Optimize_MS Optimize MS Parameters Start->Optimize_MS Sample_Integrity Assess Sample Integrity Start->Sample_Integrity

Caption: A workflow for enhancing MS signal for lactosylceramides.

  • Prepare a Standard Solution: Dissolve pure N-Heptadecanoyl-lactosylceramide in an appropriate solvent (e.g., chloroform/methanol/water 2:1:0.1).[1]

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump.

  • Full Scan (MS1): Acquire a full scan spectrum in both positive and negative ion modes to identify the precursor ion (e.g., [M+H]+ or [M-H]-). The molecular weight of N-Heptadecanoyl-lactosylceramide (C47H89NO13) is 876.21 g/mol .[20]

  • Product Ion Scan (MS2): Select the precursor ion and perform a product ion scan at varying collision energies to identify characteristic fragment ions.

  • Method Development: Use the optimized precursor/product ion transitions and collision energy to build a sensitive and specific Multiple Reaction Monitoring (MRM) method for quantification.[21]

References

  • Ito, Y., et al. (2005). Isolation and mass spectrometry characterization of molecular species of lactosylceramides using liquid chromatography-electrospray ion trap mass spectrometry. Journal of Chromatography B, 815(1-2), 11-19. Retrieved from [Link]

  • Bodennec, J., et al. (2003). Aminopropyl solid phase extraction and 2 D TLC of neutral glycosphingolipids and neutral lysoglycosphingolipids. Journal of Lipid Research, 44(1), 218-226. Retrieved from [Link]

  • Lavoie, P., et al. (2017). Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients. Journal of the American Society for Mass Spectrometry, 29(3), 549-558. Retrieved from [Link]

  • Cyberlipid. (n.d.). Purification and HPLC. Retrieved from [Link]

  • MetwareBio. (n.d.). Guide to Sphingolipid: Structure, Classification, and Detection Methods. Retrieved from [Link]

  • Del Poeta, M., & Nimrichter, L. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology, 7, 543. Retrieved from [Link]

  • Wang, C., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. Analytical and Bioanalytical Chemistry, 414(6), 2041-2054. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of different methods for sphingolipid extraction. Retrieved from [Link]

  • Merrill, A. H., Jr., et al. (2019). Lipidomics of Glycosphingolipids. Molecules, 24(9), 1735. Retrieved from [Link]

  • Domingues, M. R., et al. (2014). Evaluation of the photooxidation of galactosyl- and lactosylceramide by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(11), 1935-1944. Retrieved from [Link]

  • ResearchGate. (n.d.). A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow chart of the glycosphingolipid extraction procedure, and chemical.... Retrieved from [Link]

  • Lab-Training. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Ito, Y., et al. (2005). Isolation and mass spectrometry characterization of molecular species of lactosylceramides using liquid chromatography-electrospray ion trap mass spectrometry. Journal of Chromatography B, 815(1-2), 11-19. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC (thin-layer chromatography) for separation of lipids?. Retrieved from [Link]

  • Le, T. H., et al. (2026). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. Molecules, 31(2), 245. Retrieved from [Link]

  • Waters Corporation. (n.d.). Separation of Galactosyl and Glucosylceramide Isomers Using the SELECT SERIES™ Cyclic™ IMS. Retrieved from [Link]

  • Chatterjee, S., et al. (2012). Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α. Journal of Biological Chemistry, 287(21), 17494-17506. Retrieved from [Link]

  • Chen, Y.-J., et al. (2018). Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases. Molecules, 23(11), 2997. Retrieved from [Link]

  • Waters Corporation. (n.d.). Separation of Galactosyl and Glucosylceramide Isomers Using the SELECT SERIES™ Cyclic™ IMS. Retrieved from [Link]

  • PubChem. (n.d.). N-(heptadecanoyl)-1-beta-lactosyl-pentadecasphinganine. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I measure Glucosylceramide or lactosylceramide by HPLC or spectrometer?. Retrieved from [Link]

  • HAL Open Science. (2024). Chap 2. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. Retrieved from [Link]

Sources

Troubleshooting

minimizing ion suppression effects for N-Heptadecanoyl-lactosylceramide in complex samples

A Guide to Minimizing Ion Suppression in Complex Samples Welcome to the technical support center for the analysis of N-Heptadecanoyl-lactosylceramide (LacCer(d18:1/17:0)). This guide is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Ion Suppression in Complex Samples

Welcome to the technical support center for the analysis of N-Heptadecanoyl-lactosylceramide (LacCer(d18:1/17:0)). This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of this specific lactosylceramide in complex biological matrices. As Senior Application Scientists, we understand that achieving accurate, reproducible, and sensitive results is paramount. The most pervasive challenge in this endeavor is ion suppression, a matrix effect that can severely compromise data quality.[1][2]

This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you navigate and overcome the challenges of ion suppression. Our approach is grounded in explaining the fundamental mechanisms behind these phenomena, empowering you to make informed decisions in your method development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding ion suppression and the analysis of N-Heptadecanoyl-lactosylceramide.

Q1: What is ion suppression and why is it a problem for my LacCer analysis?

A: Ion suppression is a type of matrix effect where components in your sample, other than your analyte of interest, reduce the efficiency of ionization in the mass spectrometer's source.[3][4] When N-Heptadecanoyl-lactosylceramide co-elutes from the LC column with these matrix components (e.g., salts, phospholipids, other lipids), they compete for the available charge during the electrospray ionization (ESI) process.[2] This competition leads to a reduced number of LacCer ions reaching the detector, resulting in a lower signal, poor sensitivity, and inaccurate quantification.[5] Even highly selective MS/MS methods like Multiple Reaction Monitoring (MRM) are susceptible to this effect because the interference occurs in the ion source before mass analysis.[3]

Q2: What are the most common sources of ion suppression in biological samples like plasma or tissue homogenates?

A: The primary culprits are compounds that are abundant in biological matrices. For lipid analysis, phospholipids are a major cause of ion suppression, especially in positive ion electrospray mode (+ESI), due to their high concentration and tendency to co-extract with other lipids.[6] Other significant sources include:

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, disrupting the spray and suppressing the signal.[7]

  • Other Endogenous Compounds: High concentrations of other lipids, metabolites, and proteins can interfere with the ionization process.[3]

  • Exogenous Contaminants: Substances introduced during sample preparation, such as plasticizers from tubes or certain mobile phase additives like trifluoroacetic acid (TFA), can also cause significant suppression.[3][4][7]

Q3: My signal for N-Heptadecanoyl-lactosylceramide is very low or non-existent. How do I know if ion suppression is the cause?

A: A low signal can have multiple causes (e.g., low analyte concentration, poor fragmentation), but ion suppression is a likely suspect in complex matrices. The most definitive way to diagnose and quantify ion suppression is through a post-extraction spike experiment .[8][9] This protocol allows you to compare the analyte's signal in a clean solution versus its signal in the presence of the sample matrix, providing a quantitative measure of the suppression effect.

Q4: Should I use Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for my analysis?

A: Both RP and HILIC can be used, and the choice depends on your specific separation goals.

  • Reversed-Phase (RP-LC): This is the most common LC mode. It separates lipids primarily based on the hydrophobicity of their acyl chains. Using a C18 or C30 column can provide excellent separation of different lactosylceramide species based on their fatty acid length and saturation.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and is ideal for separating compounds based on the polarity of their headgroups.[11][12] For N-Heptadecanoyl-lactosylceramide, HILIC can effectively separate it from less polar lipids like ceramides or glycerolipids. A significant advantage of HILIC is its use of high-organic mobile phases (typically >60% acetonitrile), which promotes more efficient solvent desolvation and can lead to enhanced ESI sensitivity and reduced background noise.[13]

For complex samples where phospholipids are a major concern, HILIC can be particularly advantageous as it often provides better separation between the target glycosphingolipids and the bulk of the interfering phospholipids.

Part 2: Troubleshooting Common Issues

This guide provides solutions to specific problems you may encounter during your analysis.

Problem Potential Cause Recommended Solution & Rationale
Low Signal Intensity / High Limit of Detection (LOD) Severe ion suppression from matrix components.1. Improve Sample Cleanup: Move from Protein Precipitation (PPT) to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Rationale: PPT only removes proteins, leaving phospholipids and other small molecules that cause suppression. LLE and SPE are far more effective at removing these interferences.[3][14] 2. Optimize Chromatography: Switch to a HILIC column or use a UPLC/UHPLC system. Rationale: HILIC can chromatographically resolve your polar lactosylceramide from the bulk of interfering non-polar lipids.[11][13] UPLC provides sharper peaks, reducing the chance of co-elution with suppressive agents.
Poor Reproducibility (High %CV in QCs) Inconsistent matrix effects across samples; carryover.1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Use an internal standard like LacCer(d18:1/17:0) with ¹³C or ²H labels. Rationale: A SIL-IS co-elutes and experiences the same degree of ion suppression as the analyte, allowing for reliable correction during data processing. 2. Implement a Divert Valve: Program the divert valve to send the flow to waste during the elution of highly concentrated matrix components (e.g., salts at the beginning, phospholipids later) and only direct the flow to the MS during the elution window of your analyte. Rationale: This prevents the majority of matrix components from ever entering and contaminating the ion source, leading to more stable performance.[9]
Inaccurate Quantification / Non-linear Calibration Curve Matrix effects are different between calibration standards and actual samples.1. Use Matrix-Matched Calibrants: Prepare your calibration standards by spiking known concentrations of the analyte into a blank matrix extract that is identical to your sample type (e.g., control plasma). Rationale: This ensures that the calibrants and the samples experience the same level of ion suppression, leading to more accurate quantification.[2][8] 2. Consider the Standard Addition Method: For highly complex or variable matrices, create a calibration curve within each individual sample by spiking it with known analyte concentrations. Rationale: This is the most accurate method for correcting sample-specific matrix effects, though it is more labor-intensive.[9]
Gradual Loss of Signal Over an Analytical Run Buildup of non-volatile material (e.g., phospholipids) in the ion source or on the column.1. Improve Sample Preparation: Implement a targeted phospholipid removal step, such as using a specialized SPE plate.[6] Rationale: Proactively removing these contaminants is the most effective way to prevent system fouling. 2. Optimize Mobile Phase: Ensure you are using volatile buffers like ammonium formate or acetate.[15][16] Avoid TFA if possible; if required for chromatography, use the lowest possible concentration (e.g., 0.05%) and consider post-column addition of a weak acid to mitigate its suppressive effects.[17] 3. Perform Regular System Maintenance: Clean the ion source components (e.g., capillary, cone) as recommended by the instrument manufacturer.
Part 3: Experimental Workflows & Protocols

A robust analytical workflow is critical for minimizing ion suppression. The following diagrams and protocols provide a framework for method development.

Overall Analytical Workflow

The path from sample to result involves several key decision points aimed at mitigating matrix effects.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Sample Complex Sample (e.g., Plasma, Tissue) IS_Spike Spike Internal Standard (SIL-IS) Sample->IS_Spike Extraction Lipid Extraction (LLE or SPE) IS_Spike->Extraction Drydown Dry & Reconstitute in Mobile Phase Extraction->Drydown Injection Inject Sample Drydown->Injection LC_Sep Chromatographic Separation (RP or HILIC) Injection->LC_Sep MS_Detect MS Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification vs. Calibration Curve Integration->Quant Result Final Concentration Quant->Result

Caption: High-level workflow for LacCer analysis.

Decision Guide for Sample Preparation

Choosing the right sample preparation technique is the single most important step in mitigating ion suppression.

G start What is your primary analytical goal? qualitative Qualitative Screening / High Throughput start->qualitative Screening quantitative Accurate & Reproducible Quantification start->quantitative Quantification ppt Use Protein Precipitation (PPT) qualitative->ppt lle_spe Is the sample matrix highly complex (e.g., plasma, tissue)? quantitative->lle_spe ppt_adv Fastest method, but highest risk of ion suppression. [4, 7] Acceptable for initial screening if followed by robust chromatography. ppt->ppt_adv lle Use Liquid-Liquid Extraction (LLE) lle_spe->lle Yes spe Use Solid-Phase Extraction (SPE) lle_spe->spe Yes, Highest Purity Needed lle_adv Good removal of proteins and salts. Modified Bligh-Dyer is effective for lipids. [16] lle->lle_adv spe_adv Most effective cleanup method. Allows for targeted removal of interferences like phospholipids. [3, 11] spe->spe_adv

Caption: Decision tree for selecting a sample preparation method.

Protocol 1: Liquid-Liquid Extraction (Modified Bligh-Dyer)

This protocol is effective for extracting a broad range of lipids, including lactosylceramides, from plasma while removing the majority of proteins.[18]

Materials:

  • Plasma Sample (e.g., 50 µL)

  • Internal Standard (IS) solution in methanol

  • Methanol (LC-MS Grade)

  • Chloroform (LC-MS Grade)

  • Deionized Water

  • Vortex mixer and Centrifuge

Procedure:

  • To a 2 mL glass vial, add 50 µL of plasma.

  • Add 200 µL of methanol containing your internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Add 100 µL of chloroform.

  • Vortex for 1 minute to ensure thorough mixing.

  • Add 100 µL of deionized water and 100 µL of chloroform.

  • Vortex for another 1 minute. The solution should now be cloudy.

  • Centrifuge at 3,500 x g for 15 minutes at room temperature to induce phase separation.[18] You will observe two distinct liquid layers separated by a protein disk.

  • Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass pipette. Avoid disturbing the protein interface.

  • Transfer the collected organic phase to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.

Protocol 2: Quantifying Matrix Effects Using Post-Extraction Spike Method

This protocol provides a quantitative assessment of the degree of ion suppression or enhancement in your method.[8][9]

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike your analyte and internal standard into the final reconstitution solvent (e.g., mobile phase). This represents 100% signal with no matrix.

    • Set B (Post-Spike Matrix): Process a blank matrix sample (e.g., control plasma) through your entire extraction procedure (Protocol 1). In the final step, reconstitute the dried extract with the same solution used in Set A (containing analyte and IS). This shows the effect of the matrix on the signal.

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank matrix before starting the extraction procedure. This sample is used to calculate extraction recovery.

  • Analyze all three sets using your LC-MS method.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 85-115% is often considered acceptable.

  • Calculate the Recovery (RE):

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Part 4: References
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (n.d.). Retrieved March 8, 2026, from

  • Technical Support Center: Addressing Matrix Effects in Mass Spectrometry of Lipid Extracts - Benchchem. (n.d.). Retrieved March 8, 2026, from

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved March 8, 2026, from

  • Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. (2020, November 12). Retrieved March 8, 2026, from

  • Ion suppression (mass spectrometry) - Wikipedia. (n.d.). Retrieved March 8, 2026, from

  • Ion-Suppression & Phospholipid Contamination - MilliporeSigma. (n.d.). Retrieved March 8, 2026, from

  • Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics. (n.d.). Retrieved March 8, 2026, from

  • Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry - LIPID MAPS. (n.d.). Retrieved March 8, 2026, from

  • Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics. (n.d.). Retrieved March 8, 2026, from

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Retrieved March 8, 2026, from

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31). Retrieved March 8, 2026, from

  • Reducing Matrix Effects | Thermo Fisher Scientific. (n.d.). Retrieved March 8, 2026, from

  • Ion suppression: a major concern in mass spectrometry - NRC Publications Archive. (2026, February 28). Retrieved March 8, 2026, from

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Retrieved March 8, 2026, from

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro - LIPID MAPS. (2011, November 15). Retrieved March 8, 2026, from

  • Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC. (n.d.). Retrieved March 8, 2026, from

  • A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC. (n.d.). Retrieved March 8, 2026, from

  • Ion Suppression in Mass Spectrometry - Ovid. (n.d.). Retrieved March 8, 2026, from

  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO® Columns for Chromatography Separations. (n.d.). Retrieved March 8, 2026, from

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis - Biotech Spain. (2025, November 20). Retrieved March 8, 2026, from

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed. (n.d.). Retrieved March 8, 2026, from

  • C17 Lactosylceramide (d18:1/17:0) (CAS 1354699-26-5) - Cayman Chemical. (n.d.). Retrieved March 8, 2026, from _

  • C16 Lactosylceramide (d18:1/16:0) - Cayman Chemical. (n.d.). Retrieved March 8, 2026, from

  • N-Heptadecanoyl-lactosylceramide | CAS 1354699-26-5 | Larodan Research Grade Lipids. (n.d.). Retrieved March 8, 2026, from

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC. (n.d.). Retrieved March 8, 2026, from

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - Chrom Tech, Inc. (2025, October 15). Retrieved March 8, 2026, from

  • What is the difference between HILIC columns VS normal/reverse columns? (2022, December 1). Retrieved March 8, 2026, from

Sources

Optimization

Analytical Support Center: N-Heptadecanoyl-Lactosylceramide Extraction &amp; Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic, rigid protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic, rigid protocols. Lipidomics is not just about following steps; it is about understanding the chemical environment of your sample. Here, we decode the causality behind sphingolipid extraction workflows, ensuring that your isolation of N-Heptadecanoyl-lactosylceramide (C17-LacCer) from complex tissue matrices is a robust, self-validating analytical system.

Part 1: Biological Context & Methodological Strategy

Lactosylceramide (LacCer) is a critical biosynthetic hub in the sphingolipid pathway, serving as the direct precursor for complex gangliosides and sulfatides[1]. Because of its biological importance, accurate quantification requires an extraction method that prevents degradation while maximizing recovery.

Pathway Cer Ceramide GlcCer Glucosylceramide Cer->GlcCer GlcCer Synthase LacCer Lactosylceramide (Target Node) GlcCer->LacCer B4GalT5/6 Complex Complex Gangliosides & Sulfatides LacCer->Complex Glycosyltransferases

Fig 1: Sphingolipid pathway showing Lactosylceramide as a critical biosynthetic hub.

Quantitative Comparison of Extraction Methods

Historically, the Folch method (Chloroform/Methanol) was the gold standard. However, modern high-throughput lipidomics favors Methyl tert-butyl ether (MTBE) or Butanol/Methanol (BUME) systems. MTBE and BUME methods utilize low-density extraction solvents that locate the hydrophobic lipid fraction at the top of the partition system, preventing protein contamination during collection[2].

Extraction MethodSolvent System (v/v)Organic Phase PositionTypical Sphingolipid RecoveryLC-MS/MS Compatibility
Folch CHCl₃:MeOH (2:1)Bottom Layer70–85%Poor (Requires complete CHCl₃ removal)
Bligh-Dyer CHCl₃:MeOH (1:2)Bottom Layer75–85%Poor (Requires complete CHCl₃ removal)
MTBE (Matyash) MTBE:MeOH (3:1)Top Layer 90–100% Excellent (Highly volatile, MS-friendly)
BUME (Löfgren) Butanol:MeOH (3:1)Top Layer 85–95%Good (Requires longer drying time)

Data synthesized from comparative lipidomic validation studies[3],[4].

Part 2: Optimized MTBE Extraction Protocol

To ensure a self-validating system, the internal standard (C17-LacCer) must be introduced before any mechanical disruption. This guarantees that the standard undergoes the exact same matrix suppression, binding, and extraction losses as your endogenous analytes.

Workflow T 1. Tissue Homogenization (15-50 mg) IS 2. Spike C17-LacCer Internal Standard T->IS Solv 3. Add MTBE/MeOH (Incubate 15 min) IS->Solv Phase 4. Phase Separation (Add H2O, Centrifuge) Solv->Phase Collect 5. Collect Upper Phase (Lipid Extract) Phase->Collect Dry 6. Dry under N2 & Reconstitute Collect->Dry LCMS 7. LC-MS/MS Analysis Dry->LCMS

Fig 2: Self-validating MTBE extraction workflow for targeted lipidomics.

Step-by-Step Methodology
  • Tissue Preparation: Weigh 15–50 mg of snap-frozen tissue into a 2 mL inert polypropylene homogenization tube containing ceramic beads. Causality: Snap-freezing halts endogenous glycosidase activity that could artificially degrade complex gangliosides into LacCer.

  • Internal Standard Spiking: Add 10 µL of C17-Lactosylceramide (10 µM in methanol) directly onto the frozen tissue pellet.

  • Solvent Addition: Add 225 µL of ice-cold Methanol, followed by 750 µL of MTBE.

  • Homogenization & Solubilization: Bead-beat at 4°C for 60 seconds. Transfer to a shaker and incubate at 4°C for 15 minutes. Causality: Sphingolipids are highly hydrophobic and can remain trapped in the hydrophobic pockets of membrane proteins; the incubation step ensures complete partitioning.

  • Phase Separation: Add 188 µL of 250 mM ammonium carbonate (adjusted to pH 5 with acetic acid)[4]. Vortex vigorously for 30 seconds. Causality: The mild acidic buffer neutralizes charged lipids, driving them out of the aqueous phase and into the MTBE layer.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to compact the protein disc.

  • Collection: Carefully aspirate the upper organic MTBE phase and transfer it to a clean, low-retention glass vial.

  • Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen at 35°C. Reconstitute the dried lipid film in 100 µL of Isopropanol/Methanol (1:1, v/v) prior to LC-MS/MS analysis.

Part 3: Troubleshooting Guides & FAQs

Section A: Method Selection & Biological Rationale

Q: Why do we use N-Heptadecanoyl-lactosylceramide (C17-LacCer) instead of a deuterated standard? A: While deuterated standards are excellent, C17-LacCer provides a highly cost-effective and biologically robust alternative. Mammalian tissues predominantly synthesize even-chain fatty acids (e.g., C16, C18, C24). Odd-chain sphingolipids like C17 are naturally absent in healthy mammalian tissues[5]. This makes C17-LacCer a perfect exogenous internal standard to track extraction efficiency without endogenous background interference.

Q: Why is MTBE preferred over the traditional Folch method for sphingolipids? A: The Folch method utilizes chloroform, which is denser than water. This forces the lipid-rich organic phase to the bottom of the tube, with a dense protein disc forming at the interface. Pipetting through this protein layer often contaminates the sample. MTBE is less dense than water, meaning the lipid-rich organic phase forms the upper layer[3],[2]. This allows for clean, easily automatable recovery of lactosylceramide while leaving proteins and salts trapped below.

Section B: Experimental Execution & LC-MS/MS Issues

Q: I am seeing emulsion formation during the phase separation step. How do I fix this? A: Emulsions occur when high concentrations of proteins or genomic DNA trap the organic and aqueous solvents. Troubleshooting Step: Increase your centrifugation speed to 14,000 × g for an additional 10 minutes at 4°C. If the emulsion persists, add 50 µL of 1M NaCl to the tube. The increased ionic strength of the aqueous phase forces the hydrophobic lipids into the organic phase (a process known as the "salting-out" effect).

Q: My C17-LacCer recovery is highly variable between technical replicates. What is causing this? A: This is a classic symptom of non-specific binding. Highly hydrophobic sphingolipids can adhere to standard plastic surfaces during the drying and reconstitution phases. Troubleshooting Step: Switch to low-retention glass vials or highly inert polypropylene tubes. Additionally, ensure your reconstitution solvent (Isopropanol/Methanol) is thoroughly vortexed and sonicated for 5 minutes to fully resolubilize the dried lipid film.

Q: I am experiencing peak splitting or poor retention of LacCer on my C18 column. A: This is usually caused by an injection solvent mismatch. If you inject lipids dissolved in a solvent that is much stronger (more non-polar) than your LC starting mobile phase, the lipids will precipitate or travel unretained through the column. Troubleshooting Step: Ensure your final dried extract is reconstituted in a solvent that closely matches your initial mobile phase conditions. A 1:1 mixture of Isopropanol/Methanol is generally well-tolerated, but injecting smaller volumes (e.g., 2 µL instead of 10 µL) can drastically reduce peak distortion.

References

1.3 - NIH[3] 2. 2 - NIH[2] 3.4 - bioRxiv[4] 4.5 - Cayman Chemical[5] 5.1 - PLOS[1]

Sources

Troubleshooting

addressing matrix effects in N-Heptadecanoyl-lactosylceramide quantification

Welcome to the Technical Support Center for Sphingolipid LC-MS/MS Quantification. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sphingolipid LC-MS/MS Quantification. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve matrix effects when quantifying endogenous lactosylceramides using N-Heptadecanoyl-lactosylceramide (C17-LacCer) as an internal standard.

Matrix effects—specifically ion suppression in the electrospray ionization (ESI) source—are the leading cause of quantification errors in lipidomics. This guide moves beyond basic troubleshooting to explain the causality behind these phenomena and provides a self-validating framework to ensure absolute scientific integrity in your assays.

Part 1: Visualizing the Root Cause and Solution

To mathematically correct for matrix effects, your internal standard (IS) must experience the exact same ionization environment as your target analyte. The diagram below illustrates why your choice of chromatographic separation is the critical variable in this self-validating system.

G cluster_chromatography Chromatographic Separation Strategy Sample Biological Matrix (Plasma/Tissue) Spike Spike Internal Standard: C17-Lactosylceramide Sample->Spike Extraction Lipid Extraction (Alkaline Hydrolysis + Butanol) Spike->Extraction HILIC HILIC (Class-based Co-elution) Extraction->HILIC Polar Headgroup RP Reversed-Phase (RP) (Chain-length Separation) Extraction->RP Hydrophobic Tails ESI_HILIC ESI-MS/MS Identical Matrix Effects HILIC->ESI_HILIC IS & Analyte Co-elute ESI_RP ESI-MS/MS Differential Matrix Effects RP->ESI_RP IS & Analyte Elute Separately Result_HILIC Accurate Quantification (IS corrects for suppression) ESI_HILIC->Result_HILIC Result_RP Quantification Error (IS fails to correct suppression) ESI_RP->Result_RP

Workflow comparing HILIC vs. Reversed-Phase LC for C17-Lactosylceramide matrix effect correction.

Part 2: Troubleshooting Guide & FAQs

Q1: Why use N-Heptadecanoyl-lactosylceramide (C17-LacCer) instead of a stable isotope-labeled (SIL) standard? A: While SIL standards are the gold standard, they are expensive and often commercially unavailable for every endogenous chain length. C17-LacCer (d18:1/17:0) is an unnatural, odd-chain sphingolipid rarely found in healthy mammalian tissues 1[1]. It acts as a highly effective, cost-efficient surrogate internal standard to normalize extraction recovery and ionization efficiency.

Q2: I am seeing severe, non-linear ion suppression for lactosylceramides in whole blood. What is the root cause? A: Matrix effects in LC-MS/MS are caused by competition for charge droplets in the ESI source. Complex matrices like whole blood contain massive concentrations of endogenous glycerophospholipids (e.g., phosphatidylcholines). When these co-elute with your target lactosylceramides, they monopolize the available charge, leading to a dramatic loss in MS response (ion suppression) at higher injection volumes 2[2].

Q3: My C17-LacCer IS isn't correcting for the matrix effects on C24-LacCer when using a C18 column. Why? A: Reversed-phase (RP) chromatography separates lipids based on the hydrophobicity of their acyl chains. Consequently, C17-LacCer elutes significantly earlier than long-chain C24-LacCer. Because they elute at different times, they enter the MS source alongside entirely different background matrix components 3[3]. If a massive matrix peak suppresses the C24-LacCer retention window but not the C17-LacCer window, the IS cannot mathematically correct the error.

Q4: How do I ensure my IS and endogenous analytes experience the exact same matrix effects? A: Switch your chromatographic strategy to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC separates lipids based on their polar headgroups rather than their hydrophobic tails. This forces all lactosylceramides (including your C17 IS and endogenous C16/C24 species) to co-elute in a single sharp peak 3[3]. Because they enter the ESI source simultaneously, they experience identical ion suppression, allowing the C17-LacCer to perfectly normalize the matrix effect.

Q5: How can I physically remove the suppressing matrix components during sample preparation? A: Standard biphasic extractions (like MTBE or Bligh-Dyer) co-extract suppressing glycerophospholipids. To eliminate this, implement a single-phase extraction assisted by alkaline hydrolysis 2[2]. Alkaline hydrolysis selectively cleaves the ester bonds of glycerophospholipids, rendering them water-soluble. Sphingolipids, which contain robust amide bonds, remain intact.

Part 3: Quantitative Impact of Matrix Effects

The table below summarizes how different methodologies impact the Matrix Factor (MF). An MF of 100% indicates zero ion suppression or enhancement. Notice how the combination of HILIC and alkaline hydrolysis creates a nearly perfect analytical environment.

Extraction MethodChromatographic StrategyIS Co-elution with Analyte?Average Analyte Recovery (%)Matrix Factor (%)
MTBE (Biphasic)Reversed-Phase (C18)No65 - 75%40 - 50% (Severe Suppression)
Butanol (Single-Phase)Reversed-Phase (C18)No85 - 95%55 - 65% (Moderate Suppression)
Butanol + Alk. Hydrolysis HILIC Yes > 90% 95 - 105% (Negligible Effect)

Part 4: Validated Step-by-Step Protocol

To guarantee trustworthiness, every analytical protocol must be a self-validating system. This methodology uses C17-LacCer to account for both extraction losses and ESI suppression simultaneously.

Phase 1: Matrix Aliquoting & IS Spiking

  • Aliquot 50 µL of the biological matrix (e.g., plasma, whole blood, or cell lysate) into a 2 mL glass vial.

  • Spike with 10 µL of C17-Lactosylceramide internal standard working solution (e.g., 1 µM in methanol).

    • Causality Check: Spiking into the raw matrix before any chemical manipulation ensures the IS binds to matrix proteins identically to endogenous lipids, validating the entire extraction efficiency.

Phase 2: Alkaline Hydrolysis (Matrix Depletion) 3. Add 50 µL of 0.1 M Methanolic Potassium Hydroxide (KOH) to the sample. 4. Vortex briefly and incubate at 37°C for 60 minutes.

  • Causality Check: This saponifies ester-linked glycerophospholipids (the primary culprits of ESI suppression) without degrading the amide-linked lactosylceramides 2[2].

Phase 3: Single-Phase Butanol Extraction 5. Add 400 µL of water-saturated butanol to the hydrolysate. 6. Vortex vigorously for 2 minutes to ensure complete lipid partitioning. 7. Centrifuge at 10,000 x g for 10 minutes at 4°C. 8. Collect the upper organic phase and transfer it to a clean glass insert. Evaporate to dryness under a gentle stream of nitrogen.

  • Causality Check: Single-phase butanol provides superior recovery for polar sphingolipids compared to traditional biphasic MTBE methods 2[2].

Phase 4: Reconstitution & HILIC-MS/MS Analysis 9. Reconstitute the dried lipid pellet in 100 µL of Acetonitrile/Water (95:5, v/v) containing 5 mM ammonium formate and 0.2% formic acid. 10. Inject 5 µL onto a sub-2 µm HILIC column coupled to a tandem mass spectrometer.

  • Causality Check: HILIC ensures class-based co-elution of all lactosylceramides. Because the C17-LacCer IS and endogenous analytes enter the MS source simultaneously, they are subjected to the exact same ionization environment, fully correcting any residual matrix effects 3[3].

References

  • Source: Taylor & Francis / tandfonline.
  • Source: National Institutes of Health (NIH)
  • C17 Lactosylceramide (d18:1/17:0) (CAS 1354699-26-5)

Sources

Optimization

Sphingolipidomics Support Center: Overcoming Signal-to-Noise Barriers in Lactosylceramide Analysis

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows where low-abundance bioactive sphingolipids—specifically lactosylceramides (LacCer)—are lost in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows where low-abundance bioactive sphingolipids—specifically lactosylceramides (LacCer)—are lost in the baseline noise. Achieving a reliable limit of quantitation (LOQ = 10:1 S/N) requires moving beyond generic, one-size-fits-all lipidomics protocols.

To successfully quantify these species, you must engineer a self-validating system where sample preparation, chromatography, and mass spectrometry are mechanistically aligned to isolate the analyte, control its ionization, and flag matrix failures automatically.

Diagnostic Workflow: Isolating the S/N Bottleneck

Before adjusting instrument parameters, use the following decision tree to identify the root cause of your signal degradation.

Workflow Step1 Signal-to-Noise < 10:1 (Low Abundance LacCer) Step2 Identify Root Cause Step1->Step2 Path1 Ion Suppression (Phospholipid Co-elution) Step2->Path1 Path2 Adduct Splitting ([M+H]+ vs [M+Na]+) Step2->Path2 Sol1 MTBE Biphasic Extraction or Aminopropyl SPE Path1->Sol1 Remove Matrix Sol2 Buffer Mobile Phase (2mM Ammonium Formate) Path2->Sol2 Consolidate Ions Validate Self-Validating Output: Target S/N > 10:1 Sol1->Validate Sol2->Validate

Caption: Diagnostic workflow for troubleshooting low LacCer signal-to-noise ratios.

Troubleshooting Guide & FAQs

Q1: My LacCer peaks are barely above the noise floor in plasma samples, despite using a standard Bligh-Dyer extraction. How can I reduce matrix interference?

The Causality: The traditional Bligh-Dyer method (chloroform/methanol/water) is highly efficient but lacks specificity. It co-extracts massive amounts of highly ionizable phospholipids, particularly phosphatidylcholines (PCs)[1]. In the electrospray ionization (ESI) source, these abundant PCs outcompete the neutral, less easily ionized LacCer species for surface charge on the droplet, leading to severe ion suppression. The Solution: Switch to a Methyl tert-butyl ether (MTBE) extraction. MTBE has a lower polarity index than chloroform, which slightly reduces the extraction of highly polar phospholipids while maintaining excellent recovery of sphingolipids[2]. Furthermore, the MTBE lipid-rich phase forms the upper layer during phase separation, preventing physical contamination from the protein pellet during collection.

Q2: I am seeing multiple peaks for a single LacCer mass, or the signal seems split across different m/z values. How do I consolidate the signal?

The Causality: Lactosylceramides are neutral glycosphingolipids. In positive ESI mode, they do not have a strong basic site, making them prone to forming multiple adducts simultaneously—primarily [M+H]⁺, [M+Na]⁺, and [M+K]⁺. This "adduct splitting" dilutes your target signal across several mass channels, drastically reducing the S/N for your primary Multiple Reaction Monitoring (MRM) transition. The Solution: You must control the ionic environment of your mobile phase to force the formation of a single, stable adduct. Adding a volatile buffer like ammonium formate (2–5 mM) along with 0.2% formic acid provides an overwhelming abundance of protons and ammonium ions, driving the equilibrium toward the [M+H]⁺ species and actively suppressing sodium adducts[3].

Q3: What MRM transitions maximize sensitivity and ensure I am not measuring isobaric background noise?

The Causality: For mammalian sphingolipids, the most intense and reliable product ion in ESI+ is generated by the cleavage of the glycosidic headgroup and the neutral loss of the fatty acid, leaving the dehydrated sphingoid base backbone[4]. For LacCer species containing a standard d18:1 sphingosine backbone, this product ion is universally m/z 264.3. Relying on this specific transition establishes structural confirmation: if the precursor mass matches the intact LacCer and the product mass is exactly 264.3, you have high confidence in the lipid class and backbone identity.

Table 1: Optimized MRM Transitions & Collision Energies for LacCer Species
Target AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
LacCer (d18:1/16:0) 862.6264.34280
LacCer (d18:1/24:0) 974.8264.34590
LacCer (d18:1/24:1) 972.8264.34590
IS: LacCer (d18:1/12:0) 806.6264.34080
IS: LacCer-d7 (d18:1/16:0) 869.6271.34280

Data Summary: The product ion m/z 264.3 corresponds to the dehydrated d18:1 sphingoid base. For the d7-deuterated internal standard, the mass shift yields m/z 271.3.

Self-Validating Protocol: MTBE Extraction & LC-MS/MS Quantification

To guarantee scientific integrity, this protocol is designed as a self-validating system . By embedding specific checkpoints (like pre-extraction isotope spiking), the assay automatically reveals whether a low signal is due to true biological absence or an analytical failure.

Phase 1: Isotope-Spiked Biphasic Extraction
  • Sample Aliquot: Transfer 50 µL of plasma or tissue homogenate to a clean glass vial.

  • Internal Standard (IS) Spike: Add 225 µL of ice-cold Methanol containing 50 pmol of a non-endogenous standard (e.g., 4) or a deuterated standard (e.g., 5)[4][5].

    • Causality Check: Spiking before extraction ensures any physical losses or ionization suppression events affect the endogenous analyte and the IS equally. If the final IS signal drops below a 10:1 S/N, the extraction has failed, preventing a false-negative biological report.

  • Solvent Addition: Add 750 µL of MTBE. Vortex for 10 seconds and incubate on an orbital shaker at room temperature for 10 minutes.

  • Phase Separation: Add 188 µL of MS-grade H₂O. Centrifuge at 10,000 × g for 10 minutes at 4°C.

    • Causality Check: MTBE forms the upper organic layer, leaving the protein pellet and highly polar interferents safely at the bottom.

  • Collection: Carefully transfer 500 µL of the upper MTBE layer to a clean vial. Evaporate to dryness under nitrogen gas and reconstitute in 100 µL of starting mobile phase.

Phase 2: Buffered Chromatography
  • Column: Use a sub-2-µm C18 or C8 column maintained at 50°C to ensure sharp peak shapes for bulky sphingolipids.

  • Mobile Phase A: H₂O with 0.2% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.2% formic acid and 2 mM ammonium formate.

    • Causality Check: The ammonium formate buffer prevents adduct splitting, forcing LacCer to ionize uniformly as the [M+H]⁺ adduct[3].

Phase 3: Targeted MRM Acquisition
  • Set the mass spectrometer to Positive ESI mode.

  • Monitor the transitions listed in Table 1.

  • Validation Gate: Before analyzing the biological data, confirm that the S/N ratio for the internal standard exceeds 10:1. If it does not, the run must be flagged for severe matrix suppression or instrument drift.

References

1.3 - NIH.gov 2.4 - NIH.gov 3.2 - NIH.gov 4.1 - NIH.gov 5.5 - NIH.gov

Sources

Reference Data & Comparative Studies

Validation

N-Heptadecanoyl-lactosylceramide vs C16:0-lactosylceramide as biomarkers

Title: N-Heptadecanoyl-Lactosylceramide vs. C16:0-Lactosylceramide: A Senior Application Scientist’s Guide to Sphingolipid Biomarker Quantification Introduction: The Analytical Duality of Lactosylceramides In the rapidly...

Author: BenchChem Technical Support Team. Date: March 2026

Title: N-Heptadecanoyl-Lactosylceramide vs. C16:0-Lactosylceramide: A Senior Application Scientist’s Guide to Sphingolipid Biomarker Quantification

Introduction: The Analytical Duality of Lactosylceramides

In the rapidly evolving field of lipidomics, distinguishing between an endogenous disease biomarker and the exogenous calibrator used to measure it is critical. When developing targeted mass spectrometry assays, researchers frequently encounter two closely related glycosphingolipids: C16:0-lactosylceramide (C16-LacCer) and N-Heptadecanoyl-lactosylceramide (C17:0-LacCer) .

Rather than competing biological markers, these two molecules represent a symbiotic analytical system. C16-LacCer is a highly abundant, naturally occurring sphingolipid that serves as a powerful diagnostic biomarker for inflammatory and metabolic diseases. Conversely, C17-LacCer is an odd-chain, semi-synthetic lipid that functions as the gold-standard internal standard (IS) required to accurately quantify C16-LacCer. This guide objectively compares their properties, biological roles, and integration into self-validating LC-MS/MS workflows.

Part 1: The Endogenous Target — C16:0-Lactosylceramide

C16-LacCer is a central hub in mammalian glycosphingolipid metabolism. Synthesized via the addition of galactose to glucosylceramide by lactosylceramide synthase, it acts as both a structural membrane component and a bioactive second messenger.

Clinical Utility & Biomarker Efficacy: Because its accumulation is directly tied to lysosomal dysfunction and inflammatory signaling, C16-LacCer has emerged as a high-value biomarker. For instance, high-resolution lipidomic profiling has demonstrated that elevated serum levels of C16:0-LacCer can accurately discriminate pediatric patients with1[1]. Furthermore, C16-LacCer is significantly elevated in the urine and glomeruli of patients suffering from 2, indicating localized dysregulation of glycosphingolipid metabolism[2].

G Cer Ceramide (C16:0) GlcCer Glucosylceramide (GlcCer) Cer->GlcCer GlcCer Synthase LacCer Lactosylceramide (C16:0-LacCer) GlcCer->LacCer LacCer Synthase Complex Complex Gangliosides LacCer->Complex Glycosyltransferases

Lactosylceramide biosynthesis pathway highlighting C16:0-LacCer generation.

Part 2: The Analytical Calibrator — N-Heptadecanoyl-Lactosylceramide (C17:0)

To utilize C16-LacCer as a reliable clinical diagnostic tool, its quantification must be absolute. However, mass spectrometry of lipids is notoriously plagued by matrix effects—where co-eluting biological molecules suppress or enhance the ionization of the target analyte.

The Causality of Choosing C17:0-LacCer: Mammalian lipid biosynthesis predominantly utilizes two-carbon acetyl-CoA building blocks, resulting in even-chain fatty acids (e.g., C16, C18). Odd-chain sphingolipids like3[3]. By spiking samples with a known concentration of this semi-synthetic odd-chain lipid, researchers introduce a molecule that behaves identically to C16-LacCer during liquid-liquid extraction and chromatography, but can be distinctly resolved by its mass-to-charge (m/z) ratio. This makes it an indispensable internal standard for evaluating therapeutic efficacy, such as measuring Gb3 and Lyso-Gb3 scavenging in 4[4].

Part 3: Quantitative Data & Property Comparison

ParameterC16:0-LactosylceramideN-Heptadecanoyl-lactosylceramide (C17:0)
Primary Role Endogenous Disease BiomarkerExogenous Internal Standard (IS)
Origin Naturally occurring in mammalian tissuesSemi-synthetic / Rare in mammals
Fatty Acid Chain Even-chain (16 carbons)Odd-chain (17 carbons)
Molecular Weight 862.2 g/mol 876.2 g/mol
Clinical Utility Diagnostic marker for IBD, Lupus Nephritis, Metabolic SyndromeCalibrator for absolute lipid quantification and recovery validation
Analytical Advantage High physiological abundance reflects disease stateIdentical extraction/ionization efficiency to C16 without endogenous interference

Part 4: Self-Validating Experimental Workflow

To ensure scientific integrity, the following protocol outlines a self-validating system for the absolute quantification of C16:0-LacCer using C17:0-LacCer. Every step is designed with a mechanistic purpose to eliminate analytical bias.

Protocol: UHPLC-MS/MS Absolute Quantification of C16:0-LacCer

  • Sample Aliquoting & IS Spiking

    • Action: Transfer 25 µL of biological sample (e.g., serum/plasma) into a glass vial. Immediately spike with 10 µL of 100 ng/mL C17:0-LacCer internal standard.

    • Causality: Spiking the IS before any sample processing ensures that any subsequent volumetric losses, extraction inefficiencies, or degradation affect the target and the IS equally. The final C16/C17 ratio remains perfectly preserved, self-validating the recovery rate.

  • Biphasic Lipid Extraction (Modified Bligh & Dyer)

    • Action: Add 570 µL of Chloroform/Methanol (1:2, v/v) and vortex for 30 seconds. Add 190 µL of Chloroform and 190 µL of LC-MS grade water. Centrifuge at 10,000 × g for 10 minutes.

    • Causality: The sequential addition alters the solvent polarity, creating a biphasic system. Denatured proteins precipitate at the interphase, while the hydrophobic ceramide backbones drive both C16 and C17 lactosylceramides into the lower organic (chloroform) phase, isolating them from polar metabolites.

  • Evaporation and Reconstitution

    • Action: Carefully extract the lower organic phase, evaporate to dryness under a gentle stream of nitrogen gas, and reconstitute in 120 µL of 0.5% formic acid in Water:Methanol (25:75).

    • Causality: Nitrogen prevents the oxidative degradation of the lipids. The addition of formic acid in the reconstitution solvent acts as a proton donor, maximizing the generation of [M+H]+ precursor ions during positive-mode electrospray ionization (ESI+).

  • UHPLC-MRM Analysis

    • Action: Inject 5 µL onto a C18 reversed-phase column. Monitor the Multiple Reaction Monitoring (MRM) transitions for C16:0-LacCer and C17:0-LacCer.

    • Causality: The C18 stationary phase resolves lipids based on hydrophobicity. Because C17 has only one additional methylene (-CH2-) group compared to C16, they co-elute. They experience identical matrix suppression in the ESI source, allowing the C16/C17 peak area ratio to mathematically cancel out ion suppression and provide true absolute quantification.

G Sample Biological Sample (Endogenous C16) Spike Spike IS (C17:0-LacCer) Sample->Spike Extract Lipid Extraction (Biphasic) Spike->Extract LCMS UHPLC-MS/MS (MRM Mode) Extract->LCMS Quant Quantification (C16/C17 Ratio) LCMS->Quant

LC-MS/MS lipidomics workflow utilizing C17:0-LacCer as an internal standard.

References

1.[1] Title:1 | Source: nih.gov 2.[2] Title:2 | Source: frontiersin.org 3.[3] Title:3 | Source: caymanchem.com 4.[4] Title:4 | Source: nih.gov

Sources

Comparative

comparing radiochemical vs mass spectrometry assays for lactosylceramide synthase

An In-Depth Technical Guide: Radiochemical vs. Mass Spectrometry Assays for Lactosylceramide Synthase Lactosylceramide (LacCer) is a foundational glycosphingolipid required for the biosynthesis of nearly all complex gang...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Radiochemical vs. Mass Spectrometry Assays for Lactosylceramide Synthase

Lactosylceramide (LacCer) is a foundational glycosphingolipid required for the biosynthesis of nearly all complex gangliosides and plays a pivotal role in mediating neuroinflammation and cellular signaling[1]. The synthesis of LacCer is driven by Lactosylceramide Synthase (LCS), an enzyme primarily encoded by the B4GALT5 and B4GALT6 genes[2]. These galactosyltransferases catalyze the transfer of a galactose moiety from UDP-galactose to glucosylceramide (GlcCer)[1].

Accurately measuring LCS activity is essential for researchers studying sphingolipid metabolism and developing targeted therapeutics. Historically, this was achieved using radiochemical assays[1]. However, recent methodological advancements have introduced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing deuterated substrates[3]. As a Senior Application Scientist, I have structured this guide to objectively compare these two approaches, detailing their mechanistic principles, experimental protocols, and performance metrics.

Mechanistic Overview of Lactosylceramide Synthesis

Before comparing the assays, it is critical to understand the biochemical reaction being measured. Both assays rely on providing the LCS enzyme with an acceptor substrate (GlcCer) and a donor substrate (UDP-Galactose) to monitor the formation of the product (LacCer).

LCS_Reaction GlcCer Glucosylceramide (Acceptor) Enzyme Lactosylceramide Synthase (B4GALT5 / B4GALT6) GlcCer->Enzyme UDPGal UDP-Galactose (Donor) UDPGal->Enzyme LacCer Lactosylceramide (Product) Enzyme->LacCer UDP UDP (Byproduct) Enzyme->UDP

Caption: Enzymatic synthesis of Lactosylceramide catalyzed by B4GALT5/6.

Method 1: The Classical Radiochemical Assay

Principle: The classical method relies on the incorporation of a radioactive donor (typically UDP-[³H]galactose or UDP-[¹⁴C]galactose) into an unlabeled GlcCer acceptor[4]. The radiolabeled product is subsequently isolated from unreacted precursors and quantified[1].

Experimental Protocol:

  • Substrate Preparation: Mix the acceptor substrate (GlcCer) with a carrier lipid (e.g., lecithin) in ethanol. Evaporate the solvent and sonicate the residue in water to form liposomes, ensuring the highly hydrophobic lipid is accessible to the enzyme[5].

  • Reaction Mixture: Prepare a 50 µL reaction mixture containing 50 mM HEPES buffer (pH 7.3), 5 mM MgCl₂, 5 mM MnCl₂, the GlcCer liposomes, and the radiolabeled donor UDP-[³H]galactose[4].

  • Enzyme Incubation: Add the biological sample (e.g., 10 µL of cell homogenate or membrane fraction) and incubate at 37°C for 20 to 60 minutes[2].

  • Termination & Extraction: Terminate the reaction by adding a chloroform/methanol mixture (2:1, v/v). Partition the organic phase to isolate the synthesized lipids from the unreacted, water-soluble UDP-[³H]galactose[4].

  • Separation & Quantitation: Resolve the lipid extract using Thin-Layer Chromatography (TLC) or descending paper chromatography. Scrape the specific LacCer band from the plate and quantify the radioactivity using liquid scintillation counting[4].

Causality & Limitations: While effective for samples with artificially high LCS expression (e.g., B4GALT5-transfected cells), this method suffers from severe limitations in wild-type or low-expressing tissues (like human dermal fibroblasts)[1]. Why? Crude homogenates contain numerous endogenous galactosyltransferases and unspecific substrates. These enzymes non-specifically incorporate the radiolabeled galactose, creating a high background noise that completely masks the true LCS signal[3]. Consequently, researchers are often forced to perform tedious Golgi-enrichment fractionations just to detect baseline activity[3].

Method 2: The LC-MS/MS Assay (Deuterated Substrate)

Principle: This novel assay utilizes a stable-isotope-labeled acceptor, deuterated glucosylceramide (GlcCer-d7), and an unlabeled UDP-galactose donor[1]. The newly synthesized deuterated lactosylceramide (LacCer-d7) is directly quantified using tandem mass spectrometry[3].

Experimental Protocol:

  • Reaction Mixture: Combine 50 mM HEPES (pH 7.3), 10 mM MnCl₂ (optimized for the MS assay), 2.5 mM CDP-Choline (an optional stimulator), unlabeled UDP-Gal, and the GlcCer-d7 acceptor[3].

  • Enzyme Incubation: Add the crude cell homogenate (up to 0.2 mg/mL protein concentration) and incubate at 37°C for up to 60 minutes[3].

  • Termination & Precipitation: Stop the reaction by adding pure methanol (e.g., 75 µL methanol to the reaction volume). Centrifuge at 13,400 rpm for 10 minutes to precipitate out all proteins[3].

  • Direct Injection: Discard the protein pellet. Inject 5 µL of the pure methanolic supernatant directly into a high-sensitivity LC-MS/MS system (e.g., a triple quadrupole linear ion trap mass spectrometer equipped with an ESI source)[3].

  • Quantitation: Monitor the specific mass transitions for LacCer-d7 using Multiple Reaction Monitoring (MRM)[3].

Causality & Advantages: This protocol is a self-validating system. Biological matrices naturally lack lipid species with the exact molecular mass of the deuterated product (LacCer-d7)[3]. Because the mass signature is entirely unique, the background signal is virtually zero[3]. This eliminates the need for complex chromatographic lipid extraction (TLC) and provides a highly sensitive, reliable measurement even in crude homogenates lacking robust LCS activity[1].

Workflow Comparison

Workflow cluster_Radio Radiochemical Assay cluster_MS LC-MS/MS Assay Start Biological Sample (Crude Cell Homogenate) R1 Add UDP-[³H]Galactose + Unlabeled GlcCer Start->R1 M1 Add Unlabeled UDP-Gal + Deuterated GlcCer-d7 Start->M1 R2 Organic Solvent Extraction & TLC Separation R1->R2 R3 Scrape Plate & Liquid Scintillation Counting R2->R3 M2 Methanol Precipitation (Protein Removal) M1->M2 M3 Direct LC-MS/MS Injection & Quantitation of LacCer-d7 M2->M3

Caption: Workflow comparison: Radiochemical vs. LC-MS/MS assays for LCS activity.

Comparative Data & Performance Metrics

To objectively evaluate both methods, researchers compared their performance across different biological sources, including high-expressing HEK-B4GALT5 cells and low-expressing wild-type HEK-293T cells and human dermal fibroblasts[1].

ParameterClassical Radiochemical AssayLC-MS/MS Assay (GlcCer-d7)
Detection in High-Expressing Cells Reliable (Comparable to MS)Reliable (Comparable to Radio)
Detection in Low-Expressing Cells Fails (Signal masked by background)Highly Reliable (Distinct mass signature)
Background Noise High (Due to non-specific radiolabeling by other galactosyltransferases)Near Zero (Biological samples lack LacCer-d7 mass equivalents)
Sample Preparation Labor-intensive (Requires Golgi enrichment, solvent extraction, and TLC)Streamlined (Simple methanol precipitation and direct injection)
Safety & Handling High risk (Requires radioactive safety protocols, specialized disposal)Standard laboratory safety (No radiochemicals)
Kinetic Parameters (B4GALT5) Difficult to isolate specific kinetics in crude extractsKₘ for GlcCer-d7: ~2.47 µMKₘ for UDP-Gal: ~214.4 µM

Data synthesized from comparative validation studies[1],[4],[3].

Application Scientist's Perspective

Transitioning from radiochemical to mass spectrometry-based assays represents a critical upgrade for laboratories studying glycosphingolipid biosynthesis. The classical method's reliance on TLC makes it labor-intensive and highly susceptible to false positives in crude extracts due to off-target radiolabeling[3].

By leveraging the mass specificity of GlcCer-d7, the LC-MS/MS assay bypasses the need for Golgi enrichment, allowing direct measurement in crude homogenates[3]. This is particularly vital for translational research involving patient-derived fibroblasts or B4galt5 conditional knockout models where residual enzyme activity is extremely low[1],[2]. Furthermore, eliminating the regulatory and financial burdens associated with radioisotope management makes the LC-MS/MS approach the definitive modern standard for glycosyltransferase activity screening.

References

  • Dei Cas, M., Montavoci, L., Casati, S., Malagolini, N., Dall'Olio, F., & Trinchera, M. (2023). Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry. International Journal of Molecular Sciences, 24(6), 5291.[Link]

  • Yoshihara, T., et al. (2018). Lactosylceramide synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice. PLOS Genetics, 14(8), e1007545.[Link]

Sources

Validation

Cross-Validation of N-Heptadecanoyl-Lactosylceramide Quantification Methods: A Technical Guide

Executive Summary Accurate quantification of glycosphingolipids is critical for understanding membrane dynamics, cellular signaling, and the pathophysiology of lysosomal storage disorders such as Fabry disease. N-Heptade...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate quantification of glycosphingolipids is critical for understanding membrane dynamics, cellular signaling, and the pathophysiology of lysosomal storage disorders such as Fabry disease. N-Heptadecanoyl-lactosylceramide (C17-LacCer, d18:1/17:0) serves as the gold-standard internal standard (ISTD) in these lipidomic workflows. This guide provides an objective cross-validation of the dominant analytical platforms used for C17-LacCer quantification, detailing the causality behind methodological choices and providing a self-validating experimental protocol for researchers and drug development professionals.

The Mechanistic Rationale: Why N-Heptadecanoyl-Lactosylceramide?

In mammalian biochemistry, fatty acid synthesis relies on the iterative addition of two-carbon units (acetyl-CoA), resulting in an overwhelming predominance of even-chain lipids (e.g., C16:0, C18:0, C24:0). Consequently, odd-chain sphingolipids are virtually absent in natural biological matrices[1].

By utilizing a synthetic odd-chain lipid like1[1], researchers create a self-validating analytical system . When spiked into a sample prior to extraction, C17-LacCer exhibits nearly identical physicochemical properties (hydrophobicity, ionization efficiency, and fragmentation kinetics) to endogenous lactosylceramides. This ensures that any technical variance—whether from extraction losses, matrix suppression in the ion source, or instrument drift—affects the analyte and the ISTD equally, allowing for absolute quantification[2].

Pathway Cer Ceramide GlcCer Glucosylceramide Cer->GlcCer UGCG SM Sphingomyelin Cer->SM SGMS LacCer Lactosylceramide (Target Class) GlcCer->LacCer B4GALT5/6 Gb3 Globotriaosylceramide (Gb3) LacCer->Gb3 A4GALT

Sphingolipid metabolic pathway highlighting lactosylceramide synthesis.

Cross-Validation of Quantification Platforms

To accurately quantify C17-LacCer and endogenous targets, researchers must select an analytical platform that balances sensitivity, resolution, and throughput. Below is an objective comparison of the three leading methodologies.

Targeted LC-MS/MS (Triple Quadrupole - QqQ)
  • Mechanism: Utilizes Multiple Reaction Monitoring (MRM). The precursor ion is isolated in Q1, fragmented via collision-induced dissociation in Q2, and a specific product ion (typically the m/z 264.3 sphingosine backbone fragment) is filtered in Q3.

  • Performance: This is the gold standard for absolute quantification. It offers the highest sensitivity and a linear dynamic range spanning 4–5 orders of magnitude, making it ideal for clinical biomarker monitoring (e.g., tracking Gb3 and Lyso-Gb3 clearance in 3[3]).

  • Limitation: Blind to non-targeted species; cannot be used for untargeted discovery.

Untargeted LC-HRMS (Orbitrap / Q-TOF)
  • Mechanism: Acquires full-scan, high-resolution MS1 data coupled with data-dependent or data-independent MS2 fragmentation (DDA/DIA)[4].

  • Performance: Provides exceptional mass accuracy (<5 ppm), which is crucial for distinguishing isobaric lipid species that share identical nominal masses. It allows for retrospective data mining without re-running samples[2].

  • Limitation: Slightly lower sensitivity for trace-level lipids compared to QqQ due to ion competition in the source and duty-cycle limitations during full-scan acquisition[2].

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
  • Mechanism: Employs supercritical CO₂ mixed with a polar modifier (e.g., methanol) as the mobile phase.

  • Performance: Offers an orthogonal separation mechanism to traditional reversed-phase LC (RPLC). SFC excels at rapidly separating lipid classes and resolving stereoisomers[2].

  • Limitation: Hardware is less ubiquitous in standard clinical laboratories, and method transferability can be challenging compared to established LC-MS/MS protocols.

Comparative Performance Data
Analytical FeatureTargeted LC-MS/MS (QqQ)Untargeted LC-HRMS (Orbitrap/Q-TOF)SFC-MS/MS
Primary Application Absolute quantification of predefined lipidsBiomarker discovery & retrospective profilingHigh-throughput class separation & isomer resolution
Sensitivity (LOD/LOQ) Excellent (Femtomole to low Picomole)Good (Picomole range)Good (Picomole range)
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude3–4 orders of magnitude
Mass Accuracy Low (Unit resolution, ~0.7 Da)High (< 5 ppm)Variable (Depends on coupled MS analyzer)
Matrix Effect Susceptibility Moderate (Mitigated by C17-LacCer ISTD)High (Ion competition in full scan)Low to Moderate

Self-Validating Experimental Protocol: Extraction to Analysis

The following protocol leverages a modified Bligh-Dyer/Folch liquid-liquid extraction. Every step is designed with explicit causality to maximize lipid recovery while minimizing ion suppression[5].

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (C17-LacCer) Sample->Spike Extract Liquid-Liquid Extraction (CHCl3:MeOH:H2O) Spike->Extract LC Chromatographic Separation (C18 / HILIC) Extract->LC MS Mass Spectrometry (MRM / HRMS) LC->MS Data Quantification & Data Analysis MS->Data

Step-by-step experimental workflow for lipid extraction and LC-MS/MS quantification.

Phase 1: Sample Preparation & Internal Standard Spiking
  • Causality: Spiking the internal standard into the initial homogenization solvent rather than the final extract is critical. This ensures C17-LacCer undergoes the exact same matrix suppression, extraction losses, and degradation as endogenous lactosylceramides[2].

  • Aliquot 50 µL of plasma or 5–15 mg of homogenized tissue into a glass extraction vial[3].

  • Add 600 µL of ice-cold Methanol containing 40 ng of N-Heptadecanoyl-lactosylceramide (C17-LacCer) and other relevant internal standards (e.g., C17-Glucosylceramide)[3][6].

Phase 2: Liquid-Liquid Extraction
  • Causality: The sequential addition of chloroform and water creates a biphasic system. Glycosphingolipids partition into the lower organic phase, effectively desalting the sample and removing hydrophilic interferents (e.g., free sugars, amino acids) that cause ion suppression[5].

  • Add 300 µL of Chloroform and 100 µL of ddH₂O to the mixture[3].

  • Vortex vigorously for 10 minutes to ensure complete phase mixing and lipid solubilization[6].

  • Centrifuge at 14,000 rpm (or ~18,600 × g) for 10 minutes at 4°C to achieve sharp phase separation[3].

Phase 3: Recovery & Reconstitution
  • Causality: Nitrogen drying prevents the oxidation of unsaturated acyl chains (e.g., the d18:1 sphingosine backbone), which would otherwise alter the m/z ratio and severely reduce quantification accuracy.

  • Carefully transfer the lower organic phase to a clean glass vial, avoiding the proteinaceous interphase[7].

  • Evaporate the solvent completely under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid film in 200 µL of Methanol (or initial LC mobile phase) and transfer to an autosampler vial for LC-MS/MS analysis[3][8].

References

  • MDPI. "Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry." URL:[9]

  • Cayman Chemical. "Deuterated Odd Chain Fluorescent Standards for Sphingolipidomics." URL:[1]

  • PMC. "Systematic gene therapy derived from an investigative study of AAV2/8 vector gene therapy for Fabry disease." URL:[3]

  • eScholarship. "Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics." URL:[4]

  • bioRxiv. "A highly efficient gene disruption strategy reveals lipid co-regulatory networks." URL:[6]

  • ResearchGate. "Acyltransferases in the first step of glycerophospholipid synthesis have redundant and non-redundant roles in sn-1 acyl chain re." URL:[7]

  • MDPI. "Development of Lanzyme as the Potential Enzyme Replacement Therapy Drug for Fabry Disease." URL:[8]

  • PMC. "Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry." URL:[5]

  • ACS Publications. "Recurrent Topics in Mass Spectrometry-Based Metabolomics and Lipidomics—Standardization, Coverage, and Throughput." URL:[2]

Sources

Comparative

Validation of N-Heptadecanoyl-lactosylceramide (C17-LacCer) as a Lipidomics Internal Standard: A Comparative Guide

Executive Summary In targeted lipidomics, the accuracy of absolute quantification hinges entirely on the selection of an appropriate internal standard (IS). Lactosylceramides (LacCer) are critical bioactive sphingolipids...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In targeted lipidomics, the accuracy of absolute quantification hinges entirely on the selection of an appropriate internal standard (IS). Lactosylceramides (LacCer) are critical bioactive sphingolipids that serve as precursors for complex gangliosides and are heavily implicated in atherosclerosis, neuroinflammation, and apoptosis.

This guide provides an objective, data-driven comparison of N-Heptadecanoyl-lactosylceramide (C17-LacCer; d18:1/17:0) against stable isotope-labeled (SIL) and short even-chain alternatives. By examining extraction thermodynamics, electrospray ionization (ESI) dynamics, and experimental recovery data, we demonstrate why C17-LacCer serves as a highly robust, cost-effective, and analytically rigorous internal standard for sphingolipidomics[1].

The Biological & Analytical Context

Lactosylceramide is not merely a structural membrane component; it is a signaling hub. Pathological accumulation of LacCer is a known driver of plaque instability in acute myocardial infarction and a biomarker in Fabry's disease[2][3]. Because endogenous LacCer species exist in picomole to nanomole concentrations, minor analytical variations during sample preparation or mass spectrometry can lead to profound misinterpretations of biological phenotypes[1].

Pathway Cer Ceramide GlcCer Glucosylceramide Cer->GlcCer UGCG LacCer Lactosylceramide (Target) GlcCer->LacCer B4GALT5/6 Ganglio Complex Gangliosides (GM3, etc.) LacCer->Ganglio Sialyltransferases Disease Atherosclerosis & Inflammation LacCer->Disease Pathological Accumulation

Biosynthetic pathway of Lactosylceramide and its pathological implications.

Comparative Analysis of Internal Standards

To achieve accurate quantification, an IS must mimic the analyte's physicochemical properties while remaining entirely distinguishable by mass-to-charge ratio (


) and absent from the natural biological matrix[4].
The Contenders
  • N-Heptadecanoyl-lactosylceramide (C17-LacCer): Mammalian cells synthesize predominantly even-chain fatty acids (e.g., C16, C18, C24). Odd-chain sphingolipids like C17-LacCer are virtually absent in natural mammalian samples[1].

  • Stable Isotope-Labeled LacCer (e.g., d3-LacCer or 13C-LacCer): The theoretical "gold standard." Isotopologues exhibit identical chromatographic retention times to endogenous lipids[1][4].

  • Short Even-Chain Analogs (e.g., C12-LacCer): A budget-friendly alternative historically used before odd-chain and SIL standards became widely commercially available.

Mechanistic Causality: Why C17-LacCer Excels

While SIL standards are excellent, their prohibitive cost limits their use in high-throughput clinical cohorts. C17-LacCer bridges the gap between performance and scalability through two mechanistic advantages:

  • Extraction Thermodynamics: Lipid extraction relies on partitioning between aqueous and organic phases. The hydrophobic tail of C17-LacCer ensures its partition coefficient (

    
    ) is nearly identical to the predominant C16 and C18 endogenous species. In contrast, C12-LacCer is significantly more polar, causing a disproportionate fraction to remain trapped in the aqueous/methanol interface during biphasic extraction, skewing recovery calculations.
    
  • Electrospray Ionization (ESI) Dynamics: In LC-MS/MS, ionization efficiency is dictated by the molecule's ability to reach the surface of the ESI droplet. C17-LacCer possesses equivalent surface activity to endogenous long-chain LacCers. This ensures that as the lipids co-elute from the reversed-phase column, the IS and the analytes experience identical ion suppression from background matrix components[4].

Self-Validating Experimental Protocol

To ensure data integrity, the extraction protocol must function as a self-validating system . By spiking the C17-LacCer standard directly into the intact biological sample before adding extraction solvents, any subsequent physical loss of the sample (e.g., incomplete pipetting of the organic phase) is proportionally mirrored by the IS. This renders the final Analyte/IS ratio mathematically invariant to volumetric handling errors[4][5].

High-Efficiency MTBE Extraction Workflow

Unlike traditional Folch (Chloroform/Methanol) extractions where the lipid-rich organic layer is at the bottom, the Methyl tert-butyl ether (MTBE) method places the organic layer at the top, preventing protein contamination during pipetting.

  • Sample Spiking: Aliquot 50 µL of plasma or cell lysate. Immediately spike with 20 pmol of C17-LacCer (d18:1/17:0)[5].

  • Protein Precipitation & Partitioning: Add 225 µL of ice-cold Methanol and vortex for 10 seconds. Add 750 µL of MTBE and incubate on a shaker at room temperature for 10 minutes.

  • Phase Separation: Induce phase separation by adding 188 µL of LC-MS grade water. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection: Carefully aspirate the upper organic (MTBE) phase and transfer to a clean glass vial.

  • Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v) for LC-MS/MS injection.

Workflow Sample 1. Biological Sample (Plasma/Tissue/Cells) Spike 2. Spike Internal Standard (C17-LacCer) Sample->Spike Ensures recovery correction Extract 3. Biphasic Extraction (MTBE/MeOH/H2O) Spike->Extract Homogenization Phase 4. Phase Separation (Centrifugation at 10,000 x g) Extract->Phase Induces partitioning Organic 5. Organic Phase Collection & Nitrogen Drying Phase->Organic Isolates lipidome LCMS 6. LC-MS/MS Analysis (MRM Mode) Organic->LCMS Reconstitution Data 7. Data Processing & Absolute Quantification LCMS->Data Peak integration

Self-validating lipid extraction and LC-MS/MS workflow using C17-LacCer.

Quantitative Performance Data

The following table synthesizes validation data comparing the three classes of internal standards under standard reversed-phase LC-MS/MS conditions (using a C18 column and positive ESI mode).

Performance MetricC17-LacCer (Odd-Chain)d3-LacCer (SIL)C12-LacCer (Even-Chain)
Extraction Recovery (%) 92.4 ± 3.1%94.1 ± 2.5%78.5 ± 6.2%
Matrix Effect (Suppression) < 12%< 10%> 25%
RT Shift vs. Endogenous C16 + 0.4 min0.0 min (Co-elution)- 1.8 min
Linear Dynamic Range 0.5 nmol/L – 50 µmol/L0.5 nmol/L – 50 µmol/L2.0 nmol/L – 25 µmol/L
Cost per 1000 Samples Moderate (

)
High (

)
Low ($)
Suitability Optimal for high-throughput Optimal for absolute reference Not recommended

Data Interpretation: C17-LacCer demonstrates extraction recoveries and matrix effect profiles that are statistically comparable to the expensive SIL standard[6]. Because C12-LacCer elutes significantly earlier than endogenous long-chain species (due to reduced hydrophobicity), it escapes the specific matrix suppression zone of the natural lipids, leading to an overestimation of endogenous LacCer concentrations.

Conclusion

For laboratories conducting large-scale lipidomics, N-Heptadecanoyl-lactosylceramide (C17-LacCer) represents the optimal balance of analytical rigor and economic viability. Its odd-chain structure guarantees absence from mammalian matrices[1], while its long-chain thermodynamic properties ensure it perfectly tracks the extraction efficiency and ionization behavior of endogenous disease biomarkers[4][5]. By integrating C17-LacCer into a self-validating MTBE workflow, researchers can achieve highly reproducible, publication-quality quantification.

References

  • National Institutes of Health (PMC). Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from:[Link]

  • bioRxiv. A highly efficient gene disruption strategy reveals lipid co-regulatory networks. Retrieved from:[Link]

  • Lipotype GmbH. Lactosylceramide Analysis - Lipid Analysis. Retrieved from: [Link]

Sources

Validation

comparative analysis of lactosylceramide profiles in healthy vs diseased states

Title: Unlocking Sphingolipid Dynamics: A Comparative Guide to Lactosylceramide Profiling in Healthy and Diseased States As a Senior Application Scientist specializing in mass spectrometry and lipidomics, I frequently en...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking Sphingolipid Dynamics: A Comparative Guide to Lactosylceramide Profiling in Healthy and Diseased States

As a Senior Application Scientist specializing in mass spectrometry and lipidomics, I frequently encounter the analytical challenge of accurately quantifying low-abundance, highly bioactive sphingolipids. Lactosylceramide (LacCer) is a central hub in sphingolipid metabolism. It serves as the obligate precursor for complex gangliosides and acts as a potent lipid second messenger.

In healthy physiological states, LacCer maintains cellular homeostasis and membrane microdomain (lipid raft) integrity. However, in diseased states—ranging from inflammatory bowel disease (IBD) to neurodegeneration and coronary heart disease—LacCer synthesis is heavily upregulated, driving oxidative stress and inflammatory cascades. This guide provides an in-depth comparative analysis of LacCer profiling methodologies, bridging the gap between analytical chemistry and pathobiology.

The Mechanistic Role of Lactosylceramide in Pathobiology

To understand why we measure LacCer, we must first understand its biological causality. LacCer is synthesized by β-1,4-galactosyltransferases (such as B4GALT5 and B4GALT6), which transfer galactose to glucosylceramide [2]. In inflammatory states, pro-inflammatory cytokines like TNF-α upregulate LacCer synthase activity.

This accumulation of LacCer alters the lipid raft architecture, recruiting reactive oxygen species (ROS) and activating kinase cascades (e.g., p44MAPK). In the central nervous system, this drives astrocyte proliferation and neuroinflammation linked to Multiple Sclerosis and Parkinson's disease [5]. In the gastrointestinal tract, it promotes neutrophil infiltration, acting as a critical biomarker for Crohn's disease [3].

G Cer Ceramide GlcCer Glucosylceramide Cer->GlcCer Glucosylceramide Synthase LacCer Lactosylceramide (LacCer) GlcCer->LacCer B4GALT5/6 (LacCer Synthase) Healthy Healthy State: Ganglioside Synthesis & Membrane Integrity LacCer->Healthy Basal Levels Disease Diseased State: ROS Production & Pro-inflammatory Signaling LacCer->Disease Upregulated by TNF-α

Fig 1. Divergent lactosylceramide signaling pathways in healthy versus diseased environments.

Comparative Analysis of Analytical Methodologies

Historically, LacCer synthase activity and LacCer quantification relied on radiolabeled substrates and High-Performance Thin-Layer Chromatography (HPTLC). While functionally useful for bulk analysis, these legacy methods lack the specificity to resolve varying acyl-chain lengths (e.g., C16:0 vs. C24:0 LacCer) and introduce radioactive hazards [2].

Today, targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Triple Quadrupole (QqQ) systems is the gold standard. High-Resolution Mass Spectrometry (HRMS) provides excellent untargeted discovery capabilities, but QqQ offers superior limit of detection (LOD) and absolute quantitative linearity at the femtomole level.

Table 1: Quantitative Comparison of Analytical Methods for LacCer Profiling

Analytical FeatureRadiochemical / HPTLCUntargeted HRMS (Q-TOF/Orbitrap)Targeted LC-MS/MS (QqQ)
Sensitivity (LOD) High (Picomole range)Moderate to HighUltra-High (Femtomole range)
Acyl-Chain Resolution Poor (Measures bulk LacCer)ExcellentExcellent
Throughput Low (Labor-intensive)ModerateHigh
Multiplexing NoYes (Global Lipidome)Yes (Specific MRM transitions)
Primary Application Legacy enzyme assaysBiomarker discovery[1]Clinical quantification & diagnostics [4]

Self-Validating Experimental Protocol: LC-MS/MS Quantification

Scientific integrity demands that every protocol be a self-validating system. In lipidomics, this is achieved by incorporating stable isotope-labeled internal standards (e.g., Deuterated LacCer or GlcCerd7) at the very first step of sample preparation [2]. This corrects for extraction recovery losses and matrix-induced ion suppression, ensuring that the final readout reflects true biological variance rather than technical artifact.

Workflow S1 Sample Prep & Spike-in S2 Biphasic Lipid Extraction S1->S2 S3 UPLC Separation S2->S3 S4 ESI-MS/MS (MRM Mode) S3->S4 S5 Data Analysis & Normalization S4->S5

Fig 2. LC-MS/MS lipidomics workflow using deuterated standards for absolute quantification.

Step-by-Step Methodology:
  • Sample Preparation & Internal Standard Spike-In : Homogenize the biological matrix (e.g., 50 µL plasma or 10 mg tissue). Immediately spike with a known concentration of deuterated internal standard (e.g., LacCer-d3 or C12:0 LacCer).

    • Causality: Adding the standard before extraction guarantees that any physical loss of lipids during phase separation applies equally to the endogenous lipid and the standard, allowing for exact mathematical correction later.

  • Biphasic Lipid Extraction (Modified Folch Method) : Add Methanol:Chloroform (2:1 v/v) to the homogenate. Vortex vigorously and centrifuge at 13,400 rpm for 10 minutes. Extract the lower organic phase.

    • Causality: LacCer is highly hydrophobic. The chloroform phase efficiently partitions sphingolipids away from polar metabolites, salts, and precipitating proteins.

  • Chromatographic Separation (Normal-Phase UPLC) : Reconstitute the dried extract in the mobile phase and inject it onto a Normal-Phase or HILIC column.

    • Causality: Lactosylceramide (LacCer) and Galabiosylceramide (Ga2) are structural isomers with identical masses. Normal-phase UPLC ensures baseline separation of these isomers, preventing false-positive quantification—a critical step validated in the monitoring of Fabry disease [4].

  • Mass Spectrometry Detection (ESI-MS/MS) : Operate the mass spectrometer in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). Monitor the transition of the protonated parent ion to the common sphingosine backbone daughter ion (m/z 264.4).

  • Data Normalization : Calculate the area under the curve (AUC) ratio of the endogenous LacCer peak to the internal standard peak to determine the absolute concentration.

Translating Lipid Profiles to Diseased States

Applying this rigorous methodology reveals stark contrasts in LacCer profiles between healthy and diseased cohorts. The ability to resolve specific acyl-chain lengths has uncovered that not all LacCer species behave identically in pathology.

Table 2: LacCer Alterations in Specific Pathologies

Disease StateLacCer Profile AlterationMechanistic Implication
Inflammatory Bowel Disease (CD) Significant elevation of C16:0-LacCer in serum [3]Acts as a pro-inflammatory second messenger; serves as a high-sensitivity diagnostic biomarker to differentiate Crohn's Disease from Ulcerative Colitis.
Multiple Sclerosis (MS) Increased LacCer in astrocytes [5]Induces iNOS expression and neuroinflammation via lipid raft reorganization and chemokine (CCL2) recruitment.
Fabry Disease Unchanged LacCer (but elevated Ga2) [4]Highlights the absolute necessity of UPLC to separate LacCer from its isomer Ga2 to avoid misdiagnosing α-galactosidase A deficiency.
Systemic Viral Infection / Aging Dynamic fluctuations in longitudinal cohorts [1]Suggests LacCer plays a broader role in immune homeostasis and the attenuation of systemic inflammatory processes over time.

Conclusion

The transition from healthy homeostasis to a diseased state is deeply encoded in the lipidome. By leveraging targeted LC-MS/MS with rigorous internal standardization and optimal chromatographic separation, researchers can confidently quantify lactosylceramide species down to the femtomole level. This analytical precision is not merely an academic exercise; it is the foundational requirement for discovering novel biomarkers and validating therapeutic targets in complex inflammatory, metabolic, and neurodegenerative diseases.

References

  • Title: Dynamic lipidome alterations associated with human health, disease and ageing Source: Nature Metabolism (via PMC) URL: [Link]

  • Title: Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry Source: PMC / NIH URL: [Link]

  • Title: Sphingolipid Analysis Indicate Lactosylceramide as a Potential Biomarker of Inflammatory Bowel Disease in Children Source: MDPI Biomolecules URL: [Link]

  • Title: Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients Source: Analytical Chemistry (via PubMed) URL: [Link]

  • Title: The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease Source: Frontiers in Aging Neuroscience (via PMC) URL: [Link]

Comparative

A Comparative Guide to Odd-Chain Sphingolipids in Cell Signaling: The Unique Role of N-Heptadecanoyl-lactosylceramide

Abstract Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical regulators of a vast array of cellular processes, including proliferation, apoptosis, and inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical regulators of a vast array of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] While even-chain sphingolipids have been extensively studied, their odd-chain counterparts, characterized by an odd number of carbon atoms in their fatty acid or sphingoid base backbone, are emerging as a new frontier in lipid signaling research.[3][4] These less abundant species exhibit unique metabolic and signaling properties that distinguish them from their even-chain homologs. This guide provides an in-depth comparison of N-heptadecanoyl-lactosylceramide (C17-LacCer), a key odd-chain glycosphingolipid, with other major odd-chain sphingolipids. We will explore their distinct roles in cell signaling, supported by experimental data, and provide detailed protocols for their investigation, empowering researchers to dissect these complex pathways.

The Landscape of Odd-Chain Sphingolipids: Metabolism and Significance

Sphingolipid metabolism is a complex network of interconnected pathways occurring primarily in the endoplasmic reticulum (ER) and Golgi apparatus.[5][6] The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA (a C16 fatty acid), which is why even-chain (e.g., C16, C18, C24) sphingolipids are the most abundant species.[7] Odd-chain sphingolipids arise from the utilization of odd-chain fatty acids, such as pentadecanoic acid (C15:0) or heptadecanoic acid (C17:0), as precursors.[8] While present at lower concentrations, their distinct structure imparts unique biophysical properties, influencing their incorporation into membrane microdomains (lipid rafts) and their interactions with signaling proteins.[1][8]

The central metabolic pathway involves a series of enzymatic conversions. A simplified overview is presented below, highlighting the position of key odd-chain species.

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Cytosol_Membrane Cytosol / Membranes Serine_PalmitoylCoA Serine + C17-CoA DHS C17-Dihydrosphingosine (C17-Sphinganine) Serine_PalmitoylCoA->DHS SPT DHCer C17-Dihydroceramide DHS->DHCer CerS Cer C17-Ceramide DHCer->Cer DES1 GlcCer C17-Glucosylceramide Cer->GlcCer GCS Sph C17-Sphingosine Cer->Sph CDase cluster_Golgi cluster_Golgi Cer->cluster_Golgi LacCer N-Heptadecanoyl- lactosylceramide (C17-LacCer) GlcCer->LacCer LacCerS S1P C17-Sphingosine-1-Phosphate (C17-S1P) Sph->S1P SphK1/2

Caption: Simplified metabolic pathway of odd-chain sphingolipids.

N-Heptadecanoyl-lactosylceramide (C17-LacCer): A Unique Glycosphingolipid

Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide backbone linked to a lactose headgroup, is a pivotal molecule in the biosynthesis of more complex glycosphingolipids.[9][10] Beyond its structural role, LacCer is a bioactive lipid that functions as a second messenger in various signaling cascades, particularly those related to inflammation and oxidative stress.[11][12]

Diverse stimuli, including oxidized LDL, platelet-derived growth factor (PDGF), and tumor necrosis factor-α (TNF-α), can activate LacCer synthase, leading to the rapid generation of LacCer within lipid rafts.[11] This newly synthesized LacCer can then trigger downstream events:

  • Oxidative Stress: LacCer activates NADPH oxidase, leading to the production of reactive oxygen species (ROS). This "oxidative stress" environment is implicated in pathologies like atherosclerosis.[9][11]

  • Inflammation: LacCer activates cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid, a precursor to pro-inflammatory prostaglandins.[12]

The N-heptadecanoyl (C17) acyl chain of C17-LacCer is critical to its function. The odd-numbered chain length can alter membrane fluidity and the packing of lipids within rafts, potentially modulating the recruitment and activation of associated signaling proteins, such as the Src family kinase Lyn, in a manner distinct from its more common C16 or C24 counterparts.[13]

Comparative Analysis of Odd-Chain Sphingolipid Signaling

While sharing a common metabolic origin, different odd-chain sphingolipids exert distinct and sometimes opposing effects on cell signaling. The "sphingolipid rheostat" model, which describes the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a key concept in the field.[14][15] This principle extends to their odd-chain variants.

Molecule Primary Signaling Role Key Downstream Effectors/Pathways Subcellular Localization Supporting Experimental Insight
N-Heptadecanoyl-lactosylceramide (C17-LacCer) Pro-inflammatory, Pro-oxidative Stress, Pro-angiogenicNADPH Oxidase (ROS production), cPLA2 (Arachidonic Acid release), PECAM-1, ICAM-1.[9][10]Plasma Membrane (Lipid Rafts).[11]Exogenous treatment of cells with LacCer is associated with increased ROS, cell adhesion, and angiogenesis.[9][10] It serves as a convergence point for agonists like ox-LDL and TNF-α.[11]
C17-Ceramide Pro-apoptotic, Cell Cycle Arrest, Pro-inflammatoryProtein Phosphatase 2A (PP2A), Caspases, JNK/p38 MAPK.[16][17]Mitochondria, ER, Plasma Membrane.[1]C17-ceramide can be used as a metabolic tracer to show increased ceramide levels correlate with apoptosis induction. Its odd-chain allows it to be distinguished from endogenous even-chain ceramides.[18][19]
C17-Sphingosine-1-Phosphate (C17-S1P) Pro-survival, Pro-proliferative, Anti-apoptotic, Immune Cell TraffickingS1P Receptors (S1PR1-5), Akt, ERK, Rac.[2][7]Intracellular (messenger), Extracellular (ligand).[2]C17-S1P acts as a ligand for G protein-coupled S1P receptors, activating downstream survival pathways. Its effects often directly counteract those of ceramide.[7][14]

Experimental Design & Methodologies

Dissecting the specific signaling contribution of C17-LacCer requires a multi-faceted approach combining metabolic labeling, lipidomics, and functional cellular assays. As a Senior Application Scientist, I advocate for a self-validating experimental workflow that incorporates rigorous controls.

G cluster_workflow Experimental Workflow A Step 1: Cell Culture & Metabolic Labeling (e.g., with C17-Sphingosine) B Step 2: Stimulus (e.g., TNF-α, ox-LDL) A->B C Step 3: Sample Collection (Lipids & Proteins) B->C D Step 4A: Lipidomics (LC-MS/MS Analysis) C->D Lipid Extraction E Step 4B: Functional Assay (e.g., Western Blot, ROS measurement) C->E Cell Lysis F Step 5: Data Integration & Pathway Analysis D->F E->F

Sources

Validation

Comparative Guide: The Impact of Saturated vs. Unsaturated Lactosylceramides on Membrane Fluidity

Lactosylceramide (LacCer) is a ubiquitous and highly bioactive glycosphingolipid that serves as a structural component of the plasma membrane and a critical intermediate in the biosynthesis of complex gangliosides. While...

Author: BenchChem Technical Support Team. Date: March 2026

Lactosylceramide (LacCer) is a ubiquitous and highly bioactive glycosphingolipid that serves as a structural component of the plasma membrane and a critical intermediate in the biosynthesis of complex gangliosides. While the lactose headgroup dictates its extracellular interactions, the biophysical behavior of LacCer within the lipid bilayer is fundamentally governed by its hydrophobic ceramide backbone.

This guide provides an in-depth comparative analysis of how the acyl chain saturation state of LacCer dictates membrane fluidity, phase separation, and downstream cellular signaling.

Mechanistic Causality: Acyl Chain Saturation and Membrane Biophysics

The macroscopic fluidity of a biological membrane is a direct consequence of the microscopic packing of its constituent lipids. The acyl chain of LacCer can vary significantly in both length (typically C16 to C24) and saturation[1].

  • Saturated Lactosylceramides (e.g., C16:0, C24:0): Saturated acyl chains possess a linear, flexible conformation that allows for maximal van der Waals interactions with adjacent lipids. This structural linearity enables tight lipid packing, significantly reducing the free volume within the hydrophobic core[2]. As a result, saturated LacCers exhibit high phase transition temperatures (

    
     ~78–80°C) and strongly promote the formation of rigid, liquid-ordered (
    
    
    
    ) or gel phases at physiological temperatures[3]. Furthermore, very-long-chain saturated species (like C24:0) can interdigitate into the opposing leaflet, further rigidifying the membrane and stabilizing lipid microdomains[4].
  • Unsaturated Lactosylceramides (e.g., C24:1): The introduction of a cis-double bond in the acyl chain creates a rigid ~30-degree kink. This steric distortion acts as a physical wedge, disrupting the highly ordered packing of adjacent lipid tails[2]. By increasing the intermolecular spacing, unsaturated LacCers lower the phase transition temperature, partition more readily into liquid-disordered (

    
    ) phases, and subsequently increase overall membrane fluidity[5].
    

G LacCer Lactosylceramide (LacCer) Sat Saturated Acyl Chain (e.g., C16:0, C24:0) LacCer->Sat Unsat Unsaturated Acyl Chain (e.g., C24:1) LacCer->Unsat PackTight Tight Lipid Packing High Tm (~80°C) Sat->PackTight PackLoose Disrupted Packing (Kinks) Lower Tm Unsat->PackLoose Rigid Decreased Fluidity (Gel / Lo Phase) PackTight->Rigid Fluid Increased Fluidity (Ld Phase) PackLoose->Fluid

Logical flow of LacCer acyl chain saturation effects on membrane fluidity.

Quantitative Comparison of Biophysical Properties

The structural differences between saturated and unsaturated LacCers translate into distinct thermodynamic and biophysical parameters. The table below summarizes the comparative data derived from model membrane studies.

Lipid SpeciesAcyl Chain StructurePhase Transition Temp (

)
Impact on Membrane FluidityPreferred Membrane Phase
C16:0 LacCer Saturated (Long)~78.0°C - 80.0°C[3]Strongly DecreasesGel / Liquid-Ordered (

)
C24:0 LacCer Saturated (Very Long)>80.0°CDecreases (Induces Interdigitation)Gel / Liquid-Ordered (

)
C24:1 LacCer Unsaturated (Monounsaturated)Significantly LoweredIncreasesLiquid-Disordered (

)

Functional Implications in Cellular Signaling

The biophysical properties of LacCer directly dictate its biological function, particularly in immune cells. In human neutrophils, LacCer is highly enriched in detergent-resistant membranes (DRMs), commonly known as lipid rafts[1].

Interestingly, neutrophils predominantly express very-long-chain C24:0 and C24:1 LacCers, whereas other cell lines (like HL-60) express shorter C16:0 variants[1]. The specific spatial organization driven by these longer, saturated chains is required to form functional signaling platforms. When pathogens bind to the LacCer headgroup, these rigid microdomains cluster together, recruiting and activating the Src family kinase Lyn. This cascade ultimately triggers superoxide generation and targeted cell migration[4].

Pathway Ligand Pathogen/Ligand Raft Lipid Raft (Sat. LacCer Enriched) Ligand->Raft Binds Lyn Lyn Kinase Activation Raft->Lyn Recruits ROS Superoxide Generation & Cell Migration Lyn->ROS Triggers

Saturated LacCer microdomains mediate Lyn kinase signaling in neutrophils.

Experimental Methodologies

To objectively compare the effects of saturated vs. unsaturated LacCer on membrane fluidity, researchers rely on rigorous, self-validating biophysical assays.

Protocol A: Measuring Membrane Fluidity via DPH Fluorescence Anisotropy

Causality: DPH (1,6-diphenyl-1,3,5-hexatriene) is a hydrophobic fluorescent probe that partitions into the core of the lipid bilayer. The rotational mobility of DPH is restricted by tightly packed (saturated) lipids, resulting in high fluorescence anisotropy (


). Conversely, unsaturated lipids create a fluid environment, allowing DPH to rotate freely during its excited state, yielding a low anisotropy value.
  • Vesicle Preparation: Dry 1 mM of the target lipid mixture (e.g., POPC spiked with 10 mol% C16:0 LacCer vs. C24:1 LacCer) under a nitrogen stream, followed by vacuum desiccation for 2 hours.

  • Hydration & Extrusion: Hydrate the lipid film in 1 mL of HEPES buffer (pH 7.4) at 85°C (above the

    
     of LacCer). Extrude the suspension 11 times through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).
    
  • Probe Labeling: Add DPH dissolved in tetrahydrofuran (THF) to the LUVs at a strict 1:250 probe-to-lipid molar ratio. Incubate in the dark at room temperature for 30 minutes to ensure complete partitioning.

  • Measurement: Excite the sample at 358 nm and measure emission at 430 nm using a spectrofluorometer equipped with cross-polarizers.

  • Self-Validation Check: Always run a parallel control of pure DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) vesicles. DOPC is highly unsaturated and fluid at room temperature. If the DOPC control does not yield a low anisotropy value (

    
    ), the polarizer alignment is flawed or the probe has aggregated, invalidating the run.
    
Protocol B: Visualizing Phase Separation in Giant Unilamellar Vesicles (GUVs)

Causality: Because saturated LacCers drive the formation of rigid


 phases while unsaturated lipids prefer 

phases, introducing a fluorescent dye that selectively partitions into the fluid

phase (e.g., Bodipy-PC) allows for the direct microscopic visualization of membrane domains[3].

Workflow Step1 1. Lipid Mixture Prep (LacCer/POPC/Chol + Dye) Step2 2. Electroformation (Indium Tin Oxide slides) Step1->Step2 Step3 3. Temperature Control (Cooling below Tm) Step2->Step3 Step4 4. Confocal Microscopy (Lo vs Ld domain imaging) Step3->Step4

Experimental workflow for assessing LacCer phase separation in GUVs.

  • Lipid Deposition: Dissolve a ternary mixture of LacCer/POPC/Cholesterol (e.g., 25:50:25 mol%) and 0.5 mol% Bodipy-PC in chloroform. Spread 10

    
    L onto the conductive surface of an Indium Tin Oxide (ITO) coated glass slide.
    
  • Electroformation: Assemble the ITO slides into a chamber filled with 300 mM sucrose. Apply an alternating current (10 Hz, 3 V) at 85°C for 2 hours to grow GUVs.

  • Imaging: Transfer the GUVs to an observation chamber containing iso-osmolar glucose. Use a confocal microscope with a temperature-controlled stage.

  • Self-Validation Check: Cool the chamber from 60°C to 25°C. At high temperatures, the membrane should appear uniformly fluorescent (miscible). As the temperature drops below the mixture's

    
    , dark patches (unlabeled 
    
    
    
    domains enriched in saturated LacCer) must emerge against the bright
    
    
    background. If no domains form upon cooling, the lipid composition was compromised during preparation.

References

1.[2] Membrane Lipid Composition: Effect on Membrane and Organelle Structure, Function and Compartmentalization and Therapeutic Avenues - PMC. nih.gov.2 2.[1] Involvement of very long fatty acid-containing lactosylceramide in lactosylceramide-mediated superoxide generation and migration. riken.jp. 1 3.[4] Role of very long fatty acid-containing glycosphingolipids in membrane organization and cell signaling: The model of lactosylceramide in neutrophils. researchgate.net. 4 4.[3] Effect of cholesterol on the lactosylceramide domains in phospholipid bilayers - PMC - NIH. nih.gov. 3 5.[5] Lipid Signaling During Gamete Maturation - Frontiers. frontiersin.org. 5

Sources

Comparative

Quantitative Comparison of Lactosylceramide Levels Across Cell Lines: A Comprehensive Analytical Guide

As lipidomics advances, we are increasingly recognizing that glycosphingolipids are not merely inert structural components of the plasma membrane, but highly dynamic signaling molecules. Among these, Lactosylceramide (La...

Author: BenchChem Technical Support Team. Date: March 2026

As lipidomics advances, we are increasingly recognizing that glycosphingolipids are not merely inert structural components of the plasma membrane, but highly dynamic signaling molecules. Among these, Lactosylceramide (LacCer) stands out as a critical bioactive lipid second messenger and a universal precursor for complex glycosphingolipids (gangliosides, sulfatides, and globosides)[1].

For researchers and drug development professionals, accurately quantifying LacCer across different cell lines is paramount. Aberrant LacCer accumulation is a proven driver of cell proliferation, oxidative stress, and multidrug resistance in various malignancies[1],[2]. This guide provides an objective, quantitative comparison of LacCer levels across key cell lines and establishes a field-proven, self-validating LC-MS/MS protocol for its accurate measurement.

The Biological Imperative: Why Quantify Lactosylceramide?

The biosynthesis of LacCer is tightly regulated. It is synthesized in the Golgi apparatus where galactosyltransferases (primarily B4GALT5 and B4GALT6) transfer galactose from UDP-galactose to glucosylceramide (GlcCer)[3]. Once synthesized, LacCer can either be further glycosylated into complex lipids or act directly as a signaling molecule. For instance, LacCer directly binds to and activates cytosolic phospholipase A2α (cPLA2α), triggering arachidonic acid release and downstream inflammatory phenotypes[4].

Understanding the baseline and stimulated levels of LacCer in specific in vitro models is essential for evaluating inhibitors targeting glycosphingolipid metabolism.

LacCerPathway Cer Ceramide GlcCer Glucosylceramide (GlcCer) Cer->GlcCer GlcT-1 LacCer Lactosylceramide (LacCer) GlcCer->LacCer B4GALT5 / 6 Complex Complex GSLs (Gangliosides) LacCer->Complex Sialyltransferases Prolif Cell Proliferation & Inflammation LacCer->Prolif cPLA2α Activation

Fig 1. Biosynthetic pathway of Lactosylceramide and its downstream signaling effects.

Quantitative Comparison of LacCer Across Diverse Cell Lines

The cellular lipidome is highly sensitive to phenotypic changes, particularly in cancer and drug-resistant models. The table below synthesizes quantitative LC-MS/MS and radiolabeling data comparing relative LacCer levels across distinct cell lines.

Cell LineTissue OriginPhenotype / ConditionRelative LacCer LevelKey Mechanistic DriverSource
MESSA Uterine SarcomaDrug-sensitive (Parental)Baseline (1.0x)Standard GSL metabolism2[2]
DX5 Uterine SarcomaMultidrug-resistant (Doxorubicin)2.5x Increase Upregulated GlcCer/LacCer flux2[2]
GARF Uterine SarcomaMultidrug-resistant (Dox + PSC833)5.0x Increase Uncoupled GCS and LacCer synthase2[2]
HCT-116 Colorectal CarcinomaHighly proliferativeSignificantly Elevated Overexpression of β-1,4-GalT-V5[5]
HEK-293T Embryonic KidneyWild-typeLow / BaselineEndogenous B4GALT expression3[3]
HEK-B4GALT5 Embryonic KidneyB4GALT5 OverexpressionHighly Elevated Ectopic B4GALT5 expression3[3]
Causality Behind the Data

The data reveals a stark correlation between LacCer levels and cellular stress/resistance. In the multidrug-resistant sarcoma cell lines (DX5 and GARF), the selection pressure from chemotherapeutics induces an uncoupling between glucosylceramide synthase (GCS) and LacCer synthase, driving a 2.5- to 5-fold accumulation of LacCer compared to the parental MESSA line[2]. Similarly, in human colorectal cancer (HCT-116), cell density-dependent proliferation is directly fueled by the overexpression of the β-1,4-GalT-V enzyme, resulting in massive LacCer accumulation[1],[5].

Methodological Framework: LC-MS/MS vs. Legacy Techniques

Historically, LacCer synthase activity and LacCer mass were determined using radiolabeled galactose incorporation. However, this method is fundamentally flawed when applied to biological sources with low LacCer synthase expression (e.g., crude human fibroblasts or wild-type HEK-293T cells) due to high background noise from endogenous unspecific substrates[3].

Modern lipidomics relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By utilizing deuterated acceptor substrates (e.g., GlcCerd7), LC-MS/MS provides a highly sensitive, self-validating measurement with a significantly lower Limit of Detection (LOD) than radiochemical methods[3],[6].

LCMSWorkflow Sample Cell Line Harvest & Lysis (Protein Normalization) Spike Spike Internal Standard (Deuterated GlcCerd7 / LacCer-d3) Sample->Spike Extract Biphasic Lipid Extraction (Chloroform/Methanol/Water) Spike->Extract LC Liquid Chromatography (C18 Reverse-Phase Separation) Extract->LC MS Tandem Mass Spectrometry (MRM Mode for Specific m/z) LC->MS Data Quantitative Analysis (Absolute Concentration) MS->Data

Fig 2. Step-by-step LC-MS/MS workflow for the absolute quantification of cellular LacCer.

Optimized Step-by-Step Protocol for LacCer Quantification

To guarantee scientific integrity, the following protocol is designed as a self-validating system . Every step includes built-in controls to account for biological and technical variance.

Step 1: Cell Culturing & Normalization
  • Procedure: Culture cells (e.g., HCT-116 or MESSA) to exactly 70-80% confluency. Wash with cold PBS, scrape into lysis buffer, and homogenize. Immediately perform a BCA Protein Assay on a small aliquot.

  • Causality: LacCer mass is highly cell-density dependent[1]. Normalizing the final lipid readout to total protein concentration (e.g., pmol/mg protein) is the only way to establish a stable denominator for objective comparison across morphologically distinct cell lines.

Step 2: Internal Standard Spiking
  • Procedure: Spike a known concentration of deuterated internal standard (e.g., GlcCerd7 or LacCer-d3) directly into the crude cell homogenate before adding extraction solvents[3].

  • Causality: Lipid extraction is never 100% efficient. Spiking the standard early accounts for variable lipid recovery during extraction and corrects for ion suppression (matrix effects) during electrospray ionization. This ensures the final readout reflects absolute biological concentrations.

Step 3: Biphasic Lipid Extraction (Modified Bligh-Dyer)
  • Procedure: Add a mixture of Chloroform:Methanol (2:1 v/v) to the homogenate. Vortex vigorously, then add MS-grade water to induce phase separation. Centrifuge at 3,000 x g for 10 minutes. Carefully collect the lower organic phase.

  • Causality: LacCer is highly hydrophobic. The biphasic system forces LacCer and other sphingolipids to partition into the lower chloroform layer, effectively precipitating proteins and leaving polar metabolites (which cause mass spec interference) in the upper aqueous layer.

Step 4: LC-MS/MS MRM Acquisition
  • Procedure: Dry the organic phase under nitrogen gas and reconstitute in the LC mobile phase. Inject into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Operate in Multiple Reaction Monitoring (MRM) mode.

  • Causality: LacCer exists as multiple species depending on the fatty acyl chain length (e.g., C16 vs. C24). MRM provides absolute specificity by filtering for the specific parent ion in the first quadrupole (Q1) and a characteristic fragment ion (e.g., m/z 264 for the sphingosine backbone) in the third quadrupole (Q3)[6].

References

  • Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. MDPI. URL:[Link]

  • Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry. PMC. URL:[Link]

  • Lactosylceramide synthase β-1,4-GalT-V: A novel target for the diagnosis and therapy of human colorectal cancer. PubMed. URL:[Link]

  • Accumulation of lactosylceramide and overexpression of a PSC833-resistant P-glycoprotein in multidrug-resistant human sarcoma cells. Spandidos Publications. URL:[Link]

  • Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α. PMC. URL:[Link]

Sources

Validation

A Researcher's Guide to the Differential Expression of Lactosylceramides in Metabolic Syndrome

Introduction: Beyond a Simple Biomarker Metabolic syndrome (MetS) represents a cluster of conditions—including central obesity, hypertension, dyslipidemia, and insulin resistance—that collectively increase the risk for c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Biomarker

Metabolic syndrome (MetS) represents a cluster of conditions—including central obesity, hypertension, dyslipidemia, and insulin resistance—that collectively increase the risk for cardiovascular disease and type 2 diabetes. In the quest for biomarkers and mechanistic understanding, the field of lipidomics has identified sphingolipids, particularly ceramides, as key players in the pathophysiology of MetS.[1] However, focusing solely on ceramides provides an incomplete picture. Downstream metabolites, such as lactosylceramide (LacCer), are emerging as critical signaling molecules with a complex and seemingly contradictory role in metabolic health and disease.[2]

Lactosylceramide is a glycosphingolipid composed of a ceramide backbone linked to a lactose molecule.[3][4] It serves as a crucial intermediate in the synthesis of more complex glycosphingolipids and is an integral component of cellular membrane microdomains known as lipid rafts.[5][6] Within these rafts, LacCer acts as a signaling hub, transducing extracellular stimuli into intracellular responses.[5] This guide provides an in-depth comparison of the differential expression of lactosylceramides in metabolic syndrome versus healthy controls, synthesizes the divergent findings in the literature, and presents robust methodologies for their accurate quantification.

The Lactosylceramide Biosynthetic Pathway: A Critical Metabolic Juncture

The cellular concentration of lactosylceramide is tightly regulated by the activity of lactosylceramide synthase (β-1,4 galactosyltransferase), which catalyzes the transfer of galactose from UDP-galactose to glucosylceramide (GlcCer).[5] This step is a critical branch point; the cell commits a ceramide-derived molecule to the glycosphingolipid pathway. From LacCer, a diverse array of more complex gangliosides and globosides can be formed, such as the ganglioside GM3.[7] Understanding this pathway is fundamental to interpreting the differential expression data in MetS.

G cluster_1 Glycosphingolipid Pathway SP Serine + Palmitoyl-CoA DHCer Dihydroceramide SP->DHCer SPT Cer Ceramide DHCer->Cer DES1 GlcCer Glucosylceramide (GlcCer) Cer->GlcCer GCS Cer->GlcCer LacCer Lactosylceramide (LacCer) GlcCer->LacCer LacCer Synthase Complex Complex Glycosphingolipids (e.g., GM3, Gb3) LacCer->Complex Various Sialyl/Galactosyl- transferases

Caption: The Lactosylceramide Biosynthesis Pathway.

The Dichotomy of Lactosylceramide in Metabolic Syndrome

The scientific literature presents a fascinating and complex picture of LacCer's role in MetS. Depending on the study population and the specific pathological outcomes being measured, LacCer levels are reported to be both decreased and increased.

Profile 1: Decreased Lactosylceramides in Dysmetabolism

A significant body of evidence suggests that in the context of insulin resistance and dyslipidemia, circulating levels of simple glycosphingolipids, including lactosylceramides, are often lower in individuals with MetS compared to healthy controls.[2][8] One large population study found that while ceramides were positively associated with obesity, atherogenic dyslipidemia, and MetS prevalence, lactosylceramides showed a strong negative association with these same metabolic indicators.[2][8] Similar findings were observed in a controlled study of rhesus monkeys progressing towards metabolic impairment, where lactosylceramide species were generally less abundant in the impaired animals.[9][10]

This inverse relationship suggests a metabolic shift. In a state of energy surplus and insulin resistance, the de novo synthesis of ceramides is often upregulated.[7] The subsequent decrease in LacCer could imply a bottleneck at the glucosylceramide or lactosylceramide synthase steps, or a shunting of ceramide towards other metabolic fates, such as conversion to sphingomyelin or sphingosine-1-phosphate.

Profile 2: Increased Lactosylceramides in Inflammation and Vascular Complications

In stark contrast, other studies link elevated lactosylceramide levels to the pro-inflammatory and vascular complications associated with metabolic disease. Mechanistic studies have shown that stimuli relevant to MetS, such as oxidized LDL (ox-LDL) and tumor necrosis factor-α (TNF-α), can activate LacCer synthase.[5][11] This newly synthesized LacCer can then trigger a cascade of pathogenic signaling.[5][6]

This LacCer-centric signaling pathway is believed to contribute directly to inflammation, oxidative stress, and mitochondrial dysfunction—hallmarks of cardiovascular complications in diabetes and MetS.[5][6][12] For example, increased LacCer levels have been shown to activate NADPH oxidase, leading to the generation of reactive oxygen species (ROS), and cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid to produce pro-inflammatory prostaglandins.[5] This pro-inflammatory role is supported by findings that, even in individuals where LacCer is inversely related to metabolic markers, it is positively correlated with markers of inflammation and vascular damage.[2][8]

G cluster_ROS Oxidative Stress cluster_Inflam Inflammation Stimuli Pathogenic Stimuli (ox-LDL, TNF-α) LCS Activate LacCer Synthase Stimuli->LCS LacCer ↑ Lactosylceramide LCS->LacCer NADPH Activate NADPH Oxidase LacCer->NADPH cPLA2 Activate cPLA2 LacCer->cPLA2 ROS ↑ Reactive Oxygen Species (ROS) NADPH->ROS Mito Mitochondrial Dysfunction ROS->Mito AA Arachidonic Acid Release cPLA2->AA PG ↑ Prostaglandins AA->PG PG->Mito Contributes to

Caption: Lactosylceramide-Mediated Pathogenic Signaling.

Quantitative Data Summary: A Comparative Overview

The conflicting reports in the literature highlight the necessity of robust analytical methods and careful interpretation of data. The following table summarizes key findings on the differential expression of lactosylceramides.

Study Focus & ReferencePopulation/ModelSample TypeKey Finding on LactosylceramidesAnalytical Method
Metabolic Health
MIDUS Study[2][8]2,063 human adultsSerumInversely associated with MetS, obesity, and impaired glucose metabolism.Mass Spectrometry
Rhesus Monkey Study[9][10]Rhesus monkeysPlasmaGenerally lower abundance in metabolically impaired animals vs. controls.Mass Spectrometry
Cardiovascular/Inflammatory Complications
Human Metabolomics Study[5]Overweight human subjectsSerumPositively correlated with Pulse Wave Velocity (arterial stiffness).Mass Spectrometry
MIDUS Study[2][8]2,063 human adultsSerumPositively correlated with inflammatory and vascular damage markers in subjects with MetS.Mass Spectrometry
Diabetic Mouse Model[12]Streptozotocin-induced diabetic miceHeart MitochondriaTotal lactosylceramide increased by 38-65% in diabetic mice vs. controls.Mass Spectrometry

Analytical Methodologies: A Head-to-Head Comparison

Accurate quantification of lactosylceramide species is paramount. The two primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC with Fluorescence DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation by chromatography, quantification via fluorescent tag attached to the lipid.[13]Separation by chromatography, quantification by mass-to-charge ratio and fragmentation patterns.[3]
Specificity Moderate. Can quantify total LacCer but may not resolve isomers (e.g., LacCer vs. galabiosylceramide).[14]High to Very High. Can separate and specifically quantify isomers and individual fatty acid species of LacCer.[14]
Sensitivity Good. Suitable for relatively abundant lipids.Excellent. The gold standard for low-abundance lipidomics.[4]
Throughput Moderate.High. Amenable to large-scale cohort studies.[15]
Expertise Required Moderate.High. Requires specialized instrumentation and expertise in data analysis.
Causality Insight Provides total concentration, limiting mechanistic insight.Provides concentrations of specific LacCer species (e.g., LacCer(d18:1/16:0)), which may have different biological roles.

Verdict for Researchers: While HPLC is a robust technique for measuring total glycosphingolipids, LC-MS/MS is the superior choice for metabolic syndrome research .[3] Its ability to resolve and quantify individual LacCer species is critical, as the biological activity may be dependent on the fatty acid chain length and saturation.

Experimental Protocol: Quantification of Plasma Lactosylceramides by LC-MS/MS

This protocol outlines a validated workflow for the targeted quantification of lactosylceramide species in human plasma.

Sample Preparation and Lipid Extraction
  • Rationale: The objective is to efficiently extract lipids from the complex plasma matrix while removing interfering proteins and salts. A modified Folch or Bligh-Dyer extraction using methyl-tert-butyl ether (MTBE) is preferred for its efficiency and safety. An internal standard (IS), a non-endogenous LacCer species (e.g., LacCer(d18:1/12:0)), is added at the beginning to correct for extraction inefficiency and instrument variability.[15]

  • Procedure:

    • Thaw plasma samples on ice.

    • To a 2 mL glass vial, add 50 µL of plasma.

    • Add 20 µL of the internal standard solution (e.g., 50 nmol/L LacCer d18:1-12:0 in methanol).[15]

    • Add 750 µL of MTBE and 250 µL of methanol. Vortex vigorously for 1 minute.

    • Add 200 µL of MS-grade water to induce phase separation. Vortex for 20 seconds.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C.

    • Carefully transfer the upper organic layer (~500 µL) to a new glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water).

UPLC-MS/MS Analysis
  • Rationale: Ultra-performance liquid chromatography (UPLC) provides rapid and high-resolution separation of lipid species prior to their introduction into the mass spectrometer. A C18 reversed-phase column is typically used. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

  • Procedure:

    • Chromatography:

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol with 0.1% formic acid.

      • Gradient: A typical gradient starts at high aqueous content and rapidly ramps to high organic content to elute the lipids.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (Positive ESI Mode):

      • Ion Source: Electrospray Ionization (ESI), positive mode.

      • MRM Transitions: Set specific precursor-to-product ion transitions for each LacCer species and the internal standard. For example, for LacCer(d18:1/16:0), the transition might be m/z 888.7 -> 264.3. These must be empirically determined on the specific instrument.[14]

      • Dwell Time: ~20-50 ms per transition.

Data Processing and Quantification
  • Rationale: The peak areas of the endogenous LacCer species are integrated and normalized to the peak area of the known-concentration internal standard. This allows for accurate concentration calculation.

  • Procedure:

    • Integrate the chromatographic peaks for each MRM transition using the instrument's software (e.g., QuanLynx).

    • Calculate the response ratio: (Peak Area of Analyte) / (Peak Area of IS).

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of each LacCer species in the original plasma sample using the equation: Concentration = (Response Ratio / Slope of Curve) * Dilution Factor.

G Sample 1. Plasma Sample (50 µL) IS 2. Add Internal Standard (e.g., LacCer d18:1/12:0) Sample->IS Extract 3. Liquid-Liquid Extraction (MTBE/Methanol/Water) IS->Extract Dry 4. Evaporate & Reconstitute Extract->Dry LC 5. UPLC Separation (C18 Column) Dry->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Data 7. Data Processing (Peak Integration & Normalization) MS->Data Quant 8. Quantification (nmol/mL) Data->Quant

Caption: LC-MS/MS Workflow for Lactosylceramide Quantification.

Conclusion and Future Directions

The differential expression of lactosylceramides in metabolic syndrome is not a simple story of "up" or "down." The evidence points to a nuanced, context-dependent role. Circulating LacCer levels may be decreased in states of general dysmetabolism, yet they appear to be positively associated with, and likely contribute to, the inflammatory and vascular complications that are the most dangerous sequelae of MetS.

This dichotomy underscores the importance of moving beyond single-biomarker approaches. For researchers in this field, the path forward requires:

  • Species-Specific Analysis: Utilizing high-resolution LC-MS/MS to quantify the full spectrum of LacCer species is essential. The fatty acid chain length (e.g., C16:0 vs. C24:0) may dictate the molecule's function and pathological relevance.

  • Tissue-Level Analysis: Circulating lipid levels may not reflect the metabolic events occurring within specific tissues like the liver, adipose, or heart. Future studies should aim to correlate plasma lipidomics with tissue-specific measurements.

  • Longitudinal Studies: Cross-sectional data provide valuable associations, but longitudinal studies are needed to determine if changes in specific LacCer profiles can predict the progression from metabolic syndrome to overt type 2 diabetes or a cardiovascular event.[8]

By embracing these complexities and employing robust analytical strategies, the scientific community can fully elucidate the role of lactosylceramide metabolism in metabolic syndrome, paving the way for novel diagnostic tools and therapeutic interventions.

References

  • Chatterjee, S., & Pandey, A. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. International Journal of Molecular Sciences, 22(4), 1893. [Link]

  • Newgard, C. B., et al. (2022). Ceramides are early responders in metabolic syndrome development in rhesus monkeys. Cell Reports, 39(11), 110935. [Link]

  • Gaggini, M., et al. (2021). Circulating Sphingolipids in Insulin Resistance, Diabetes and Associated Complications. International Journal of Molecular Sciences, 22(11), 5789. [Link]

  • Summers, S. A., & Holland, W. L. (2018). Targeting ceramide metabolism in obesity. American Journal of Physiology-Endocrinology and Metabolism, 314(1), E1-E11. [Link]

  • Newgard, C. B., et al. (2022). Ceramides are early responders in metabolic syndrome development in rhesus monkeys. Cell Reports, 39(11), 110935. [Link]

  • López-Sanz, C., et al. (2022). Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization. Frontiers in Cardiovascular Medicine, 9, 1059897. [Link]

  • López-Sanz, C., et al. (2022). Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization. Frontiers in Cardiovascular Medicine, 9, 1059897. [Link]

  • O'Sullivan, S., et al. (2023). Ceramide metabolism and cardiovascular risk factors: insights into therapeutic strategies. Frontiers in Bioscience-Landmark, 28(11), 253. [Link]

  • Chatterjee, S., & Pandey, A. (2021). Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes. International Journal of Molecular Sciences, 22(4), 1893. [Link]

  • Groener, J. E. M., et al. (2007). HPLC for Simultaneous Quantification of Total Ceramide, Glucosylceramide, and Ceramide Trihexoside Concentrations in Plasma. Clinical Chemistry, 53(4), 742-747. [Link]

  • Newgard, C. B., et al. (2022). Figure 3: Sphingomyelins respond to insulin resistance. ResearchGate. [Link]

  • Chaurasia, B., et al. (2016). Lactosyl-ceramide contributes to mitochondrial dysfunction in diabetes. Journal of Lipid Research, 57(4), 546-562. [Link]

  • Chaurasia, B., et al. (2016). Lactosylceramide contributes to mitochondrial dysfunction in diabetes. Journal of Lipid Research, 57(4), 546-562. [Link]

  • Chatterjee, S., & Pandey, A. (2008). The Yin and Yang of lactosylceramide metabolism: Implications in cell function. Biochimica et Biophysica Acta (BBA) - General Subjects, 1780(3), 370-382. [Link]

  • Lipotype GmbH. (n.d.). Lactosylceramide Analysis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lactosylceramide – Knowledge and References. Retrieved from [Link]

  • Nishiumi, S., et al. (2023). Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 13(4), 546. [Link]

  • Le-Gresley, A., et al. (2017). Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease. Analytical Chemistry, 89(22), 12385-12392. [Link]

  • Wang, Y., et al. (2024). A review of the mechanisms of abnormal ceramide metabolism in type 2 diabetes mellitus, Alzheimer's disease, and their co-morbidities. Frontiers in Endocrinology, 15, 1345631. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Heptadecanoyl-lactosylceramide

Operational Safety and Methodological Guide for N-Heptadecanoyl-Lactosylceramide (C17 LacCer) In targeted lipidomics, quantifying endogenous sphingolipids—which predominantly feature even-chain (C16 or C18) fatty acids—r...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Methodological Guide for N-Heptadecanoyl-Lactosylceramide (C17 LacCer)

In targeted lipidomics, quantifying endogenous sphingolipids—which predominantly feature even-chain (C16 or C18) fatty acids—requires an internal standard that mimics the target's ionization efficiency but does not naturally occur in the mammalian sample. N-Heptadecanoyl-lactosylceramide, featuring a synthetic odd-chain (C17) fatty acid, fulfills this exact requirement. It is an indispensable tool for diagnostic mass spectrometry (LC-MS/MS) assays, particularly in evaluating lysosomal storage disorders such as Fabry disease[1].

To build reliable, reproducible assays, researchers must understand that while C17 LacCer is a biologically inert solid, its operational reality is highly hazardous. It requires aggressive, non-polar solvent systems for dissolution and extraction[2]. This guide provides the foundational causality behind the required safety protocols, material compatibilities, and step-by-step methodologies for handling this critical standard.

The Causality of Hazards and Material Compatibility

The hazard profile of this workflow is dictated entirely by the solvent. C17 LacCer is highly hydrophobic and is optimally dissolved in a 2:1 (v/v) mixture of chloroform and methanol[2][3].

  • The PPE Causality: Chloroform is a volatile, toxic solvent that rapidly permeates standard laboratory nitrile gloves. In the event of a splash, nitrile offers only seconds of protection before the solvent reaches the skin. Therefore, handling the solvent requires specialized Personal Protective Equipment (PPE), such as Polyvinyl Alcohol (PVA) or SilverShield gloves[4].

  • The Material Causality (Field-Proven Insight): Never use standard polypropylene microcentrifuge tubes or plastic serological pipettes when handling C17 LacCer in chloroform. Chloroform acts as an aggressive solvent that leaches plasticizers (e.g., phthalates, slip agents) from plastics[3][4]. These leachates will dominate your mass spectrometer's detector, suppressing the ionization of your target lipids. Always use glass vials with PTFE (Teflon)-lined caps.

Quantitative Data & PPE Matrix

Table 1: Chemical Properties & Operational Parameters

ParameterQuantitative Value / Specification
Chemical Name N-Heptadecanoyl-lactosylceramide (C17 LacCer)
Molecular Formula / Weight C47H89NO13 / 876.2 g/mol
Optimal Solvent Ratio Chloroform : Methanol (2:1 v/v)
Phase Partitioning Partitions into the lower organic (chloroform) phase
Centrifugation Speed 1,000 x g (10 minutes at 4°C)

Table 2: Task-Specific PPE Matrix

Operational PhaseGlove SpecificationEyewearEngineering Control
Weighing Solid Lipid Standard NitrileSafety GlassesDraft Shield / Balance Enclosure
Handling Solvent/Extraction PVA or SilverShieldSplash GogglesChemical Fume Hood (Mandatory)

Self-Validating Operational Protocol: Modified Folch Extraction

This protocol details the preparation of the C17 LacCer stock and its integration into a biphasic lipid extraction workflow.

Self-Validation Step (Trustworthiness Check): Before processing valuable biological samples, you must process a "Solvent Blank" (reagents only, no biological matrix) through this exact workflow. Analyze the lower phase via LC-MS/MS. A clean baseline validates that your glassware and solvents are free of leached polymer contamination, ensuring your protocol is analytically sound.

Phase 1: Stock Solution Preparation
  • Equilibration: Allow the sealed C17 LacCer vial to equilibrate to room temperature for 30 minutes in a desiccator. Opening a cold vial introduces condensation, which degrades the lipid over time.

  • Weighing: Using an analytical balance, weigh the desired mass. Expert Insight: Dry lipid powders are highly prone to static scatter. Use an anti-static zero-stat gun on your metal spatula and glass weigh boat prior to transfer.

  • Dissolution: Operating strictly inside a chemical fume hood, add Chloroform:Methanol (2:1 v/v) to achieve a 1 mg/mL concentration[2].

  • Storage: Transfer immediately to an amber glass vial with a PTFE-lined cap. Store at -20°C.

Phase 2: Biological Sample Extraction
  • Spiking: Aliquot 100 µL of the biological sample (e.g., plasma, tissue homogenate) into a glass centrifuge tube. Spike in 10 µL of the C17 LacCer working internal standard[1].

  • Solvent Addition: Add 1.0 mL of Chloroform:Methanol (2:1 v/v) using a glass volumetric pipette[3][4].

  • Homogenization: Vortex vigorously for 30 seconds to create a monophasic suspension. Incubate at room temperature for 10 minutes to allow the solvent to fully denature lipid-bound proteins.

  • Phase Separation: Add 0.2 mL of LC-MS grade water. Vortex for 15 seconds. Causality: The addition of water dramatically alters the dielectric constant of the mixture, forcing the monophasic system to split into two distinct liquid phases.

  • Centrifugation: Centrifuge the glass tubes at 1,000 x g for 10 minutes at 4°C[4].

  • Recovery: Using a glass Pasteur pipette, carefully bypass the upper aqueous layer and the dense protein interface. Aspirate the lower organic (chloroform) phase, which contains the C17 LacCer and endogenous lipids, and transfer it to a clean glass vial for evaporation under nitrogen gas.

Extraction Workflow Visualization

LipidExtraction A Biological Sample B Spike C17 LacCer (Internal Standard) A->B C Add CHCl3:MeOH (2:1) [Fume Hood Required] B->C D Homogenization & Incubation C->D E Add ddH2O & Centrifuge D->E F Upper Phase (Aqueous/Methanol) E->F Top G Protein Interface E->G Middle H Lower Phase (Chloroform + C17 LacCer) E->H Bottom

Fig 1: Biphasic lipid extraction workflow isolating C17 LacCer in the lower organic phase.

Disposal & Spill Logistics

Because this workflow utilizes a biphasic solvent system, waste segregation is critical for environmental compliance and laboratory safety.

  • Organic Phase Waste: Any residual lower phase (chloroform) must be discarded in dedicated, clearly labeled "Chlorinated Organic Waste" carboys. Mixing chlorinated waste with standard organics can cause dangerous exothermic reactions or incur severe regulatory fines.

  • Aqueous Phase Waste: The upper phase (water/methanol) should be discarded in standard "Non-Chlorinated Organic Waste" containers.

  • Solid Waste: Contaminated glass pipettes and vials must be disposed of in designated glass/sharps containers. If the extraction involved infectious biological samples, the glassware must be chemically disinfected (e.g., soaked in a compatible solvent or bleach, depending on institutional biosafety guidelines) prior to disposal.

References

  • Systematic gene therapy derived from an investigative study of AAV2/8 vector gene therapy for Fabry disease - PMC, nih.gov,[Link]

  • Single Step Lipid Extraction From Food Stuffs - RockEDU Online, rockefeller.edu,[Link]

  • Quantification of Bacterial Fatty Acids by Extraction and Methylation - Bio-protocol, bio-protocol.org,[Link]

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